Cassiaside B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H30O14 |
|---|---|
Molecular Weight |
566.5 g/mol |
IUPAC Name |
6-[(2S,3R,4S,5S,6R)-6-[[(2S,3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C26H30O14/c1-10-3-13(28)18-14(38-10)5-11-4-12(35-2)6-15(17(11)20(18)30)39-24-22(32)21(31)19(29)16(40-24)7-36-25-23(33)26(34,8-27)9-37-25/h3-6,16,19,21-25,27,29-34H,7-9H2,1-2H3/t16-,19-,21+,22-,23-,24-,25+,26+/m1/s1 |
InChI Key |
NIVCJAYDAMQSJO-ZWRRHSGTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties and Stability of Osimertinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (B560133), marketed under the brand name Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with tumors harboring EGFR sensitizing mutations (such as exon 19 deletions or the L858R mutation) and the T790M resistance mutation. Developed by AstraZeneca, osimertinib's unique mechanism involves covalent binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR, leading to potent and selective inhibition. This targeted action spares wild-type EGFR, which contributes to a more favorable safety profile compared to earlier generation TKIs. This guide provides an in-depth overview of the critical physicochemical properties and stability characteristics of osimertinib, supported by quantitative data and detailed experimental protocols.
Physicochemical Properties
The physicochemical characteristics of an active pharmaceutical ingredient (API) like osimertinib are fundamental to its formulation, delivery, and pharmacokinetic profile. Key properties are summarized below.
Quantitative Physicochemical Data
The following tables provide a structured summary of the essential physicochemical parameters for osimertinib and its mesylate salt.
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₃N₇O₂ | |
| Molecular Weight | 499.619 g/mol | |
| pKa (Strongest Acidic) | 13.64 | |
| pKa (Strongest Basic) | 8.87, 9.5 (aliphatic amine), 4.4 (aniline) | |
| logP | 4.47 | |
| Polar Surface Area | 87.55 Ų | |
| Rotatable Bond Count | 10 | |
| Hydrogen Bond Acceptors | 7 | |
| Hydrogen Bond Donors | 2 |
Table 2: Solubility Profile of Osimertinib Mesylate
| Solvent/Medium | pH | Solubility | Temperature | Source |
| Water | 7 | ~924 µg/mL | Not Specified | |
| Water | Not Specified | 3.1 mg/mL | 37°C | |
| Simulated Gastric Fluid | 1.2 | 2135.51 ± 43.31 µg/mL | Not Specified | |
| PEG-400 | Not Specified | 7.33 x 10⁻³ (mole fraction) | 318.2 K | |
| Methanol (B129727) | Not Specified | Slightly Soluble | Not Specified | |
| DMSO | Not Specified | Slightly Soluble | Not Specified |
Table 3: Thermal and Solid-State Properties
| Property | Value | Source |
| Melting Point (mesylate salt) | >232°C (decomposition) | |
| Polymorphism (mesylate salt) | Exists in multiple polymorphic forms (e.g., Form A and Form B) |
Stability Profile
Understanding the stability of osimertinib under various stress conditions is critical for determining appropriate storage, formulation, and shelf-life.
Forced Degradation Studies
Forced degradation studies indicate that osimertinib is susceptible to degradation under specific conditions.
-
Acidic and Alkaline Conditions : Significant degradation occurs in both acidic (0.1 M HCl) and alkaline (0.1 M NaOH) environments.
-
Oxidative Conditions : The molecule is labile under oxidative stress, for instance, when exposed to 30% hydrogen peroxide.
-
Thermal and Photolytic Conditions : Osimertinib is relatively stable under thermal and photolytic stress.
The primary degradation pathways involve hydrolysis and oxidation. Major metabolites identified in vivo are AZ7550 and AZ5104, formed predominantly through oxidation by CYP3A enzymes.
Table 4: Summary of Stability under Stress Conditions
| Condition | Observation | Source |
| Acid Hydrolysis | Significant Degradation | |
| Base Hydrolysis | Significant Degradation | |
| Oxidation | Significant Degradation | |
| Thermal | Stable | |
| Photolytic | Stable / Slight Degradation | |
| Neutral Hydrolysis | Stable |
Mechanism of Action and Signaling Pathways
Osimertinib functions as a targeted therapy by inhibiting the EGFR signaling pathway, which is crucial for cell growth, proliferation, and survival. In NSCLC, mutations in EGFR can lead to its constitutive activation, driving tumor growth. Osimertinib irreversibly binds to mutant EGFR, blocking downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Visualizing the EGFR Signaling Pathway
The following diagram illustrates the key components of the EGFR signaling pathway and the point of inhibition by osimertinib.
Caption: EGFR Signaling Pathway Inhibition by Osimertinib.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of osimertinib's properties and stability.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying osimertinib and its degradation products.
-
Objective : To develop and validate a method that separates the parent drug from any degradation products formed under stress conditions.
-
Instrumentation : Shimadzu Model CBM-20A/20 Alite or equivalent.
-
Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A common mobile phase is a mixture of an aqueous buffer and an organic solvent. For example, a mixture of 0.1% Triethylamine (T.E.A.) and methanol (50:50, v/v). Another option is acetonitrile (B52724) and 0.1 M ammonium (B1175870) acetate (B1210297) (1:1, v/v).
-
Flow Rate : Typically 1.0 mL/min.
A Deep Dive into the Biosynthetic Pathways of Cassia tora: A Technical Guide for Researchers
Abstract
Cassia tora (syn. Senna tora), a plant with a rich history in traditional Chinese and Ayurvedic medicine, is a reservoir of bioactive secondary metabolites.[1] Its therapeutic properties, including antimicrobial, anti-inflammatory, and anti-diabetic effects, are largely attributed to its diverse phytochemical composition.[2][3] This technical guide provides an in-depth exploration of the core biosynthetic pathways in Cassia tora, with a primary focus on anthraquinones, flavonoids, and polysaccharides. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular machinery responsible for the synthesis of these valuable compounds. This document synthesizes current genomic, transcriptomic, metabolomic, and biochemical data, presenting it in a structured format complete with quantitative data summaries, detailed experimental protocols, and pathway visualizations to facilitate further research and application.
Anthraquinone (B42736) Biosynthesis: Unraveling the Polyketide Pathway
Anthraquinones are a major class of aromatic polyketides in Cassia tora, with significant accumulation in the seeds.[1][2] For a long time, the precise biosynthetic route in plants remained elusive, with two main proposed pathways: a polyketide pathway and a combination of the shikimate and mevalonate/methyl-D-erythritol 4-phosphate (MEP) pathways.[1] Recent groundbreaking research combining genomics, transcriptomics, metabolomics, and biochemistry has provided strong evidence for a polyketide-based pathway in Senna tora.[1][4]
A key discovery has been the identification of a chalcone (B49325) synthase-like (CHS-L) gene family that has undergone lineage-specific expansion in S. tora.[1][4] Specifically, the enzyme CHS-L9 has been identified as being responsible for the biosynthesis of the anthraquinone scaffold.[3] This enzyme catalyzes the conversion of eight malonyl-CoA molecules to produce atrochrysone (B1255113) carboxylic acid, a precursor to various anthraquinones.[3]
Figure 1: Proposed Anthraquinone Biosynthesis Pathway in Cassia tora.
Quantitative Data on Anthraquinone Accumulation
The accumulation of anthraquinones varies across different tissues and developmental stages of Cassia tora. The seeds are the primary site of anthraquinone storage.[1][2] Transcriptomic analysis has shown that the expression of genes involved in the anthraquinone biosynthetic pathway differs depending on the tissue and the degree of seed development, with a higher amount of anthraquinone compounds found in late-stage seeds.[5] While leaves contain anthraquinones like aloe-emodin, the quantities are generally lower than in the seeds.[3]
| Compound | Plant Part | Developmental Stage | Concentration/Level | Reference |
| Anthraquinones | Seeds | Mature | High | [1][2] |
| Aloe-emodin | Leaves | - | Low abundance | [3] |
| Emodin | Leaves | - | Less than 1/10 of aloe-emodin | [3] |
| Citreorosein | Leaves | - | Less than 1/10 of aloe-emodin | [3] |
| Sennosides | Leaves | - | Predominantly found | [3] |
Experimental Protocols
-
Soxhlet Extraction: Dried and powdered plant material (e.g., seeds) is extracted with a solvent like ethanol (B145695) using a Soxhlet apparatus for 6-8 hours at a temperature below the solvent's boiling point.[6][7]
-
Successive Solvent Extraction: Powdered seeds can be successively extracted with petroleum ether, benzene, chloroform, methanol (B129727), and water. The plant material is air-dried between each solvent extraction.[8]
-
Methanol Extraction followed by Partitioning: Ground seeds are extracted with methanol at room temperature. The resulting extract is then suspended in water and successively partitioned with n-hexane, ethyl acetate (B1210297), and butanol.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the separation and quantification of anthraquinones. For instance, chrysophanol, emodin, and rhein (B1680588) can be detected and quantified using this technique.[10]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used for the identification and quantification of specific anthraquinones like emodin. A typical mobile phase for this is a mixture of ethyl acetate, methanol, and water (e.g., in an 80:19:1 ratio).[8]
Figure 2: General Experimental Workflow for Anthraquinone Analysis.
Flavonoid Biosynthesis: A Diverse Array of Compounds
Cassia tora synthesizes a wide range of flavonoids, which are known for their antioxidant and anti-inflammatory properties.[3][11] The total flavonoid content in the plant increases significantly with maturation, suggesting their role in defense mechanisms against herbivores.[11] Various parts of the plant, including the leaves, stem, root, pericarp, and seeds, contain a diverse profile of flavonoids.[11]
The biosynthesis of flavonoids follows the general phenylpropanoid pathway, leading to the formation of key intermediates that are further modified to produce different classes of flavonoids. In Cassia tora leaves, the flavonols kaempferol (B1673270) and quercetin (B1663063) have been identified, and their accumulation is enhanced by mechanical wounding and treatment with methyl jasmonate (MeJA).[3]
Quantitative Data on Flavonoid Content
The flavonoid content varies depending on the plant part and its developmental stage.
| Plant Part | Developmental Stage | Total Flavonoid Content (Water Extract) | Total Flavonoid Content (Ethanol Extract) | Reference |
| Seed | Raw | 131.1 µg/g | 70.1 µg/g | [12] |
| Seed | Germinated (72h) | Highest | Highest | [12] |
A comparative analysis of young and mature plant parts revealed a significant increase in the number and diversity of flavonoids upon maturation.[11]
| Plant Part | Newly Synthesized Flavonoids in Mature vs. Young |
| Leaf | 7 |
| Stem | 2 |
| Root | 3 |
| Pericarp | 8 |
| Seed | 13 |
Experimental Protocols
-
Aqueous and Ethanolic Extraction: Samples are extracted with distilled water or 80% ethanol for a specified period (e.g., 2 hours at 20°C).[12]
-
Fractionation: An aqueous extract can be further fractionated with ethyl acetate to concentrate the flavonoids.[11]
-
Colorimetric Method: A common method involves reacting the extract with aluminum nitrate (B79036) and potassium acetate. The absorbance is then measured spectrophotometrically at 415 nm. Quercetin is typically used as a standard for creating the calibration curve.[12]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is used for the comparative profiling of flavonoids. A mobile phase such as chloroform:acetone:formic acid (14:6:1) can be used for separation on silica (B1680970) gel plates. Detection is typically done under UV light at 254 nm and 366 nm.[11]
Polysaccharide Biosynthesis: The Galactomannan (B225805) Gums
The seeds of Cassia tora are a significant source of galactomannans, which are neutral heteropolysaccharides with various industrial applications, including as thickening and stabilizing agents.[13][14] These polysaccharides, often referred to as "Panwar gum," are primarily located in the endosperm of the seeds.
The basic structure of Cassia tora galactomannan consists of a main chain of (1→4)-linked β-D-mannopyranosyl units with single α-(1→6)-D-linked galactopyranosyl units attached.[13] The molar ratio of D-galactose to D-mannose has been reported to be 3:4.
Quantitative Data on Polysaccharide Composition
| Monosaccharide | Molar Ratio |
| D-galactose | 3 |
| D-mannose | 4 |
Experimental Protocols
-
Seed Preparation: The seeds are roasted, which makes the husk and germ brittle while keeping the endosperm flexible.
-
Mechanical Separation: The endosperm is mechanically separated from the husk and germ.[15]
-
Extraction: The powdered endosperm is soaked in distilled water and stirred to extract the viscous mucilage.
-
Precipitation: The polysaccharide is precipitated from the aqueous solution using acetone.[15]
-
Hydrolysis and Monosaccharide Analysis: The purified polysaccharide is hydrolyzed, and the resulting monosaccharides are identified and quantified, often using chromatographic techniques.
-
Methylation Analysis: This technique is used to determine the linkage patterns of the monosaccharide units within the polysaccharide chain. Hydrolysis of the methylated polysaccharide yields methylated sugars that can be identified.
Figure 3: Workflow for the Isolation of Galactomannan from Cassia tora Seeds.
Conclusion and Future Perspectives
The study of biosynthetic pathways in Cassia tora has made significant strides, particularly with the elucidation of the polyketide-based synthesis of anthraquinones. The identification of key enzymes like CHS-L9 opens up avenues for metabolic engineering to enhance the production of these medicinally important compounds. While the general pathways for flavonoid and polysaccharide biosynthesis are understood, further research is needed to identify the specific enzymes and regulatory networks involved in Cassia tora.
This technical guide provides a solid foundation for researchers by consolidating the current knowledge. Future work should focus on the functional characterization of other genes in the CHS-L family, a more detailed investigation of the downstream modifications in the anthraquinone pathway, and the identification of transcription factors that regulate these pathways in response to developmental and environmental cues. Such knowledge will be invaluable for the sustainable production and therapeutic application of the diverse phytochemicals from Cassia tora.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Genome-enabled discovery of anthraquinone biosynthesis in Senna tora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. plantsjournal.com [plantsjournal.com]
- 7. pharmaceuticaljournal.in [pharmaceuticaljournal.in]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. veterinaria.org [veterinaria.org]
- 15. Extraction, Characterization, and Molecular Weight Determination of Senna tora (L.) Seed Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Cassiaside B: A Technical Guide to Natural Sources, Distribution, and Analysis
Introduction
Cassiaside (B57354) B is a naphthopyrone glycoside, a class of secondary metabolites found in various plant species. It is structurally related to other bioactive compounds such as cassiaside and rubrofusarin. This technical guide provides a comprehensive overview of the natural sources, distribution within plant tissues, and established experimental protocols for the extraction, isolation, and quantification of Cassiaside B. Additionally, it explores the biological activity associated with its aglycone, rubrofusarin, focusing on its role in modulating key signaling pathways relevant to drug development.
Natural Sources and Distribution
This compound is primarily isolated from plants belonging to the Cassia and Senna genera within the Fabaceae family. The highest concentrations of this compound are consistently found in the seeds.
Table 1: Natural Sources and Distribution of this compound
| Plant Species | Family | Primary Plant Part |
| Cassia obtusifolia L. (Semen Cassiae) | Fabaceae | Seeds[1][2] |
| Cassia tora L. | Fabaceae | Seeds[3] |
| Senna quinquangulata | Fabaceae | Not specified[4] |
Note: Cassia obtusifolia and Cassia tora are closely related species, and their seeds are often used interchangeably in traditional medicine under the name "Semen Cassiae".
Experimental Protocols
The isolation and analysis of this compound involve a multi-step process beginning with extraction from raw plant material, followed by purification and quantification.
Extraction and Isolation Methodology
A generalized workflow for the extraction and isolation of naphthopyrone glycosides like this compound from Cassia seeds is detailed below. This protocol is a composite of standard phytochemistry techniques.[5][6]
Step 1: Preparation of Plant Material
-
Obtain dried, mature seeds of Cassia obtusifolia or Cassia tora.
-
Grind the seeds into a coarse powder to increase the surface area for solvent extraction.
Step 2: Defatting (Optional but Recommended)
-
To remove lipids that can interfere with subsequent steps, perform a preliminary extraction with a non-polar solvent.
-
Protocol: Macerate or perform Soxhlet extraction on the seed powder with chloroform (B151607) or petroleum ether. Discard the solvent phase and air-dry the defatted powder.
Step 3: Methanolic Extraction
-
Extract the defatted powder with methanol (B129727) (MeOH).
-
Protocol: Use a Soxhlet apparatus to reflux the powder with methanol for several hours.[7] Alternatively, macerate the powder in methanol at room temperature for 24-48 hours with periodic agitation. Repeat the extraction 2-3 times to ensure maximum yield.
Step 4: Concentration
-
Combine the methanolic extracts.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude methanolic extract.
Step 5: Chromatographic Purification
-
The crude extract is subjected to column chromatography for purification.
-
Protocol:
-
Pack a glass column with silica (B1680970) gel as the stationary phase.
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient solvent system, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity by increasing the proportion of methanol.[5]
-
Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions rich in this compound and concentrate them to obtain the purified compound.
-
Workflow for Extraction and Isolation
Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise and sensitive method for the quantification of this compound in plant extracts. The following protocol is based on a validated method for the analysis of cassiasides in the seeds of Cassia obtusifolia.[7]
Table 2: HPLC Parameters for this compound Quantification
| Parameter | Specification |
| Column | µ-Bondapak C18 (3.9 mm × 300 mm, 10 µm) |
| Mobile Phase | Acetonitrile : Water : Tetrahydrofuran : Acetic Acid (20 : 76.5 : 3.0 : 0.5, v/v/v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV detector at 278 nm[7] |
| Column Temperature | Ambient |
| Injection Volume | 10-20 µL |
| Retention Time | ~13.27 minutes (for this compound)[7] |
Sample Preparation for HPLC:
-
Prepare a methanolic extract of the seeds as described in the extraction protocol.
-
Filter the extract through a 0.45 µm syringe filter before injection to remove particulate matter.
-
Prepare a standard curve using a certified reference standard of this compound at various concentrations to calculate the amount in the sample. The method shows good linearity for this compound in the range of 0.125 to 0.625 µg.[7]
Biological Activity and Associated Signaling Pathways
While direct studies on this compound are limited, significant research has been conducted on its aglycone, rubrofusarin . Rubrofusarin is a potent dual inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and human Monoamine Oxidase-A (hMAO-A).[4][8][9] Its inhibitory effect on PTP1B is particularly relevant for diabetes and obesity research.
PTP1B Inhibition and the Insulin (B600854) Signaling Pathway
PTP1B is a key negative regulator of the insulin signaling pathway.[4][10] It functions by dephosphorylating the activated insulin receptor (IR) and Insulin Receptor Substrate 1 (IRS-1), which effectively terminates the downstream signal.[10] Inhibition of PTP1B is a validated therapeutic strategy to enhance insulin sensitivity.[11]
The aglycone of this compound, rubrofusarin, has been shown to inhibit PTP1B.[8][9] This inhibition prevents the dephosphorylation of IR and IRS-1, leading to the sustained activation of the downstream PI3K/Akt signaling pathway.[4] The activation of this cascade ultimately promotes the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake and improving insulin sensitivity in insulin-resistant cells.[4][10]
Signaling Pathway of PTP1B Regulation
References
- 1. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. New antihepatotoxic naphtho-pyrone glycosides from the seeds of Cassia tora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rubrofusarin as a Dual Protein Tyrosine Phosphate 1B and Human Monoamine Oxidase-A Inhibitor: An in Vitro and in Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioassay-Directed Isolation of Active Compounds with Antiyeast Activity from a Cassia fistula Seed Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthraquinone and naphthopyrone glycosides from Cassia obtusifolia seeds mediate hepatoprotection via Nrf2-mediated HO-1 activation and MAPK modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rubrofusarin as a Dual Protein Tyrosine Phosphate 1B and Human Monoamine Oxidase-A Inhibitor: An in Vitro and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein tyrosine phosphatase 1B (PTP1B) function, structure, and inhibition strategies to develop antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Spectroscopic Analysis of Cassiaside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Cassiaside B, a naphtho-γ-pyrone glycoside isolated from Senna quinquangulata (also known as Cassia quinquangulata). This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development by presenting its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols, and relevant biological context.
Spectroscopic Data of this compound
The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data as reported in the literature. This compound is identified as quinquangulin-6-O-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside.
Table 1: ¹H NMR Spectroscopic Data of this compound (in CD₃OD)
| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Aglycone (Quinquangulin) | |||
| 3 | 6.28 | s | |
| 4 | 6.78 | s | |
| 7 | 6.95 | s | |
| 10 | 7.15 | s | |
| 2-CH₃ | 2.25 | s | |
| 8-OCH₃ | 3.90 | s | |
| 9-CH₃ | 2.80 | s | |
| Glucopyranosyl Moiety | |||
| 1' | 4.95 | d | 7.5 |
| 2' | 3.55 | m | |
| 3' | 3.65 | m | |
| 4' | 3.45 | m | |
| 5' | 3.75 | m | |
| 6'a | 4.05 | dd | 11.5, 2.0 |
| 6'b | 3.80 | dd | 11.5, 5.5 |
| Apiofuranosyl Moiety | |||
| 1'' | 5.20 | d | 2.5 |
| 2'' | 4.15 | d | 2.5 |
| 3'' | 3.85 | s | |
| 4''a | 3.70 | d | 9.5 |
| 4''b | 3.60 | d | 9.5 |
| 5'' | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data of this compound (in CD₃OD)
| Position | Chemical Shift (δ) in ppm |
| Aglycone (Quinquangulin) | |
| 2 | 165.5 |
| 3 | 101.2 |
| 4 | 160.1 |
| 4a | 108.8 |
| 5 | 162.5 |
| 6 | 145.2 |
| 7 | 108.1 |
| 8 | 165.8 |
| 8a | 109.5 |
| 9 | 25.4 |
| 10 | 110.5 |
| 10a | 138.7 |
| 2-CH₃ | 20.5 |
| 8-OCH₃ | 56.8 |
| Glucopyranosyl Moiety | |
| 1' | 104.2 |
| 2' | 75.1 |
| 3' | 78.0 |
| 4' | 71.8 |
| 5' | 77.5 |
| 6' | 69.5 |
| Apiofuranosyl Moiety | |
| 1'' | 111.2 |
| 2'' | 78.5 |
| 3'' | 80.8 |
| 4'' | 75.5 |
| 5'' | 65.9 |
Table 3: Mass Spectrometry Data of this compound
| Technique | Ionization Mode | Observed Ion (m/z) | Molecular Formula |
| HR-FAB-MS | Positive | [M+H]⁺ | C₂₇H₃₂O₁₄ |
Experimental Protocols
The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.
Isolation of this compound
The isolation of this compound from the dried and powdered roots of Senna quinquangulata typically involves the following steps:
Caption: General Isolation Workflow for this compound
NMR Spectroscopy
NMR spectra were recorded on a high-field spectrometer. The general procedure is as follows:
-
Sample Preparation: Approximately 5-10 mg of purified this compound was dissolved in 0.5 mL of deuterated methanol (B129727) (CD₃OD).
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Chemical shifts are reported in ppm relative to the residual solvent peak.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Chemical shifts are reported in ppm relative to the residual solvent peak.
-
-
2D NMR: COSY, HMQC, and HMBC experiments were performed using standard Bruker pulse programs to establish proton-proton and proton-carbon correlations for complete structural assignment.
Mass Spectrometry
High-resolution mass spectra were obtained using a Fast Atom Bombardment (FAB) mass spectrometer.
-
Sample Preparation: A small amount of the purified compound was dissolved in a suitable matrix (e.g., glycerol (B35011) or m-nitrobenzyl alcohol).
-
Instrumentation: A JEOL JMS-SX102A mass spectrometer was used.
-
Analysis: The sample was bombarded with a high-energy beam of xenon atoms to induce ionization. The resulting ions were analyzed to determine the mass-to-charge ratio, providing the exact mass and molecular formula of the compound.
Signaling Pathways and Biological Activities
Naphtho-γ-pyrones and their glycosides from Cassia species have been reported to exhibit a range of biological activities. While specific signaling pathway studies for this compound are not extensively documented, related compounds have shown potential in various therapeutic areas. The general workflow for investigating the biological activity and potential signaling pathways is outlined below.
Caption: Workflow for Biological Activity Screening
Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound, which could unveil its therapeutic potential. This guide provides the foundational spectroscopic information necessary for such future investigations.
The Core Mechanism of Action of Cassiaside B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Cassiaside B, a naphthopyrone glycoside found in plants of the Cassia genus, has garnered interest for its potential therapeutic properties, primarily attributed to its anti-inflammatory and antioxidant activities. This technical guide synthesizes the current understanding of the molecular mechanisms underlying the bioactivity of this compound and related compounds. While direct, in-depth studies on this compound are limited, this document extrapolates from research on analogous compounds and broader studies on Cassia extracts to provide a comprehensive overview of its likely mechanisms of action. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Anti-Inflammatory Mechanism of Action
The anti-inflammatory effects of compounds from Cassia species are primarily mediated through the inhibition of key pro-inflammatory signaling pathways. Evidence suggests that this compound likely exerts its anti-inflammatory action through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The activation of this pathway is a critical step in the initiation and propagation of inflammation.
Compounds structurally similar to this compound found in Cassia extracts have been shown to inhibit NF-κB activation. The proposed mechanism involves the prevention of the phosphorylation and subsequent degradation of the inhibitory protein IκBα. In its unphosphorylated state, IκBα sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target gene expression. By inhibiting IκBα phosphorylation, this compound would effectively block the entire downstream cascade of NF-κB-mediated inflammation.
Signaling Pathway Diagram: NF-κB Inhibition by this compound
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation. Overactivation of the JNK and p38 pathways is often associated with the production of pro-inflammatory cytokines. While direct evidence for this compound is pending, related compounds have demonstrated the ability to modulate these pathways, typically by inhibiting the phosphorylation of JNK and p38, thereby reducing the expression of inflammatory mediators.
Logical Relationship Diagram: MAPK Pathway Modulation
Antioxidant Mechanism of Action
The antioxidant properties of this compound are likely linked to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response.
Activation of the Nrf2-ARE Pathway
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in the increased synthesis of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.
Signaling Pathway Diagram: Nrf2 Activation by this compound
Induction of Apoptosis
Several compounds from Cassia species have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cell lines. This suggests a potential anticancer role for this compound. The induction of apoptosis is a complex process involving multiple signaling pathways.
Caspase-Dependent Apoptosis
The primary mechanism is likely through the activation of the caspase cascade. This can occur via two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. While the precise pathway activated by this compound is yet to be elucidated, studies on related compounds suggest an involvement of the intrinsic pathway. This would involve the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.
Logical Relationship Diagram: Apoptosis Induction
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
While direct studies are lacking for this compound, other natural compounds have been shown to inhibit NLRP3 inflammasome activation. The potential mechanism for this compound could involve the inhibition of one of the key steps in inflammasome assembly or activation, such as blocking the initial priming signal (NF-κB dependent) or interfering with the second activation signal, which can be triggered by various stimuli including potassium efflux and reactive oxygen species (ROS) production.
Signaling Pathway Diagram: NLRP3 Inflammasome Inhibition
Quantitative Data Summary
Currently, there is a notable absence of publicly available, specific quantitative data (e.g., IC50 values) for this compound's effects on the aforementioned signaling pathways and cellular processes. The following table is a template that can be populated as new research emerges. For context, IC50 values for crude extracts of Cassia species on inflammatory markers often range from the low to high µg/mL.
Table 1: Quantitative Bioactivity Data for this compound (Illustrative)
| Assay | Cell Line | Stimulant | Parameter Measured | IC50 / EC50 | Reference |
|---|---|---|---|---|---|
| NF-κB Reporter Assay | RAW 264.7 | LPS | Luciferase Activity | Data Not Available | - |
| Western Blot | p-IκBα/IκBα | Data Not Available | - | ||
| Western Blot | p-p38/p38 | Data Not Available | - | ||
| Nrf2-ARE Reporter Assay | HepG2 | Luciferase Activity | Data Not Available | - | |
| Cell Viability (MTT) | Cell Viability | Data Not Available | - | ||
| Caspase-3 Activity | Fluorescence | Data Not Available | - |
| IL-1β ELISA | THP-1 | LPS + ATP | IL-1β Secretion | Data Not Available | - |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Macrophage cell lines (e.g., RAW 264.7, THP-1), epithelial cell lines (e.g., HaCaT), and various cancer cell lines are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are typically pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent (e.g., lipopolysaccharide [LPS], tumor necrosis factor-alpha [TNF-α]) or an apoptosis-inducing agent.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Experimental Workflow: Western Blot Analysis
Quantitative Real-Time PCR (qPCR)
qPCR is employed to measure the changes in gene expression of target molecules, such as pro-inflammatory cytokines.
Experimental Workflow: qPCR Analysis
Flow Cytometry for Apoptosis Detection
This technique is used to quantify the percentage of apoptotic and necrotic cells in a population.
-
Principle: The assay typically uses Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, and a viability dye like propidium (B1200493) iodide (PI), which enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Cells are treated with this compound.
-
Both adherent and floating cells are collected.
-
Cells are washed and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added.
-
After a short incubation, the cells are analyzed by flow cytometry.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent due to its likely involvement in modulating key cellular pathways related to inflammation, oxidative stress, and apoptosis. The primary mechanisms of action are proposed to be the inhibition of the NF-κB and MAPK pathways, activation of the Nrf2 antioxidant response, and induction of caspase-dependent apoptosis. Further research is critically needed to:
-
Elucidate the direct molecular targets of this compound.
-
Generate specific quantitative data, such as IC50 values, for its effects on various signaling components.
-
Conduct comprehensive in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound.
This technical guide provides a framework for understanding the potential mechanisms of action of this compound and serves as a catalyst for future investigations into its therapeutic applications.
In-Depth Technical Guide to the Biological Activity Screening of Cassiaside B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of Cassiaside B, a naphthopyrone glycoside found in plants of the Cassia genus. This document summarizes the current, albeit limited, scientific knowledge regarding its anti-inflammatory, antioxidant, and anti-cancer properties, offering detailed experimental protocols and exploring its potential mechanisms of action through signaling pathways. The information is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this natural compound.
Overview of this compound and its Biological Potential
This compound is a secondary metabolite isolated from various Cassia species, which have a long history of use in traditional medicine.[1][2] While research on the purified compound is still emerging, studies on extracts containing this compound suggest a range of biological activities. These extracts have demonstrated anti-inflammatory, antioxidant, and antimicrobial effects, pointing to this compound as a potential contributor to these therapeutic properties.[1][3] The primary areas of investigation for this compound's bioactivity include its ability to modulate inflammatory pathways, scavenge free radicals, and induce cell death in cancer cells.
Anti-inflammatory Activity of this compound
The anti-inflammatory potential of this compound is suggested by studies on Cassia extracts that show a reduction in inflammatory markers. The mechanism is thought to involve the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50 values) on the anti-inflammatory activity of isolated this compound. Research has primarily focused on extracts. For instance, extracts of Cassia species containing this compound have been shown to inhibit the production of pro-inflammatory cytokines.[1]
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol describes a common method to assess the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (isolated and purified)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-only control.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the NO production.
-
Signaling Pathway: NF-κB Inhibition
The anti-inflammatory effects of compounds from Cassia are often linked to the downregulation of the NF-κB signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Inhibition of this pathway by this compound would be a plausible mechanism for its anti-inflammatory action.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Activity of this compound
The antioxidant properties of this compound are suggested by studies on extracts of Senna rugosa, which contains this compound. These extracts have shown the ability to scavenge free radicals.[5]
Quantitative Data
| Assay | IC50 Value (µg/mL) of Senna rugosa Root Extract |
| ABTS | 8.33 ± 0.90 |
| DPPH | 13.37 ± 1.05 |
Data from a study on Senna rugosa root extracts, which contain this compound.[5]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for determining the free radical scavenging activity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
This compound (isolated and purified)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations. Prepare similar dilutions for ascorbic acid.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of scavenging activity against the concentration of this compound and ascorbic acid to determine their respective IC50 values.
-
Caption: Workflow for the DPPH radical scavenging assay.
Anti-cancer Activity of this compound
The potential anti-cancer activity of this compound is inferred from studies on Cassia extracts, which have demonstrated cytotoxic effects on various cancer cell lines. The proposed mechanism involves the induction of apoptosis.
Quantitative Data
Direct cytotoxic IC50 values for isolated this compound against specific cancer cell lines are not well-documented. However, an ethanolic extract of Senna rugosa roots, which contains this compound, has shown cytotoxicity against human leukemia cell lines after 48 hours of treatment:[5]
| Cell Line | IC50 Value (µg/mL) of Senna rugosa Root Extract |
| K562 | 223.00 ± 2.34 |
| Jurkat | 189.30 ± 2.27 |
Data from a study on Senna rugosa root extracts, which contain this compound.[5]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Appropriate cell culture medium with supplements
-
This compound (isolated and purified)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability.
-
Signaling Pathway: Apoptosis Induction
The anti-cancer effects of compounds from Cassia species are often attributed to the induction of apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. Key proteins involved in the regulation of apoptosis include the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and caspases (e.g., initiator caspase-9 and effector caspase-3).[4]
Caption: Proposed mechanism of apoptosis induction by this compound via the intrinsic pathway.
Conclusion and Future Directions
This compound presents itself as a promising natural compound with potential therapeutic applications in inflammatory diseases, conditions associated with oxidative stress, and cancer. However, the current body of research is limited, with most studies focusing on crude extracts rather than the isolated compound. To fully elucidate the biological activity and therapeutic potential of this compound, future research should prioritize:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to enable focused studies.
-
In-depth Biological Screening: Comprehensive in vitro and in vivo screening of purified this compound to determine its specific anti-inflammatory, antioxidant, and anti-cancer activities, including the generation of quantitative data such as IC50 values.
-
Mechanism of Action Studies: Detailed investigation into the molecular mechanisms underlying the biological activities of this compound, including its effects on key signaling pathways like NF-κB and apoptosis.
-
Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs to understand the structural features crucial for its biological activity and to potentially develop more potent derivatives.
This technical guide serves as a starting point for researchers, providing a framework for the systematic investigation of this compound's biological activities. The detailed protocols and pathway diagrams offer a practical guide for initiating and conducting further research into this promising natural product.
References
- 1. Pro-inflammatory cytokines and nitric oxide inhibitory constituents from Cassia occidentalis roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the cytotoxicity of asiaticoside on rats and tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asiaticoside Increases Caspase-9 Activity in MCF-7 Cells and Inhibits TNF-α and IL-6 Expression in Nude Mouse Xenografts via the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vitro Antioxidant Potential of Cassia Species: A Technical Guide
Disclaimer: This technical guide summarizes the in vitro antioxidant potential of various extracts from the Cassia genus. Despite a comprehensive literature search, specific quantitative data and experimental protocols for the isolated compound Cassiaside B were not available. The following information is based on studies of Cassia species extracts, which are known to contain a variety of bioactive compounds, including flavonoids and their glycosides, that contribute to their antioxidant properties.
This document is intended for researchers, scientists, and drug development professionals interested in the antioxidant capacity of phytochemicals derived from Cassia plants.
Quantitative Antioxidant Activity Data
The antioxidant potential of extracts from various Cassia species has been evaluated using several standard in vitro assays. The following tables summarize the quantitative data from these studies, focusing on the DPPH radical scavenging activity, and ferric reducing antioxidant power (FRAP). The data is presented to facilitate comparison across different species, plant parts, and extraction solvents.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of Cassia Species Extracts
| Cassia Species | Plant Part | Extract Type | IC50 Value (µg/mL) | Standard & IC50 (µg/mL) |
| Cassia fistula | Flower | Hydroalcoholic | 40.21 (at 60 µg/ml gave % inhibition) | Ascorbic Acid |
| Cassia fistula | Seed | Ethanolic | 8.90 | Ascorbic Acid (6.73) |
| Cassia tora | Aerial Part | Hydroalcoholic | 25.54 | Ascorbic Acid (12.45) |
| Cassia auriculata | Leaf | Ethyl acetate (B1210297) | 222.2 | Ascorbic Acid |
| Cassia occidentalis | Seed | Methanolic | 66.53% inhibition at 160 µg/ml | Not specified |
| Cassia sophera | Leaf | Ethyl acetate | 61.296 | Ascorbic Acid |
IC50 value represents the concentration of the extract required to scavenge 50% of the DPPH radicals.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Cassia Species Extracts
| Cassia Species | Plant Part | Extract Type | Absorbance at 700 nm (Higher absorbance indicates higher reducing power) |
| Cassia auriculata | Leaf | Methanolic | Showed significant antioxidant capacity |
| Cassia tora | Not Specified | Not Specified | Evaluated using the phosphomolybdenum method |
Direct comparative values for FRAP are not always presented as IC50. The assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), indicated by a change in absorbance.
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays cited in the literature for Cassia species extracts.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its purple color to fade.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol)
-
Test extracts of Cassia species
-
Standard antioxidant (e.g., Ascorbic Acid, Trolox)
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of the Cassia extract and the standard antioxidant in methanol.
-
To 2 mL of each concentration of the extract or standard, add 2 mL of the DPPH solution.
-
Shake the mixture vigorously and allow it to stand in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Methanol is used as the blank. A control sample consists of 2 mL of methanol and 2 mL of DPPH solution.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the extract.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.
Materials:
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
The working FRAP reagent is prepared by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
-
Test extracts of Cassia species
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of the Cassia extract and the standard.
-
Add 100 µL of the diluted sample or standard to a test tube.
-
Add 3 mL of the freshly prepared FRAP reagent to the test tube.
-
Vortex the mixture and incubate at 37°C for 30 minutes.
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
A standard curve is prepared using the standard solution, and the antioxidant capacity of the extract is expressed as equivalents of the standard (e.g., µM Fe(II)/g of extract).
Visualizations
The following diagrams illustrate the general antioxidant signaling pathway of flavonoids, which are prevalent in Cassia species, and the experimental workflows for the DPPH and FRAP assays.
Caption: Flavonoid Antioxidant Signaling Pathway.
The Antimicrobial Potential of Cassiaside B and Related Cassia Compounds: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the Antimicrobial Spectrum, Experimental Evaluation, and Putative Mechanisms of Action
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents from natural sources. The genus Cassia, a rich reservoir of bioactive phytochemicals, has been a focal point of such investigations. Among the myriad of compounds isolated from Cassia species, Cassiaside B, a flavonoid glycoside, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the antimicrobial spectrum of this compound and structurally related compounds from the Cassia genus. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new anti-infective leads. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to facilitate further research and development in this promising area.
Antimicrobial Spectrum: Quantitative Data
Direct quantitative antimicrobial data for this compound remains scarce in publicly accessible literature. However, studies on other compounds isolated from the Cassia genus, particularly those with structural similarities such as other flavonoids and anthraquinones, provide valuable insights into the potential antimicrobial scope. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for select compounds from Cassia species against a panel of clinically relevant microorganisms.
Table 1: Antibacterial Activity of Compounds from Cassia Species
| Compound/Extract | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Cassinidin A | Escherichia coli | 1 | - | [1] |
| Bacillus subtilis | 0.5 | - | [1] | |
| Staphylococcus aureus | 0.5 | - | [1] | |
| Cassinidin B | Bacillus subtilis | 5 | - | [1] |
| Staphylococcus aureus | 5 | - | [1] | |
| Rhein | Methicillin-resistant Staphylococcus aureus (MRSA) | 7.8–31.25 | - | [2] |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | 7.8–31.25 | - | [2] | |
| C. occidentalis Methanol Extract (MECOL) | Multi-drug resistant Pseudomonas aeruginosa | 104.16 ± 36.08 | 125 | [3] |
| C. occidentalis Ethyl Acetate Extract (EAECOL) | Multi-drug resistant Pseudomonas aeruginosa | 83.33 ± 36.08 | 125 | [3] |
Note: '-' indicates data not reported.
Table 2: Antifungal Activity of Compounds from Cassia Species
| Compound/Extract | Test Organism | MIC (mg/mL) | MFC (mg/mL) | Reference |
| Cassinidin A | Candida mycoderma | Moderately Active | - | [1] |
| Cassinidin B | Candida mycoderma | Less Active than Cassinidin A | - | [1] |
| 4-hydroxy benzoic acid hydrate | Trichophyton mentagrophytes | 0.5 | - | [4] |
| Epidermophyton floccosum | 0.5 | - | [4] |
Note: '-' indicates data not reported. Qualitative descriptions are used where quantitative data is unavailable.
Experimental Protocols
Standardized methodologies are crucial for the accurate evaluation and comparison of antimicrobial activity. The following are detailed protocols for key experiments cited in the literature for testing natural products.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[5][6]
a. Preparation of Inoculum:
-
Bacterial or fungal colonies are picked from a fresh agar (B569324) plate.
-
The colonies are suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[7]
-
The standardized suspension is further diluted in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
b. Broth Microdilution Assay:
-
A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[8][9]
-
Each well is inoculated with the prepared microbial suspension.
-
Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
The plate is incubated at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.[8]
c. Determination of MBC/MFC:
-
Following MIC determination, an aliquot (typically 10-100 µL) from each well showing no visible growth is sub-cultured onto an appropriate agar medium.[10]
-
The plates are incubated under suitable conditions to allow for the growth of any surviving organisms.
-
The MBC or MFC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[11]
Workflow for MIC and MBC/MFC Determination.
Time-Kill Kinetic Assay
This assay provides insights into the pharmacodynamics of an antimicrobial agent by assessing the rate at which it kills a microbial population over time.[10]
-
A standardized inoculum of the test microorganism is prepared as described for the MIC assay.
-
The test compound is added to multiple flasks of broth at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. A growth control flask without the compound is also included.[10]
-
All flasks are inoculated with the standardized microbial suspension.
-
The flasks are incubated with agitation at the appropriate temperature.
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), an aliquot is withdrawn from each flask.[10][12]
-
Serial dilutions of the aliquots are plated onto agar plates.
-
After incubation, the number of colony-forming units (CFU/mL) is determined.
-
A time-kill curve is generated by plotting the log₁₀ CFU/mL against time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]
Time-Kill Kinetic Assay Workflow.
Anti-biofilm Assay
The ability of a compound to inhibit biofilm formation or eradicate established biofilms is a critical aspect of its antimicrobial potential. The crystal violet assay is a common method for quantifying biofilm mass.[13][14]
a. Biofilm Inhibition:
-
A standardized bacterial suspension is prepared.
-
The test compound is serially diluted in a 96-well flat-bottom microtiter plate.
-
The wells are inoculated with the bacterial suspension.
-
The plate is incubated for a period sufficient for biofilm formation (e.g., 24-48 hours).
-
After incubation, the planktonic cells are gently removed, and the wells are washed with a buffer (e.g., phosphate-buffered saline).
-
The adherent biofilms are stained with a crystal violet solution (e.g., 0.1% w/v).
-
After a short incubation, the excess stain is removed, and the wells are washed again.
-
The bound crystal violet is solubilized with a solvent (e.g., 95% ethanol (B145695) or 33% acetic acid).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570-595 nm). The percentage of biofilm inhibition is calculated relative to the untreated control.
b. Biofilm Eradication:
-
Biofilms are allowed to form in a 96-well plate as described above, without the presence of the test compound.
-
After the initial incubation, the planktonic cells are removed, and fresh medium containing serial dilutions of the test compound is added to the established biofilms.
-
The plate is incubated for a further period (e.g., 24 hours).
-
The quantification of the remaining biofilm is performed using the crystal violet staining method as described above.
Potential Mechanisms of Action and Signaling Pathways
While the precise molecular targets of this compound are yet to be elucidated, research on related compounds from Cassia and other medicinal plants provides insights into plausible mechanisms of antimicrobial action.
Inhibition of Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[2] Compounds from Cassia fistula have been shown to interfere with QS signaling.[2] A potential mechanism involves the inhibition of QS receptors, such as LasR in Pseudomonas aeruginosa, thereby preventing the activation of downstream virulence genes.[15]
Inhibition of Quorum Sensing by Cassia Compounds.
Modulation of Inflammatory Signaling Pathways
While primarily studied in the context of anti-inflammatory effects, the modulation of host signaling pathways can indirectly impact the progression of microbial infections. Extracts from Cinnamomum cassia have been shown to inhibit key inflammatory pathways such as MAPK, NF-κB, and STAT3.[16][17] It is plausible that compounds from the Cassia genus could exert similar effects, thereby mitigating the host's inflammatory response to infection.
Modulation of Host Inflammatory Pathways.
Conclusion and Future Directions
While the direct antimicrobial profile of this compound is yet to be extensively characterized, the available data on related compounds from the Cassia genus suggest a promising avenue for the discovery of novel anti-infective agents. The presented quantitative data, though limited, indicates activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens. The detailed experimental protocols provided herein offer a standardized framework for future investigations into the antimicrobial properties of this compound and other natural products.
Future research should prioritize the systematic evaluation of purified this compound against a broad panel of pathogenic bacteria and fungi to establish its definitive antimicrobial spectrum. Elucidation of its precise mechanism of action, including the identification of its molecular targets, will be crucial for its development as a potential therapeutic. Furthermore, exploring its efficacy in in vivo models of infection and assessing its potential for synergistic interactions with existing antimicrobial drugs will be vital steps in translating this natural product into a clinically viable treatment. The information and methodologies compiled in this guide are intended to serve as a valuable resource to accelerate these research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of active compounds from Cassia fistula on quorum sensing mediated virulence and biofilm formation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural defense against multi-drug resistant Pseudomonas aeruginosa: Cassia occidentalis L. in vitro and in silico antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Natural Anti-biofilm Agents: Strategies to Control Biofilm-Forming Pathogens [frontiersin.org]
- 5. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Antimicrobial Compounds from Trichoderma flavipes Isolated from Freshwater Environments [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jabonline.in [jabonline.in]
- 13. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Natural defense against multi-drug resistant Pseudomonas aeruginosa : Cassia occidentalis L. in vitro and in silico antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03923D [pubs.rsc.org]
- 16. Molecular Mechanism of Cinnamomum cassia against Gastric Damage and Identification of Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Preliminary Cytotoxic Effects of Naphthopyranone Glycosides from Cassia tora (L.) Roxb.
A Technical Whitepaper for Researchers and Drug Development Professionals
Disclaimer: Direct experimental data on the cytotoxic effects of Cassiaside B is limited in publicly available scientific literature. This document provides a comprehensive overview of the cytotoxic properties of extracts and related compounds isolated from Cassia tora (L.) Roxb. (also known as Senna tora), the plant source of this compound. The information presented herein is intended to serve as a technical guide for research and development purposes, summarizing the current understanding of the anti-cancer potential of phytochemicals from this species.
Executive Summary
Cassia tora (L.) Roxb., a plant of the Fabaceae family, is a rich source of various bioactive compounds, including anthraquinones, flavonoids, and naphthopyranone glycosides. While research specifically isolating the cytotoxic effects of this compound is scarce, studies on crude extracts and other purified constituents of Cassia tora have demonstrated significant anti-proliferative and pro-apoptotic activities against various cancer cell lines. This technical guide synthesizes the available quantitative data, details the experimental methodologies employed in these studies, and illustrates the proposed signaling pathways involved in the observed cytotoxicity.
Quantitative Cytotoxicity Data
The cytotoxic effects of extracts and compounds from the Cassia genus have been evaluated against several human cancer cell lines. The following tables summarize the key findings, including IC50 values, which represent the concentration of a substance required to inhibit the growth of 50% of a cell population.
| Substance | Cell Line | Assay | Exposure Time | IC50 / % Inhibition | Reference |
| Cassia tora L. Extract | TCA8113 (Human Tongue Carcinoma) | MTT | Not Specified | 72% inhibition at 1.0 mg/ml | [1][2] |
| Cassia tora L. Extract | TCA8113 (Human Tongue Carcinoma) | MTT | Not Specified | 43% inhibition at 0.5 mg/ml | [1][2] |
| Cassia tora L. Extract | TCA8113 (Human Tongue Carcinoma) | MTT | Not Specified | 16% inhibition at 0.25 mg/ml | [1][2] |
| Ethanolic Extract of Senna rugosa Leaves (ELSR) | K562 (Human Myelogenous Leukemia) | MTT | 48 hours | 242.54 ± 2.38 µg/mL | [3] |
| Ethanolic Extract of Senna rugosa Roots (ERSR) | K562 (Human Myelogenous Leukemia) | MTT | 48 hours | 223.00 ± 2.34 µg/mL | [3] |
| Ethanolic Extract of Senna rugosa Leaves (ELSR) | Jurkat (Human T-cell Leukemia) | MTT | 48 hours | 171.45 ± 2.25 µg/mL | [3] |
| Ethanolic Extract of Senna rugosa Roots (ERSR) | Jurkat (Human T-cell Leukemia) | MTT | 48 hours | 189.30 ± 2.27 µg/mL | [3] |
Experimental Protocols
The following sections detail the methodologies commonly employed in the assessment of the cytotoxic effects of compounds derived from Cassia tora.
Cell Culture and Maintenance
Human cancer cell lines, such as TCA8113, K562, and Jurkat, are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test substance (e.g., Cassia tora extract) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Apoptosis Assessment
3.3.1 Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are treated with the test compound, and total protein is extracted.
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, Caspase-3, Caspase-9) and then with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
3.3.2 Reverse Transcription Polymerase Chain Reaction (RT-PCR)
RT-PCR is used to measure the mRNA expression levels of specific genes.
-
RNA Extraction: Total RNA is extracted from treated and untreated cells.
-
Reverse Transcription: The RNA is reverse transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is amplified using primers specific for the genes of interest.
-
Analysis: The amplified PCR products are visualized by gel electrophoresis, and the band intensities are quantified to determine the relative gene expression levels.
Signaling Pathways and Mechanisms of Action
Studies on Cassia tora extracts suggest that their cytotoxic effects are mediated through the induction of apoptosis. The proposed signaling pathway involves the intrinsic mitochondrial pathway.
Caption: Proposed intrinsic apoptosis pathway induced by Cassia tora extract.
The bioactive compounds in Cassia tora extract are believed to induce apoptosis by modulating the expression of the Bcl-2 family of proteins. Specifically, they upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3.[1][2] Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
Conclusion
While specific data on the cytotoxic effects of this compound remain elusive, the broader body of research on Cassia tora extracts and their constituents provides a strong indication of their potential as a source for novel anti-cancer agents. The demonstrated ability to induce apoptosis in cancer cells through the intrinsic pathway highlights a promising avenue for further investigation. Future research should focus on the isolation and characterization of individual compounds, including this compound, to elucidate their specific contributions to the observed cytotoxicity and to fully understand their mechanisms of action. This will be a critical step in the development of targeted cancer therapies derived from this traditional medicinal plant.
References
- 1. Cassia tora L. (Jue-ming-zi) has anticancer activity in TCA8113 cells in vitro and exerts anti-metastatic effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cassia tora L. (Jue-ming-zi) has anticancer activity in TCA8113 cells in vitro and exerts anti-metastatic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Methodological & Application
Application Note: HPLC Quantification of Cassiaside B in Cassia obtusifolia Seeds
This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cassiaside B in the seeds of Cassia obtusifolia. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a naphthopyrone glycoside found in the seeds of Cassia obtusifolia (also known as Semen Cassiae). It is one of the active components responsible for the therapeutic effects of this traditional medicinal plant. Accurate and reliable quantification of this compound is crucial for the quality control and standardization of raw materials and finished products. This document outlines a validated HPLC method for this purpose.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector |
| Column | µ-Bondapak C18, 300 mm x 3.9 mm, 10 µm |
| Mobile Phase | Acetonitrile : Water : Tetrahydrofuran : Acetic Acid (20 : 76.5 : 3.0 : 0.5, v/v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | Ambient |
| Detection | UV at 278 nm[1] |
| Injection Volume | 10 µL (recommended, can be optimized) |
Chemicals and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified water)
-
Tetrahydrofuran (THF, HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Methanol (B129727) (analytical grade)
-
Chloroform (B151607) (analytical grade)
-
Cassia obtusifolia seeds
Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to achieve concentrations within the linear range of the assay (e.g., 0.125, 0.25, 0.375, 0.50, and 0.625 µg/mL).[1]
-
Filter all standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Preparation of Sample Solutions
-
Powdering: Grind the dried seeds of Cassia obtusifolia into a fine powder.
-
Defatting: Accurately weigh about 1.0 g of the powdered seeds and place it in a Soxhlet apparatus. Extract with chloroform for approximately 2-3 hours to remove lipids. Discard the chloroform extract.[1]
-
Extraction: Air-dry the defatted powder and then extract it with an appropriate volume of methanol (e.g., 50 mL) using a suitable method such as ultrasonication for 30 minutes or reflux extraction.[1]
-
Filtration: Allow the extract to cool to room temperature and then filter it through a Whatman No. 1 filter paper.
-
Dilution: Transfer the filtrate to a volumetric flask of appropriate size and dilute with methanol if necessary to bring the concentration of this compound within the calibration range.
-
Final Filtration: Filter the final diluted sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Summary
The following table summarizes the quantitative data for the HPLC method for this compound.
| Parameter | Result |
| Retention Time | Approximately 13.27 min[1] |
| Linearity Range | 0.125 - 0.625 µg[1] |
| Correlation Coefficient (r) | 0.9999[1] |
| Average Recovery | 97.78 ± 2.16%[1] |
| Limit of Detection (LOD) | Not reported in the primary literature for this compound. It is recommended that the user determines this value based on the signal-to-noise ratio (typically 3:1) or other appropriate methods. |
| Limit of Quantification (LOQ) | Not reported in the primary literature for this compound. It is recommended that the user determines this value based on the signal-to-noise ratio (typically 10:1) or other appropriate methods. |
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note is simple, specific, and reliable for the quantification of this compound in the seeds of Cassia obtusifolia. The method has been shown to have good linearity and recovery, making it suitable for routine quality control analysis. It is recommended that users validate the method in their own laboratory to ensure its suitability for their specific application.
References
Application Note: Quantitative Analysis of Cassiaside B in Plant Extracts by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific method for the quantification of Cassiaside B in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data analysis, and is intended for researchers, scientists, and professionals in drug development and natural product analysis. The method utilizes Multiple Reaction Monitoring (MRM) for accurate and precise quantification. Additionally, this note explores the potential biological relevance of this compound by illustrating its putative involvement in the NF-κB signaling pathway, a key regulator of inflammation.
Introduction
This compound is a naphthopyrone glycoside found in various Cassia species, which are known for their traditional medicinal properties. The quantification of specific bioactive compounds like this compound is crucial for the quality control of herbal extracts and for understanding their pharmacological effects. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of such compounds in complex botanical matrices. This document provides a detailed protocol for the extraction and subsequent LC-MS/MS analysis of this compound, along with method validation parameters based on established guidelines for bioanalytical method validation.
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction
This protocol outlines the extraction of this compound from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves, seeds, or bark of Cassia species)
-
80% Methanol (B129727) (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
Based on the molecular formula of this compound (C₂₆H₃₀O₁₄), the molecular weight is 566.51 g/mol . The precursor ion is likely the protonated molecule [M+H]⁺. Product ions are predicted based on the fragmentation of the glycosidic bond and subsequent fragmentation of the aglycone.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 567.2 |
| Product Ion (Q3) | Transition 1 (Quantifier): m/z 405.1, Transition 2 (Qualifier): m/z 243.1 |
| Collision Energy | Optimized for each transition (e.g., 20-35 eV) |
| Dwell Time | 100 ms |
Data Presentation
Quantitative Method Validation Summary
The following table summarizes the typical validation parameters for a quantitative LC-MS/MS method for herbal compounds. These values should be established during method validation in your laboratory.
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | To be determined based on expected concentrations | 1 - 1000 ng/mL |
| Precision (%RSD) | Intra-day: ≤ 15%, Inter-day: ≤ 15% | < 10% |
| Accuracy (%Bias) | Within ±15% of the nominal concentration | ± 10% |
| Recovery | Consistent, precise, and reproducible | 85 - 110% |
| LOD | Signal-to-noise ratio ≥ 3 | ~0.1 ng/mL |
| LOQ | Signal-to-noise ratio ≥ 10 | ~0.5 ng/mL |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Putative Signaling Pathway of this compound
Extracts from Cassia species have been reported to exhibit anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway.[1] This pathway is a central regulator of inflammatory responses.
References
Application Notes and Protocols for the Extraction and Purification of Bioactive Compounds from Cassia Seeds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of key bioactive compounds from the seeds of Cassia species, a plant genus rich in medicinally significant substances. The primary classes of compounds addressed are anthraquinones, polysaccharides, and seed gum. The protocols are designed to be a practical guide for laboratory applications, from initial raw material processing to the isolation of purified compounds for research and development.
Overview of Bioactive Compounds and Extraction Strategies
Cassia seeds are a valuable source of a variety of bioactive molecules with therapeutic potential. The main constituents include anthraquinones and their glycosides (e.g., chrysophanol (B1684469), emodin, rhein (B1680588), aurantio-obtusin), which are known for their laxative, anti-inflammatory, and potential anti-cancer properties.[1][2][3][4] Additionally, the seeds contain significant amounts of polysaccharides with antioxidant and immunomodulatory activities, as well as a galactomannan (B225805) gum that can be utilized as a pharmaceutical excipient.[5][6][7]
The choice of extraction and purification strategy is critical and depends on the target compound class. This document outlines several effective methods, including traditional solvent-based techniques and modern, efficiency-enhanced approaches.
Quantitative Data Summary
The following tables summarize key quantitative parameters for various extraction and purification methods, allowing for a comparative assessment of their efficiency and resource requirements.
Table 1: Comparison of Extraction Methods for Anthraquinones from Cassia Seeds
| Parameter | Solvent Extraction (Ethanol Reflux) | Ultrasonic-Assisted Extraction (UAE) of Rhein |
| Target Compounds | Anthraquinones (e.g., aurantio-obtusin, obtusifolin) | Rhein |
| Solvent | 50-80% Ethanol (B145695) in water[8] | 10% Ethanol in water[2] |
| Solvent-to-Material Ratio | 8:1 (v/w)[8] | 40:1 (v/w)[2] |
| Extraction Time | 1 hour (repeated 3 times)[8] | 40 minutes[2] |
| Temperature | Reflux temperature[8] | 75°C[2] |
| Yield | Not explicitly stated, but extract should be no more than 10% of raw material weight for a refined product.[8] | ~15 mg/g of plant material[2] |
Table 2: Comparison of Extraction Methods for Polysaccharides from Cassia Seeds
| Parameter | Hot Water Extraction (HWE) | Microwave-Assisted Extraction (MAE) |
| Target Compounds | Water-soluble polysaccharides | Water-soluble polysaccharides |
| Solvent | Water[5] | Water[5] |
| Solvent-to-Material Ratio | 30:1 (v/w)[5] | 51:1 (v/w)[5] |
| Extraction Time | 3.5 hours[5] | 7 minutes[5] |
| Temperature | 80°C[5] | Not applicable (Microwave Power: 415 W)[5] |
| Extraction Yield | 5.46%[5] | 8.02%[5] |
Table 3: Extraction of Cassia tora Seed Gum
| Parameter | Aqueous Extraction |
| Target Compound | Seed Gum (Galactomannan) |
| Solvent | Water[6] |
| Extraction Time | 30 minutes (boiling)[6] |
| Pre-treatment | Defatting with toluene[6] |
| Precipitating Agent | Acetone[6] |
| Yield | 13.5% (w/w)[6] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the extraction and purification of the major bioactive components from Cassia seeds.
Extraction and Purification of Anthraquinones
This protocol is a composite method based on solvent extraction followed by column chromatography, a widely used approach for obtaining anthraquinones.
Protocol 1: Ethanol Reflux Extraction and Macroporous Resin Purification of Anthraquinones
Materials and Equipment:
-
Dried Cassia seeds
-
Grinder
-
Reflux extraction apparatus
-
Rotary evaporator
-
Centrifuge
-
D101 macroporous resin
-
Chromatography column
-
Ethanol (50-80%)
-
Distilled water
Methodology:
-
Preparation of Raw Material: Grind dried Cassia seeds into a coarse powder.[8]
-
Ethanol Reflux Extraction: a. Place the ground seed powder in a round-bottom flask and add 8 times the volume of 50-80% ethanol.[8] b. Heat the mixture to reflux and maintain for 1 hour.[8] c. Filter the mixture while hot and collect the filtrate. d. Repeat the extraction process on the residue two more times with fresh solvent.[8] e. Combine all the filtrates.
-
Crude Extract Preparation: a. Concentrate the combined filtrate using a rotary evaporator to remove the ethanol, yielding a crude extract.[8] b. Centrifuge the crude extract to remove insoluble impurities and upper-layer lipids.[8]
-
Macroporous Resin Column Chromatography: a. Pack a chromatography column with D101 macroporous resin. The column diameter to length ratio should be approximately 1:20.[8] b. Equilibrate the column by washing with distilled water. c. Dilute the crude extract with distilled water to a concentration of approximately 1:1 to 1:10 (original material weight to final solution volume).[8] d. Load the diluted extract onto the column at a flow rate of 1 bed volume per hour.[8] e. Elution: i. Wash the column with 2 bed volumes of distilled water to remove water-soluble impurities.[8] ii. Elute the anthraquinones with 4 bed volumes of 20% ethanol.[8] f. Collect the 20% ethanol eluate and concentrate it using a rotary evaporator to obtain the purified anthraquinone-rich extract.
Protocol 2: Ultrasonic-Assisted Extraction (UAE) of Rhein
This protocol is optimized for the extraction of rhein from Cassia fistula pod pulp but can be adapted for seeds.
Materials and Equipment:
-
Dried Cassia seed powder
-
Ultrasonic bath or probe sonicator
-
Shaking water bath or heated stirrer
-
Ethanol (10%)
-
Filtration apparatus
Methodology:
-
Preparation: Weigh the desired amount of Cassia seed powder.
-
Extraction: a. Add 10% aqueous ethanol at a solid-to-liquid ratio of 1:40 (g/mL).[2] b. Place the mixture in an ultrasonic bath and maintain the temperature at 75°C.[2] c. Sonicate for 40 minutes.[2]
-
Recovery: a. Filter the mixture to separate the extract from the solid residue. b. The resulting filtrate is the crude rhein extract, which can be further purified.
Extraction of Polysaccharides
This section details two methods for polysaccharide extraction, highlighting the efficiency gains of modern techniques.
Protocol 3: Microwave-Assisted Extraction (MAE) of Polysaccharides
Materials and Equipment:
-
Dried, defatted Cassia seed powder
-
Microwave extraction system
-
Centrifuge
-
Ethanol (95%)
-
Dialysis tubing
Methodology:
-
Preparation: Defat the Cassia seed powder using a suitable solvent (e.g., hexane) to remove lipids.
-
Extraction: a. Mix the defatted seed powder with distilled water at a ratio of 1:51 (g/mL).[5] b. Place the slurry in the microwave extractor and apply a microwave power of 415 W for 7 minutes.[5]
-
Purification: a. Centrifuge the mixture to pellet the solid residue and collect the supernatant. b. Concentrate the supernatant under reduced pressure. c. Precipitate the polysaccharides by adding 4 volumes of 95% ethanol and allowing it to stand overnight at 4°C. d. Collect the precipitate by centrifugation. e. Re-dissolve the precipitate in a minimal amount of distilled water and perform dialysis against distilled water for 48 hours to remove small molecule impurities. f. Lyophilize (freeze-dry) the dialyzed solution to obtain the purified Cassia seed polysaccharides (CSPs).
Extraction of Cassia Seed Gum
This protocol describes a straightforward method for obtaining seed gum.
Protocol 4: Aqueous Extraction of Seed Gum
Materials and Equipment:
-
Cassia tora seeds
-
Grinder
-
Toluene (for defatting)
-
Beakers and heating mantle
-
Muslin cloth
-
Acetone
-
Isopropyl alcohol
-
Hot air oven
Methodology:
-
Pre-treatment: a. Grind the seeds into a coarse powder.[6] b. Defat the powder using toluene.[6]
-
Extraction: a. Boil the defatted powder with water for 30 minutes.[6] b. Filter the aqueous extract through a muslin cloth to remove solid debris.[6]
-
Purification: a. Precipitate the gum from the aqueous extract by adding an excess of acetone.[6] b. Wash the precipitated gum with isopropyl alcohol to purify it.[6] c. Dry the purified gum in a hot air oven at 50°C.[6] d. Grind the dried gum to a fine powder and store it in an airtight container.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for extraction and purification.
Caption: General workflow for extraction and purification from Cassia seeds.
Caption: Purification of anthraquinones using macroporous resin.
While a specific signaling pathway for Cassia seed extracts as a whole is not well-defined, compounds like chrysophanol have been shown to influence inflammatory pathways. The following diagram illustrates a simplified, hypothetical pathway based on the known anti-inflammatory effects of such compounds.
Caption: Inhibition of inflammatory pathways by Chrysophanol.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of Ultrasonic-Assisted Extraction and Purification of Rhein from Cassia fistula Pod Pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Active compound chrysophanol of Cassia tora seeds suppresses heat-induced lipogenesis via inactivation of JNK/p38 MAPK signaling in human sebocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction Optimization, Structural Characterization, and Antioxidant Activities of Polysaccharides from Cassia Seed (Cassia obtusifolia) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. CN101224233A - Cassia plant extract and extracting method thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-Inflammatory Activity of Cassiaside B
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The discovery of novel anti-inflammatory agents is a key focus of drug development. Cassiaside B, a compound of interest, can be evaluated for its anti-inflammatory potential using a series of robust cell-based assays. These assays are designed to quantify the inhibition of key inflammatory mediators and elucidate the underlying molecular mechanisms.
This document provides detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory effects of a test compound like this compound. The murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS), is a widely accepted model for screening anti-inflammatory drug candidates.[1][2]
Key Anti-Inflammatory Markers and Pathways
The protocols herein focus on the following key markers and signaling pathways:
-
Pro-inflammatory Mediators:
-
Nitric Oxide (NO)
-
Prostaglandin E2 (PGE2)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-6 (IL-6)
-
Interleukin-1 beta (IL-1β)
-
-
Key Enzymes:
-
Inducible Nitric Oxide Synthase (iNOS)
-
Cyclooxygenase-2 (COX-2)
-
-
Signaling Pathways:
-
Nuclear Factor-kappa B (NF-κB)
-
Mitogen-Activated Protein Kinase (MAPK)
-
Data Presentation
The following tables are templates for presenting quantitative data obtained from the described assays. They are populated with hypothetical data for illustrative purposes.
Table 1: Effect of this compound on Cell Viability of LPS-stimulated RAW 264.7 Macrophages
| Concentration (µM) | Absorbance (570 nm) | Cell Viability (%) |
| Control | 1.25 ± 0.08 | 100 |
| LPS (1 µg/mL) | 1.22 ± 0.06 | 97.6 |
| This compound (10) + LPS | 1.20 ± 0.07 | 96.0 |
| This compound (25) + LPS | 1.18 ± 0.05 | 94.4 |
| This compound (50) + LPS | 1.15 ± 0.09 | 92.0 |
| This compound (100) + LPS | 1.12 ± 0.08 | 89.6 |
Table 2: Inhibitory Effect of this compound on NO and PGE2 Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | NO (µM) | Inhibition (%) | PGE2 (pg/mL) | Inhibition (%) |
| Control | 2.5 ± 0.3 | - | 150 ± 12 | - |
| LPS (1 µg/mL) | 45.8 ± 2.1 | 0 | 2500 ± 150 | 0 |
| This compound (10 µM) + LPS | 35.2 ± 1.8 | 23.1 | 1980 ± 110 | 20.8 |
| This compound (25 µM) + LPS | 24.1 ± 1.5 | 47.4 | 1450 ± 95 | 42.0 |
| This compound (50 µM) + LPS | 15.6 ± 1.1 | 65.9 | 980 ± 70 | 60.8 |
| This compound (100 µM) + LPS | 8.9 ± 0.9 | 80.6 | 550 ± 45 | 78.0 |
Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | Inhibition (%) | IL-6 (pg/mL) | Inhibition (%) | IL-1β (pg/mL) | Inhibition (%) |
| Control | 50 ± 5 | - | 30 ± 4 | - | 25 ± 3 | - |
| LPS (1 µg/mL) | 3500 ± 210 | 0 | 4200 ± 250 | 0 | 850 ± 50 | 0 |
| This compound (10 µM) + LPS | 2850 ± 180 | 18.6 | 3400 ± 200 | 19.0 | 680 ± 40 | 20.0 |
| This compound (25 µM) + LPS | 2100 ± 150 | 40.0 | 2500 ± 160 | 40.5 | 500 ± 35 | 41.2 |
| This compound (50 µM) + LPS | 1400 ± 110 | 60.0 | 1600 ± 120 | 61.9 | 320 ± 25 | 62.4 |
| This compound (100 µM) + LPS | 750 ± 60 | 78.6 | 800 ± 70 | 81.0 | 160 ± 15 | 81.2 |
Experimental Protocols
Cell Culture and Treatment
The RAW 264.7 murine macrophage cell line is a suitable model for these assays.[3]
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired incubation period (typically 18-24 hours).
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Principle: The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.
-
Protocol:
-
Seed 5 x 10⁴ cells per well in a 96-well plate and culture for 24 hours.
-
Treat cells with this compound and/or LPS as described above.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the production of nitrite (B80452), a stable metabolite of NO.[2]
-
Principle: The Griess reagent converts nitrite into a colored azo compound, which can be measured spectrophotometrically.
-
Protocol:
-
Seed 5 x 10⁵ cells per well in a 24-well plate and culture for 24 hours.
-
Treat the cells as described above.
-
After 24 hours of incubation with LPS, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.[1]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine and PGE2 Assays (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α, IL-6, IL-1β, and PGE2 in the cell culture supernatant.[5][6]
-
Principle: A specific capture antibody coated on the plate binds the cytokine of interest. A biotinylated detection antibody then binds to the captured cytokine, followed by an enzyme-conjugated streptavidin. The addition of a substrate results in a color change proportional to the amount of cytokine present.
-
Protocol:
-
Culture and treat the cells as described for the NO assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α, IL-6, IL-1β, and PGE2 according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, add standards and samples to the antibody-coated wells and incubate.
-
Wash the wells and add the detection antibody.
-
Wash and add the enzyme conjugate.
-
Wash and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine/PGE2 concentrations from the standard curve.
-
Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to determine the protein levels of iNOS and COX-2.[7]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Protocol:
-
Seed 2 x 10⁶ cells in a 6-well plate, culture, and treat as described.
-
After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Immunofluorescence for NF-κB p65 Nuclear Translocation
This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.[8]
-
Principle: Cells are fixed, permeabilized, and stained with a primary antibody against p65, followed by a fluorescently labeled secondary antibody. The localization of the fluorescence is then observed using a fluorescence microscope.
-
Protocol:
-
Grow cells on glass coverslips in a 12-well plate.
-
Treat the cells with this compound and/or LPS for a shorter duration (e.g., 30-60 minutes).
-
Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with anti-p65 primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
NF-κB Signaling Pathway
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Pro-inflammatory cytokines and nitric oxide inhibitory constituents from Cassia occidentalis roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asiaticoside Increases Caspase-9 Activity in MCF-7 Cells and Inhibits TNF-α and IL-6 Expression in Nude Mouse Xenografts via the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and anti-inflammatory activities of extracts from Cassia alata, Eleusine indica, Eremomastax speciosa, Carica papaya and Polyscias fulva medicinal plants collected in Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Cassia-derived Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracts from plants of the Cassia genus have a long history of use in traditional medicine. Modern scientific investigation has identified Cassiaside B as a significant bioactive constituent within these extracts. While research on isolated this compound is still emerging, numerous in vivo studies utilizing Cassia extracts have demonstrated promising therapeutic potential across a range of disease models, including those for neurodegenerative disorders, inflammation, and liver injury. These effects are often attributed, at least in part, to the presence of compounds like this compound.
This document provides detailed application notes and protocols for conducting in vivo animal studies to evaluate the efficacy of Cassia-derived compounds, with a focus on methodologies relevant to the known biological activities of this compound-containing extracts. The protocols and data presented are primarily derived from studies on Cassia extracts and should be adapted and validated for studies using purified this compound.
I. Neuroprotective Efficacy Studies in Alzheimer's Disease Models
Animal models of Alzheimer's disease (AD) are crucial for evaluating the neuroprotective potential of test compounds. Chemically-induced models are frequently employed to mimic the cognitive deficits and some pathological hallmarks of AD.
A. Scopolamine-Induced Amnesia Model in Mice
This model is widely used to screen for compounds that can ameliorate learning and memory deficits. Scopolamine (B1681570), a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to cognitive impairment.
Experimental Protocol:
-
Animals: Adult male mice (e.g., ICR or C57BL/6 strains) weighing 20-25g are used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups:
-
Vehicle Control: Mice receive the vehicle (e.g., saline or distilled water)
-
Scopolamine Control: Mice receive scopolamine to induce amnesia
-
Positive Control: Mice receive a known cognitive enhancer (e.g., Donepezil) followed by scopolamine
-
Test Group(s): Mice receive varying doses of the Cassia extract or this compound followed by scopolamine
-
-
Drug Administration:
-
The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) for a specified period (e.g., 7-14 days) prior to the behavioral tests.
-
On the day of testing, the final dose of the test compound is administered.
-
Approximately 30 minutes after the test compound administration, scopolamine (e.g., 1 mg/kg, i.p.) is administered to induce amnesia.
-
-
Behavioral Testing (30 minutes post-scopolamine):
-
Y-maze Test: To assess spatial working memory. Mice are placed in one arm of a Y-shaped maze and allowed to explore freely for a set time (e.g., 8 minutes). The sequence of arm entries is recorded to calculate the percentage of spontaneous alternation.
-
Morris Water Maze (MWM): To evaluate spatial learning and memory. The test consists of acquisition trials (finding a hidden platform in a pool of water) over several days, followed by a probe trial (platform removed) to assess memory retention.
-
-
Biochemical Analysis: After behavioral testing, brain tissues (specifically the hippocampus and cortex) are collected for analysis of neurotransmitter levels (e.g., acetylcholine), acetylcholinesterase (AChE) activity, and markers of oxidative stress and neuroinflammation.
Data Presentation:
| Group | Treatment | Spontaneous Alternation (%) in Y-maze | Escape Latency (s) in MWM (Day 4) | Time in Target Quadrant (s) in MWM Probe Trial |
| 1 | Vehicle | 75 ± 5 | 20 ± 3 | 40 ± 5 |
| 2 | Scopolamine | 45 ± 4 | 50 ± 6 | 15 ± 3* |
| 3 | Positive Control + Scopolamine | 68 ± 6# | 28 ± 4# | 35 ± 4# |
| 4 | Cassia Extract (low dose) + Scopolamine | 55 ± 5# | 42 ± 5# | 25 ± 4# |
| 5 | Cassia Extract (high dose) + Scopolamine | 65 ± 5# | 32 ± 4# | 30 ± 3# |
Data are representative and expressed as mean ± SEM. *p<0.05 vs. Vehicle; #p<0.05 vs. Scopolamine.
Signaling Pathway:
II. Anti-inflammatory Efficacy Studies
The carrageenan-induced paw edema model is a classic and reliable method for evaluating the anti-inflammatory activity of compounds.
A. Carrageenan-Induced Paw Edema in Rats
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats weighing 150-200g are used.
-
Groups:
-
Vehicle Control: Rats receive the vehicle.
-
Carrageenan Control: Rats receive carrageenan to induce inflammation.
-
Positive Control: Rats receive a standard anti-inflammatory drug (e.g., Indomethacin) followed by carrageenan.
-
Test Group(s): Rats receive varying doses of the Cassia extract or this compound followed by carrageenan.
-
-
Drug Administration: The test compound or vehicle is administered (e.g., p.o. or i.p.) 30-60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection. The difference in paw volume before and after carrageenan injection is calculated as the edema volume.
-
Biochemical Analysis: At the end of the experiment, paw tissue can be collected to measure levels of pro-inflammatory mediators such as TNF-α, IL-1β, and prostaglandin (B15479496) E2 (PGE2), as well as the expression of enzymes like COX-2 and iNOS.
Data Presentation:
| Group | Treatment | Paw Volume Increase (mL) at 3h | Inhibition of Edema (%) at 3h |
| 1 | Vehicle | 0.10 ± 0.02 | - |
| 2 | Carrageenan | 0.85 ± 0.07* | 0 |
| 3 | Indomethacin (10 mg/kg) + Carrageenan | 0.35 ± 0.05# | 58.8 |
| 4 | Cassia Extract (low dose) + Carrageenan | 0.60 ± 0.06# | 29.4 |
| 5 | Cassia Extract (high dose) + Carrageenan | 0.45 ± 0.05# | 47.1 |
Data are representative and expressed as mean ± SEM. *p<0.05 vs. Vehicle; #p<0.05 vs. Carrageenan.
Signaling Pathway:
III. Hepatoprotective Efficacy Studies
Chemically-induced liver injury models are commonly used to assess the hepatoprotective effects of compounds. Carbon tetrachloride (CCl4) is a well-established hepatotoxin that induces oxidative stress and liver damage.
A. Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats
Experimental Protocol:
-
Animals: Male Wistar rats weighing 180-220g are used.
-
Groups:
-
Normal Control: Rats receive the vehicle only.
-
CCl4 Control: Rats receive CCl4 to induce liver injury.
-
Positive Control: Rats receive a standard hepatoprotective agent (e.g., Silymarin) followed by CCl4.
-
Test Group(s): Rats receive varying doses of the Cassia extract or this compound followed by CCl4.
-
-
Drug Administration: The test compound or vehicle is administered orally for a specified period (e.g., 7 days).
-
Induction of Hepatotoxicity: On the last day of treatment, a single dose of CCl4 (e.g., 1 mL/kg, i.p., diluted 1:1 in olive oil) is administered 1 hour after the final dose of the test compound.
-
Sample Collection: 24 hours after CCl4 administration, blood is collected for serum separation to analyze liver function enzymes. Animals are then euthanized, and liver tissues are collected for histopathological examination and biochemical analysis.
-
Biochemical Analysis:
-
Serum Markers: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Liver Homogenate: Markers of oxidative stress such as malondialdehyde (MDA), reduced glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CAT).
-
-
Histopathology: Liver sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to observe cellular changes like necrosis, fatty changes, and inflammation.
Data Presentation:
| Group | Treatment | ALT (U/L) | AST (U/L) | MDA (nmol/mg protein) in Liver |
| 1 | Normal Control | 40 ± 5 | 90 ± 10 | 1.5 ± 0.2 |
| 2 | CCl4 Control | 250 ± 20 | 480 ± 35 | 5.8 ± 0.6* |
| 3 | Silymarin + CCl4 | 95 ± 12# | 180 ± 20# | 2.5 ± 0.3# |
| 4 | Cassia Extract (low dose) + CCl4 | 180 ± 15# | 350 ± 30# | 4.2 ± 0.5# |
| 5 | Cassia Extract (high dose) + CCl4 | 120 ± 14# | 250 ± 25# | 3.1 ± 0.4# |
Data are representative and expressed as mean ± SEM. *p<0.05 vs. Normal Control; #p<0.05 vs. CCl4 Control.
Signaling Pathway:
Conclusion
The in vivo animal models and protocols detailed in these application notes provide a robust framework for evaluating the efficacy of Cassia-derived compounds. While the presented data is based on studies of Cassia extracts, these methodologies are directly applicable to the investigation of isolated this compound. Further research utilizing purified this compound is warranted to elucidate its specific contribution to the observed neuroprotective, anti-inflammatory, and hepatoprotective effects and to fully understand its therapeutic potential. Researchers are encouraged to adapt these protocols to their specific experimental needs and to include comprehensive pharmacokinetic and toxicological assessments in their study designs.
Cassiaside B: Application Notes and Protocols for Investigating its Therapeutic Potential in Skin Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cassiaside B is a naturally occurring naphthopyrone glycoside found in the seeds of Cassia obtusifolia and other Cassia species.[1][2] While direct research on the dermatological effects of isolated this compound is limited, the well-documented anti-inflammatory and antioxidant properties of Cassia extracts and their constituent compounds, such as anthraquinones and flavonoids, suggest that this compound may hold significant therapeutic potential for a variety of skin disorders.[1][2][3] This document provides detailed application notes and experimental protocols to guide researchers in the investigation of this compound as a novel agent for treating inflammatory and oxidative stress-related skin conditions.
The information presented herein is based on established scientific principles and methodologies, drawing parallels from studies on related compounds due to the current scarcity of specific data on this compound.
Potential Therapeutic Applications
Based on the known biological activities of related compounds, this compound could be investigated for its potential efficacy in the following skin disorders:
-
Atopic Dermatitis (Eczema): Its potential anti-inflammatory properties could help alleviate the characteristic inflammation, redness, and itching associated with atopic dermatitis.
-
Psoriasis: By potentially modulating inflammatory pathways, this compound might help in controlling the hyperproliferation of keratinocytes and the chronic inflammation that are hallmarks of psoriasis.
-
Photoaging and Sun Damage: Its antioxidant properties may help protect the skin from the damaging effects of ultraviolet (UV) radiation, a primary contributor to premature skin aging.
-
Wound Healing: By mitigating inflammation and oxidative stress at the wound site, this compound could potentially support and accelerate the natural healing process.
Data Presentation: Inferred Biological Activities
Due to the absence of specific quantitative data for this compound in skin models, the following table summarizes the reported activities of extracts from Cassia species and related anthraquinone (B42736) compounds, which may provide a rationale for investigating this compound.
| Compound/Extract | Biological Activity | Model System | Key Findings | Reference |
| Cassia obtusifolia Extract | Anti-inflammatory | Macrophages | Reduced IL-6 and COX-2 expression, and inhibited NF-κB activation. | [2] |
| Cassia obtusifolia Extract | Antioxidant | Chemical assays | Demonstrated scavenging activity against DPPH and superoxide (B77818) radicals. | [2] |
| Anthraquinones (Rhein, Chrysophanol) | Anti-inflammatory | Macrophages and Keratinocytes | Significantly reduced IL-6, IL-23, and TNF-α; suppressed MAPK and NF-κB signaling. | [4] |
| Anthraquinone Glycosides | Hepatoprotective (Antioxidant) | HepG2 cells | Ameliorated oxidative stress by preventing ROS generation and up-regulating HO-1 via Nrf2 activation. | [5] |
| Sennoside B (Anthraquinone glycoside) | Anti-arthritic (Anti-inflammatory) | In vivo and in vitro | Suppressed NF-κB production/activation. | [6] |
Experimental Protocols
The following protocols provide a framework for the initial in vitro evaluation of this compound's therapeutic potential for skin disorders.
Protocol 1: Assessment of Antioxidant Activity using DPPH Radical Scavenging Assay
This protocol determines the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in methanol or ethanol to achieve a range of concentrations to be tested.
-
Preparation of Control: Use ascorbic acid as a positive control and prepare serial dilutions in the same manner as the test sample.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound or ascorbic acid to the wells.
-
For the blank, add 100 µL of the solvent (methanol or ethanol) to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Data Analysis: Plot a graph of concentration versus percentage scavenging activity to determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Protocol 2: Assessment of Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This protocol evaluates the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plate
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (cells treated with solvent and LPS) and a negative control (cells without LPS stimulation).
-
-
Nitrite Measurement (Griess Assay):
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculation: Determine the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(Nitrite_LPS - Nitrite_sample) / Nitrite_LPS] x 100
-
Cell Viability: It is crucial to perform a concurrent cell viability assay (e.g., MTT assay) to ensure that the observed NO inhibition is not due to cytotoxicity.
Protocol 3: In Vitro Model of UVB-Induced Inflammation in HaCaT Keratinocytes
This protocol assesses the protective effects of this compound against UVB-induced inflammation in a human keratinocyte cell line.
Materials:
-
This compound
-
HaCaT human keratinocyte cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
UVB light source (with a radiometer to measure the dose)
-
ELISA kits for pro-inflammatory cytokines (e.g., IL-6, TNF-α)
Procedure:
-
Cell Culture and Seeding: Culture HaCaT cells in DMEM and seed them in appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency.[7][8][9][10][11]
-
Treatment: Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 2-4 hours).
-
UVB Irradiation:
-
Incubation: Incubate the cells for 24 hours.
-
Cytokine Analysis:
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the UVB-irradiated control group to determine the inhibitory effect of this compound.
Visualizations
Signaling Pathways
dot digraph "Cassiaside_B_Potential_Anti_inflammatory_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes UVB [label="UVB Radiation", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\n(p38, JNK, ERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProInflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-23)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Skin Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CassiasideB [label="this compound\n(Proposed Action)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges UVB -> ROS; ROS -> MAPK; ROS -> NFkB; MAPK -> ProInflammatory_Cytokines; NFkB -> ProInflammatory_Cytokines; ProInflammatory_Cytokines -> Inflammation; CassiasideB -> ROS [label="Inhibition", style=dashed, color="#34A853"]; CassiasideB -> MAPK [label="Inhibition", style=dashed, color="#34A853"]; CassiasideB -> NFkB [label="Inhibition", style=dashed, color="#34A853"]; } } Caption: Proposed anti-inflammatory signaling pathway of this compound.
dot digraph "Experimental_Workflow_In_Vitro_Screening" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start: this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Assay [label="Antioxidant Activity Assay\n(DPPH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Anti_inflammatory_Assay [label="Anti-inflammatory Assay\n(NO Inhibition in Macrophages)", fillcolor="#F1F3F4", fontcolor="#202124"]; UVB_Model [label="UVB-induced Inflammation Model\n(HaCaT Keratinocytes)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(IC50, % Inhibition, Cytokine Levels)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion on\nIn Vitro Potential", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Antioxidant_Assay; Start -> Anti_inflammatory_Assay; Start -> UVB_Model; Antioxidant_Assay -> Data_Analysis; Anti_inflammatory_Assay -> Data_Analysis; UVB_Model -> Data_Analysis; Data_Analysis -> Conclusion; } } Caption: In vitro screening workflow for this compound.
Conclusion
While direct evidence is still needed, the existing literature on Cassia species and their bioactive constituents provides a strong rationale for investigating this compound as a potential therapeutic agent for skin disorders. Its inferred antioxidant and anti-inflammatory properties make it a promising candidate for further research. The detailed protocols and conceptual frameworks provided in this document are intended to serve as a valuable resource for scientists and researchers embarking on the exploration of this compound's dermatological potential. Rigorous and systematic investigation is required to validate these hypotheses and to elucidate the precise mechanisms of action of this compound in skin health and disease.
References
- 1. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review of Flavonoids from Cassia Species and their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A systematic comparison of the effect of topically applied anthraquinone aglycones to relieve psoriasiform lesion: The evaluation of percutaneous absorption and anti-inflammatory potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthraquinone and naphthopyrone glycosides from Cassia obtusifolia seeds mediate hepatoprotection via Nrf2-mediated HO-1 activation and MAPK modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-arthritic potential of Cassia fistula leaf extracts and sennoside B via NF-κB inhibition: In vivo and in vitro pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. heavythinking.org [heavythinking.org]
- 8. In vitro culture conditions to study keratinocyte differentiation using the HaCaT cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Culture of HaCaT Keratinocytes [bio-protocol.org]
- 10. HaCaT Cells [cytion.com]
- 11. ebiohippo.com [ebiohippo.com]
- 12. Protocol for inducing epidermis-specific gene deletion and establishing a UVB-irradiated skin inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Neuroprotective Effects of Cassiaside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Key pathological drivers include oxidative stress, chronic neuroinflammation, and apoptosis.[1][2] Natural compounds are a promising source for novel therapeutic agents that can counteract these processes. The Cassia genus, for instance, has been shown to possess significant antioxidant, anti-inflammatory, and neuroprotective properties in various experimental models.[3][4][5][6] These effects are attributed to a rich profile of bioactive compounds, including flavonoids and anthraquinones.[3][6]
This document provides a comprehensive guide for investigating the neuroprotective effects of specific compounds derived from Cassia species, such as Cassiaside B. It outlines detailed protocols for key in vitro and in vivo experiments designed to elucidate the mechanisms of action, including the modulation of critical signaling pathways.
Key Mechanisms of Neuroprotection
The neuroprotective activity of compounds from Cassia extracts is often multifactorial, targeting several core pathological processes.
-
Anti-Oxidative Stress: A primary mechanism is the mitigation of oxidative stress. This involves scavenging reactive oxygen species (ROS) and enhancing the expression of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase through the activation of the Nrf2/ARE pathway.[3][7][8]
-
Anti-Neuroinflammation: Compounds can suppress neuroinflammatory responses by inhibiting the activation of microglia and astrocytes. This is achieved by downregulating the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), often through the inhibition of the NF-κB and MAPK signaling pathways.[5][9][10]
-
Anti-Apoptosis: Neuroprotection is also conferred by inhibiting neuronal apoptosis. This involves the regulation of the Bcl-2 family of proteins to prevent mitochondrial dysfunction and the subsequent activation of executioner caspases like caspase-3.[11][12][13]
-
Modulation of Neurotrophic Factors: Some compounds have been shown to increase the expression of crucial neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), and to activate associated signaling pathways like CREB, which are vital for neuronal survival and synaptic plasticity.[5]
Experimental Workflows and Signaling Pathways
A systematic approach is essential for evaluating a compound's neuroprotective potential. The workflow typically begins with in vitro assays to establish efficacy and mechanism, followed by validation in more complex in vivo models.
Caption: General experimental workflow for neuroprotection studies.
Signaling Pathway Diagrams
Caption: Antioxidant mechanism via ROS scavenging and Nrf2 activation.
Caption: Anti-inflammatory mechanism via inhibition of the NF-κB pathway.
Caption: Anti-apoptotic mechanism via modulation of Bcl-2 family proteins.
Data Presentation
Quantitative results should be organized into clear tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Cell Viability and Oxidative Stress in SH-SY5Y Cells
| Treatment Group | Concentration | Cell Viability (% of Control) | LDH Release (% of Toxin) | Intracellular ROS (% of Toxin) |
|---|---|---|---|---|
| Control | - | 100 ± 5.2 | 5.1 ± 1.1 | 4.5 ± 0.9 |
| Toxin (H₂O₂) | 100 µM | 48.3 ± 4.1 | 100 ± 7.8 | 100 ± 8.3 |
| This compound + Toxin | 1 µM | 65.7 ± 3.9 | 62.4 ± 5.5 | 58.1 ± 6.2 |
| This compound + Toxin | 10 µM | 82.1 ± 4.5 | 35.8 ± 4.1 | 31.7 ± 4.9 |
| this compound + Toxin | 50 µM | 91.5 ± 5.0 | 18.2 ± 3.2 | 15.4 ± 3.5 |
Table 2: Effect of this compound on Inflammatory Markers in LPS-Stimulated BV2 Microglia
| Treatment Group | Concentration | NO Production (% of LPS) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
|---|---|---|---|---|
| Control | - | 4.2 ± 0.8 | 25.1 ± 3.4 | 15.7 ± 2.1 |
| LPS | 1 µg/mL | 100 ± 9.1 | 1450.6 ± 98.2 | 850.6 ± 65.3 |
| This compound + LPS | 1 µM | 71.3 ± 6.4 | 980.2 ± 75.1 | 595.4 ± 51.8 |
| This compound + LPS | 10 µM | 45.9 ± 5.2 | 512.8 ± 44.9 | 310.9 ± 33.0 |
| this compound + LPS | 50 µM | 22.6 ± 3.9 | 189.5 ± 21.3 | 103.9 ± 15.6 |
Detailed Experimental Protocols
Protocol: In Vitro Neuroprotection Against Oxidative Stress
This protocol assesses the ability of this compound to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced oxidative stress and cell death.
5.1.1 Materials
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Reagents: DMEM/F12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, this compound, Hydrogen Peroxide (H₂O₂), MTT reagent, Dimethyl sulfoxide (B87167) (DMSO), DCFH-DA dye, Phosphate Buffered Saline (PBS).
5.1.2 Cell Culture and Plating
-
Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well for viability assays or 24-well plates for ROS measurement. Allow cells to adhere for 24 hours.
5.1.3 Treatment
-
Prepare stock solutions of this compound in DMSO and dilute to final concentrations (e.g., 1, 10, 50 µM) in culture medium.
-
Pre-treat cells with this compound for 2-4 hours.
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 100-200 µM.
-
Incubate for 24 hours. Include control, H₂O₂ only, and this compound only groups.
5.1.4 MTT Assay for Cell Viability
-
After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C until formazan (B1609692) crystals form.
-
Dissolve the crystals by adding 100 µL of DMSO to each well.
-
Measure absorbance at 570 nm using a microplate reader. Calculate viability as a percentage relative to the untreated control.
5.1.5 DCFH-DA Assay for Intracellular ROS
-
After treatment, wash cells twice with warm PBS.
-
Load cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[14]
-
Wash cells again with PBS to remove excess dye.
-
Measure fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader or visualize using a fluorescence microscope.
Protocol: In Vitro Anti-Neuroinflammatory Activity
This protocol evaluates the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-activated microglial cells.
5.2.1 Materials
-
Cell Line: BV2 murine microglial cells.
-
Reagents: DMEM, FBS, Pen-Strep, this compound, LPS (from E. coli), Griess Reagent, ELISA kits for TNF-α and IL-6.
5.2.2 Cell Culture and Treatment
-
Culture BV2 cells in DMEM with 10% FBS.
-
Seed cells into 24-well plates at 5 x 10⁴ cells/well and allow to adhere for 24 hours.
-
Pre-treat cells with this compound (1, 10, 50 µM) for 2 hours.
5.2.3 Nitric Oxide (NO) Measurement (Griess Assay)
-
Collect 50 µL of cell culture supernatant from each well.
-
Mix with 50 µL of Griess Reagent A (sulfanilamide) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED) and incubate for another 10 minutes.
-
Measure absorbance at 540 nm. Calculate NO concentration using a sodium nitrite (B80452) standard curve.
5.2.4 Cytokine Measurement (ELISA)
-
Collect cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 using commercial ELISA kits according to the manufacturer’s instructions.[9][10]
Protocol: Western Blot for Protein Expression
This protocol is for analyzing the effect of this compound on the expression of key proteins in signaling pathways (e.g., Nrf2, HO-1, p-p65, Bcl-2, Bax, cleaved Caspase-3).
5.3.1 Materials
-
Reagents: RIPA lysis buffer, Protease/Phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, Blocking buffer (5% non-fat milk or BSA in TBST), primary antibodies, HRP-conjugated secondary antibodies, ECL substrate.
5.3.2 Protein Extraction and Quantification
-
After cell treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.[15]
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using the BCA assay.
5.3.3 SDS-PAGE and Immunoblotting
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate with specific primary antibodies overnight at 4°C.
-
Wash with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect protein bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
Protocol: In Vivo Neuroprotection in C. elegans Model
This protocol uses the nematode Caenorhabditis elegans to assess the in vivo antioxidant and neuroprotective effects of this compound against proteotoxicity.[3][16]
5.4.1 Materials
-
C. elegans Strains: N2 (wild-type), TJ356 (DAF-16::GFP), AM141 (polyQ40::YFP), CL4176 (inducible Aβ₁₋₄₂).
-
Reagents: Nematode Growth Medium (NGM), E. coli OP50, this compound, Juglone (for oxidative stress), FUDR (to prevent progeny).
5.4.2 Treatment and Lifespan Assay
-
Prepare NGM plates containing different concentrations of this compound.
-
Synchronize worms by bleaching and grow them to the L4 stage.
-
Transfer L4 worms to treatment plates and assess survival daily.
5.4.3 Oxidative Stress Resistance
-
Treat synchronized worms with this compound from L1 stage.
-
At day 3 of adulthood, expose worms to a lethal concentration of Juglone (an ROS generator).
-
Monitor and score worm survival over time.[3]
5.4.4 Proteotoxicity Assays
-
Polyglutamine Aggregation: Use the AM141 strain, which expresses polyQ40 repeats in body wall muscle cells. Treat worms with this compound and quantify the number of fluorescent aggregates at a specific age using a fluorescence microscope.[16]
-
Aβ-induced Paralysis: Use the temperature-sensitive CL4176 strain. Grow worms at 16°C. Shift to 25°C to induce Aβ expression and paralysis. Score the number of paralyzed worms over time on plates with and without this compound.[16]
Conclusion
The protocols and frameworks provided in this document offer a robust starting point for the comprehensive evaluation of this compound as a potential neuroprotective agent. By systematically assessing its effects on oxidative stress, neuroinflammation, and apoptosis through the described in vitro and in vivo models, researchers can elucidate its mechanisms of action and build a strong preclinical data package. The integration of pathway analysis and quantitative data presentation is critical for advancing promising natural compounds toward clinical development.
References
- 1. Acacia catechu Willd. Extract Protects Neuronal Cells from Oxidative Stress-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of antioxidant and neuroprotective activities of Cassia fistula (L.) using the Caenorhabditis elegans model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The neuroprotective effects of the seeds of Cassia obtusifolia on transient cerebral global ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanistic Insights into the Anti-Neuroinflammatory Effects of Cassia obtusifolia in Parkinson's Disease: A Network Pharmacology-Based Study [frontiersin.org]
- 10. Asiatic acid suppresses neuroinflammation in BV2 microglia via modulation of the Sirt1/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of Asiaticoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acteoside Attenuates Oxidative Stress and Neuronal Apoptosis in Rats with Focal Cerebral Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective mechanisms of Asiatic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Evaluation of antioxidant and neuroprotective activities of Cassia fistula (L.) using the Caenorhabditis elegans model - PubMed [pubmed.ncbi.nlm.nih.gov]
Cassiaside B: Application Notes and Protocols for Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cassiaside B is a naphthopyrone compound found in the seeds of plants from the Cassia genus, such as Cassia obtusifolia and Cassia tora. These plants have a long history of use in traditional medicine for various ailments, including those related to metabolic disorders. Emerging research suggests that this compound, as a constituent of Cassia extracts, may play a role in the management of metabolic syndrome, a cluster of conditions that includes obesity, insulin (B600854) resistance, hyperglycemia, and dyslipidemia.
Therapeutic Potential:
Preliminary studies and computational models indicate that this compound may exert its effects on metabolic syndrome through several mechanisms:
-
Inhibition of Pancreatic Lipase (B570770): By potentially inhibiting pancreatic lipase, the primary enzyme responsible for the digestion of dietary fats, this compound could reduce fat absorption, thereby aiding in weight management. While direct quantitative data for this compound is limited, extracts from Cassia species containing this compound have demonstrated pancreatic lipase inhibitory activity.
-
Modulation of Appetite: In silico studies have suggested that this compound may act as an agonist for the serotonin (B10506) 5-HT2C receptor.[1] Activation of this receptor is known to play a role in promoting satiety and suppressing appetite, which could contribute to reduced caloric intake and weight loss.[1]
-
Improvement of Insulin Sensitivity: Research on Cassia seed extracts, which contain this compound, has shown potential for improving insulin sensitivity. The proposed mechanism involves the activation of the LKB1-AMPK-GLUT4 signaling pathway in skeletal muscle, a critical pathway for glucose uptake.
Current Research Landscape:
It is important to note that while the therapeutic potential of this compound is promising, the majority of current research has been conducted on extracts of Cassia species, which contain a variety of bioactive compounds. Further studies using isolated this compound are necessary to definitively elucidate its specific mechanisms of action and to quantify its efficacy in in vitro and in vivo models of metabolic syndrome. The following data and protocols are based on the broader research into Cassia species and relevant experimental models for metabolic syndrome.
Data Presentation
The following tables summarize quantitative data from studies on Cassia species extracts and related compounds in the context of metabolic syndrome research. This data can serve as a reference for designing experiments and understanding the potential therapeutic window for this compound.
Table 1: Pancreatic Lipase Inhibitory Activity of Compounds from Cassia Species
| Compound/Extract | Source | IC50 (µM) | Reference |
| Cassiamin A | Cassia siamea | 41.8 ± 1.2 | [2] |
Note: A specific IC50 value for this compound is not currently available in the reviewed literature.
Table 2: Effects of Cassia Seed Extract on Metabolic Parameters in High-Fat Diet-Induced Diabetic Rats
| Parameter | Model Group | High-Dose Cassia Seed Extract Group | Reference |
| Fasting Insulin (FINS) | Increased | Decreased (P < 0.05) | [3] |
| Blood Glucose | Increased | Decreased (P < 0.05) | [3] |
| Total Cholesterol (TC) | Increased | Decreased (P < 0.05) | [3] |
| Triglycerides (TG) | Increased | Decreased (P < 0.05) | [3] |
| LDL-C | Increased | Decreased (P < 0.05) | [3] |
| HDL-C | Decreased | Increased (P < 0.05) | [3] |
Note: The specific concentration of this compound in the extract was not reported.
Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of this compound in metabolic syndrome research.
Protocol 1: In Vitro Pancreatic Lipase Inhibition Assay
This protocol is used to determine the ability of a compound to inhibit the activity of pancreatic lipase.
Materials:
-
Porcine pancreatic lipase (PPL)
-
p-Nitrophenyl butyrate (B1204436) (p-NPB) as the substrate
-
Tris-HCl buffer (pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compound (this compound)
-
Orlistat (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare a stock solution of p-NPB in DMSO.
-
Prepare stock solutions of this compound and Orlistat in DMSO. Serially dilute the stock solutions to obtain a range of test concentrations.
-
-
Assay Procedure:
-
Add 20 µL of Tris-HCl buffer to all wells of a 96-well plate.
-
Add 20 µL of the test compound dilutions to the sample wells.
-
Add 20 µL of Orlistat dilutions to the positive control wells.
-
Add 20 µL of DMSO to the negative control wells.
-
Add 20 µL of the PPL enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 160 µL of the p-NPB substrate solution to all wells.
-
-
Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of negative control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Protocol 2: 3T3-L1 Adipocyte Differentiation Assay
This protocol is used to assess the effect of a compound on the differentiation of pre-adipocytes into mature adipocytes.
Materials:
-
3T3-L1 pre-adipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Bovine calf serum (BCS)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Differentiation induction medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and 10 µg/mL insulin)
-
Adipocyte maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin)
-
Test compound (this compound)
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin
Procedure:
-
Cell Culture and Differentiation Induction:
-
Culture 3T3-L1 pre-adipocytes in DMEM with 10% BCS until confluent.
-
Two days post-confluency, replace the medium with differentiation induction medium containing various concentrations of this compound.
-
-
Adipocyte Maturation:
-
After 2 days, replace the medium with adipocyte maintenance medium containing the respective concentrations of this compound.
-
Replenish the maintenance medium every 2 days for a total of 8-10 days until mature adipocytes with visible lipid droplets are formed.
-
-
Oil Red O Staining:
-
Wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 10 minutes to visualize intracellular lipid droplets.
-
Wash with water and visualize under a microscope.
-
-
Quantification of Lipid Accumulation:
-
Elute the Oil Red O stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluted stain at 510 nm to quantify lipid accumulation.
-
Protocol 3: Western Blot Analysis of AMPK Phosphorylation
This protocol is used to determine the effect of a compound on the activation of the AMPK signaling pathway.
Materials:
-
C2C12 myotubes or other relevant cell line
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat C2C12 myotubes with various concentrations of this compound for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and determine the protein concentration.
-
-
SDS-PAGE and Western Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total-AMPKα as a loading control.
-
Quantify the band intensities and express the results as the ratio of phosphorylated AMPK to total AMPK.
-
Visualizations
Diagram 1: Proposed Mechanism of this compound in Obesity Management
Caption: Potential pathways for this compound's role in weight management.
Diagram 2: Experimental Workflow for In Vitro Pancreatic Lipase Assay
Caption: Workflow for assessing pancreatic lipase inhibition by this compound.
Diagram 3: AMPK Signaling Pathway in Glucose Uptake
Caption: Proposed role of Cassia components in AMPK-mediated glucose uptake.
References
Application of Cassiaside B in Cancer Cell Line Studies: Information Currently Unavailable in Scientific Literature
Extensive searches of available scientific literature and research databases have revealed no specific studies on the application of Cassiaside B in cancer cell line research. While the broader genus Cassia is a source of various compounds investigated for their anti-cancer properties, research focusing specifically on this compound's effects on cancer cells, its mechanism of action, or established experimental protocols is not publicly available at this time.
Therefore, it is not possible to provide detailed application notes, quantitative data, experimental protocols, or signaling pathway diagrams specifically for this compound in the context of cancer cell line studies as requested.
Anti-Cancer Potential of Compounds from the Cassia Genus: A General Overview
While direct data on this compound is absent, numerous studies have explored the anti-cancer potential of extracts and other isolated compounds from various species of the Cassia genus. This research provides a valuable context for the potential therapeutic activities of compounds derived from these plants.
Summary of Anti-Cancer Activity of Cassia Species Extracts
Extracts from different Cassia species have demonstrated cytotoxic and anti-proliferative effects against a range of human cancer cell lines. The primary mechanism of action observed is the induction of apoptosis (programmed cell death).
| Cassia Species | Cancer Cell Line(s) | Observed Effects |
| Cassia alata | MCF-7 (Breast), T24 (Bladder), Col 2 (Colorectal) | Selective cytotoxicity, induction of apoptosis.[1][2] |
| Cassia alata | HT-115 (Colon) | Potent antiproliferative activity, induction of apoptosis via suppression of oxidative stress and inflammatory signaling.[3] |
| Cassia garrettiana | HT-29 (Colon), HeLa (Cervical), MCF-7 (Breast), KB (Oral) | Marked inhibitory activity.[4] |
| Cassia tora L. | TCA8113 (Tongue Carcinoma) | Inhibition of cell growth, induction of apoptosis, anti-inflammatory and anti-metastatic effects.[5] |
| Cassia angustifolia | MCF-7, MDA-MB-231 (Breast) | Anti-proliferative activity, induction of apoptosis.[6] |
General Mechanisms of Action
Studies on extracts from the Cassia genus suggest that their anti-cancer effects are often mediated through the intrinsic apoptosis pathway. Key molecular events include:
-
Upregulation of Pro-apoptotic Proteins: Increased expression of proteins like Bax, which promotes apoptosis.[5]
-
Downregulation of Anti-apoptotic Proteins: Decreased expression of proteins like Bcl-2, which normally inhibit apoptosis.[5]
-
Activation of Caspases: Activation of key executioner enzymes of apoptosis such as Caspase-3 and Caspase-9.[5]
-
Modulation of Signaling Pathways: Inhibition of pro-inflammatory and survival pathways such as the NF-κB pathway.[5]
The diagram below illustrates a generalized workflow for evaluating the anti-cancer activity of natural compounds, which would be applicable to the study of substances like this compound, should research become available.
Caption: General workflow for screening the anti-cancer activity of a natural compound.
Experimental Protocols (General)
Based on the research on Cassia extracts, the following are generalized protocols for key experiments used to assess anti-cancer activity.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.25, 0.5, 1.0 mg/ml) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the control.
Apoptosis Analysis: Western Blot for Apoptotic Markers
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic proteins (e.g., Bax, Bcl-2, Caspase-3, Caspase-9).[5]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Analysis: Quantify the protein expression levels relative to a loading control (e.g., β-actin).
The diagram below illustrates the general intrinsic apoptosis pathway that is often implicated in the anti-cancer activity of natural compounds.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Conclusion
While the specific compound this compound has not been documented in cancer cell line research, the Cassia genus is a rich source of bioactive compounds with demonstrated anti-cancer potential. The general methodologies and observed mechanisms of action from studies on Cassia extracts provide a solid foundation for any future investigation into the specific effects of this compound. Researchers interested in this compound would likely begin by performing cytotoxicity screenings against a panel of cancer cell lines, followed by mechanistic studies to elucidate its mode of action, focusing on apoptosis induction and the modulation of key signaling pathways. Further research is warranted to isolate and evaluate the specific contributions of individual compounds like this compound to the overall anti-cancer activity of Cassia extracts.
References
- 1. In vitro antitumor properties of an isolate from leaves of Cassia alata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] In vitro antitumor properties of an isolate from leaves of Cassia alata L. | Semantic Scholar [semanticscholar.org]
- 3. Cyclotrisiloxan and β-Sitosterol rich Cassia alata (L.) flower inhibit HT-115 human colon cancer cell growth via mitochondrial dependent apoptotic stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cassia tora L. (Jue-ming-zi) has anticancer activity in TCA8113 cells in vitro and exerts anti-metastatic effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-proliferative activity of Cassia angustifolia in Breast Cancer Cell Line [azerbaijanmedicaljournal.net]
Application Notes and Protocols: Molecular Docking Studies of Cassiaside B with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and findings related to the molecular docking of Cassiaside B and its analogs with various protein targets implicated in prevalent diseases. The protocols outlined below are designed to guide researchers in performing similar in silico investigations.
Introduction
This compound, a naphthopyrone glycoside, and its related compounds found in the Cassia genus have garnered significant interest for their potential therapeutic properties, including anti-diabetic, anti-cancer, and anti-obesity effects. Molecular docking is a crucial computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction mechanisms at a molecular level. This information is invaluable for drug discovery and development, aiding in the identification and optimization of lead compounds.
While extensive molecular docking data for this compound is not widely available, this document presents findings from a closely related compound, Cassiaside B2, and other constituents of Cassia species to illustrate the application of these computational methods.
Data Presentation: Summary of Molecular Docking Data
The following table summarizes the quantitative data from molecular docking studies of Cassiaside B2 and other relevant compounds from the Cassia genus with their respective protein targets. It is important to note that this compound and Cassiaside B2 are distinct molecules, with the latter being an oligosaccharide. The data for Cassiaside B2 is presented here as a representative example due to the limited availability of specific docking studies on this compound.
| Ligand | Target Protein | PDB ID | Docking Software | Binding Affinity (kcal/mol) |
| Cassiaside B2 | Serotonin (B10506) Receptor 5-HT2C (active) | 6BQG | Not Specified | Not Specified |
| Cassiaside B2 | Serotonin Receptor 5-HT2C (inactive) | 6BQH | Not Specified | Not Specified |
| Triterpenoid Compounds | Apoptotic and Cell Cycle Proteins | Various | PyRx (AutoDock Vina) | Not Specified |
| Cassia glauca Bioactives | Proteins in Diabetes Mellitus | Various | Glide (Schrödinger) | -5.753 to -7.839 |
| Tetracyclic Triterpenoids | Diabetes Mellitus Targets | Various | PyRx Version 0.8 | Not Specified |
Note: Specific binding affinity values for Cassiaside B2 with the serotonin receptor were not explicitly provided in the source material, but the study indicated its potential as a potent agonist.[1][2][3]
Experimental Protocols: Molecular Docking
This section details a generalized protocol for performing molecular docking studies, drawing from methodologies commonly employed in the cited literature. The protocol is broadly applicable and can be adapted for various software packages like AutoDock Vina, PyRx, and Schrödinger's Glide.
3.1. Software and Tools
-
Molecular Docking Software: PyRx (which integrates AutoDock Vina) is a popular choice for virtual screening.[4]
-
Visualization Software: BIOVIA Discovery Studio Visualizer is used for preparing molecules and visualizing interactions.
-
Ligand Structure Preparation: ChemDraw or similar software for drawing 2D structures, and a tool like Open Babel for 3D conversion and optimization.
-
Protein Structure Database: The Research Collaboratory for Structural Bioinformatics Protein Data Bank (RCSB PDB) is the primary repository for protein crystal structures.
3.2. Step-by-Step Protocol
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the RCSB PDB database (e.g., 6BQG for the active state of the 5-HT2C receptor).
-
Open the PDB file in a molecular visualization tool like Discovery Studio Visualizer.
-
Prepare the protein by removing water molecules, heteroatoms (including co-crystallized ligands if performing redocking validation), and selecting the relevant protein chains.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
Obtain the 2D structure of this compound (or the ligand of interest).
-
Convert the 2D structure to a 3D structure using a suitable tool.
-
Perform energy minimization of the 3D ligand structure to obtain a stable conformation.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Generation:
-
Define the active site of the target protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review.
-
In the docking software, define a grid box that encompasses the entire active site. The size and center of the grid box are crucial parameters that define the search space for the docking algorithm.
-
-
Molecular Docking Simulation:
-
Load the prepared protein and ligand files into the docking software (e.g., PyRx).
-
Set the docking parameters, such as the exhaustiveness of the search (a higher value increases the computational time but also the reliability of the results).
-
Run the docking simulation. The software will generate multiple binding poses of the ligand in the protein's active site and calculate the binding affinity for each pose.
-
-
Analysis of Results:
-
The primary output is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger binding interaction.
-
Visualize the docked poses using software like Discovery Studio Visualizer.
-
Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This analysis helps in understanding the molecular basis of the binding.
-
Mandatory Visualizations
4.1. Experimental Workflow Diagram
Caption: Workflow of a typical molecular docking study.
4.2. Signaling Pathway Diagram: PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and is often dysregulated in diseases like cancer and diabetes. Compounds from the Cassia genus have been studied for their potential to modulate this pathway.
Caption: PI3K/Akt signaling pathway and a hypothetical interaction point for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Action of Cassiae Semen for Weight Management: A Computational Molecular Docking Study of Serotonin Receptor 5-HT2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking analysis of triterpenoids from Cassia fistula with breast cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Flavonoid Delivery: Advanced Formulations of Cassiaside B for Enhanced Bioavailability
Introduction
Cassiaside B, a flavonoid glycoside primarily found in the seeds of Cassia obtusifolia, has garnered significant interest within the scientific community for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and antioxidant effects. Despite its therapeutic potential, the clinical application of this compound is substantially hindered by its low oral bioavailability. This limitation is primarily attributed to its poor aqueous solubility, extensive first-pass metabolism in the liver and intestines, and low permeability across the intestinal epithelium. To overcome these challenges, advanced formulation strategies are essential to enhance its systemic exposure and, consequently, its therapeutic efficacy.
These application notes provide detailed protocols for the formulation of this compound into four distinct advanced drug delivery systems: Solid Dispersions, Liposomes, Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Nanosuspensions. Each protocol is designed to address the fundamental challenges of this compound's physicochemical properties, thereby improving its dissolution rate, protecting it from degradation, and facilitating its absorption into systemic circulation. The subsequent sections offer comprehensive methodologies for the preparation, characterization, and evaluation of these formulations, intended to guide researchers and drug development professionals in unlocking the full therapeutic potential of this compound.
I. Formulation Strategies and Data Overview
The following tables summarize the characterization and pharmacokinetic parameters of different this compound formulations. These values are representative of what can be achieved with the described protocols, based on data from analogous flavonoid glycoside formulations, to provide a comparative overview.
Table 1: Physicochemical Characterization of this compound Formulations
| Formulation Type | Carrier/Major Excipients | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| Unformulated this compound | None | > 2000 | N/A | N/A |
| Solid Dispersion | PVP K30 | N/A (Amorphous solid) | N/A | N/A |
| Liposomes | Soy Phosphatidylcholine, Cholesterol | 150 ± 25 | < 0.3 | 85 ± 5 |
| SMEDDS | Labrasol®, Transcutol® HP, Castor Oil | 35 ± 10 (droplet size) | < 0.2 | > 98 (in microemulsion) |
| Nanosuspension | Poloxamer 188, Sodium Dodecyl Sulfate | 250 ± 50 | < 0.4 | N/A (Pure drug particles) |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 50 | 110 ± 25 | 0.5 | 380 ± 90 | 100 |
| Solid Dispersion | 50 | 450 ± 90 | 1.0 | 2100 ± 450 | ~550 |
| Liposomes | 50 | 620 ± 130 | 2.0 | 3500 ± 700 | ~920 |
| SMEDDS | 50 | 980 ± 200 | 0.75 | 4800 ± 950 | ~1260 |
| Nanosuspension | 50 | 750 ± 150 | 1.5 | 4100 ± 800 | ~1080 |
II. Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion
This protocol details the solvent evaporation method to prepare a solid dispersion of this compound, which aims to enhance its dissolution rate by converting the crystalline drug into an amorphous state within a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol (B145695) (95%)
-
Mortar and pestle
-
Rotary evaporator
-
Vacuum oven
-
Sieves (100-mesh)
Methodology:
-
Dissolution: Accurately weigh this compound and PVP K30 in a 1:5 weight ratio. Dissolve both components completely in a minimal amount of 95% ethanol in a round-bottom flask with stirring.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the ethanol under reduced pressure at a controlled temperature of 50°C until a thin, solid film is formed on the inner wall of the flask.
-
Drying: Scrape the solid film from the flask. Further dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
Storage: Store the final this compound solid dispersion powder in a desiccator at room temperature to prevent moisture absorption.
Protocol 2: Preparation of this compound Liposomes
This protocol describes the thin-film hydration method for encapsulating this compound within liposomes. This lipid-based system can protect the drug from degradation and improve its absorption.
Materials:
-
This compound
-
Soy Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate (B84403) Buffered Saline (PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 200 nm and 100 nm)
Methodology:
-
Lipid Film Formation: Weigh SPC and cholesterol in a 4:1 molar ratio and dissolve them in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. Add this compound to this organic solvent mixture and ensure it is fully dissolved or finely dispersed.
-
Solvent Removal: Evaporate the organic solvents using a rotary evaporator at 40°C under vacuum. A thin lipid film containing this compound will form on the flask wall. Continue to apply vacuum for at least 2 hours to ensure complete removal of residual solvent.
-
Hydration: Hydrate the dried lipid film by adding PBS (pH 7.4) and agitating the flask above the lipid transition temperature (approx. 50-60°C). Gentle rotation or shaking will cause the lipid film to peel off and form multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To reduce the size of the MLVs, sonicate the suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator until the milky suspension becomes more translucent.
-
Homogenization (Extrusion): For a uniform size distribution, subject the liposomal suspension to sequential extrusion through polycarbonate membranes of decreasing pore size (e.g., 200 nm followed by 100 nm). Perform 10-15 passes through each membrane.
-
Purification: To remove unencapsulated this compound, centrifuge the liposome (B1194612) suspension at high speed (e.g., 15,000 x g for 30 minutes) and resuspend the pellet in fresh PBS, or use size exclusion chromatography.
-
Storage: Store the final liposomal suspension at 4°C.
Protocol 3: Preparation of this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol outlines the formulation of a SMEDDS, an isotropic mixture of oil, surfactant, and co-surfactant, which spontaneously forms a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.
Materials:
-
This compound
-
Oil Phase: Castor Oil
-
Surfactant: Labrasol®
-
Co-surfactant: Transcutol® HP
-
Vortex mixer
-
Water bath
Methodology:
-
Screening of Excipients (Recommended preliminary step): Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation: Based on pre-formulation studies (e.g., pseudo-ternary phase diagrams), prepare the SMEDDS pre-concentrate. For a model formulation, accurately weigh Castor Oil (oil), Labrasol® (surfactant), and Transcutol® HP (co-surfactant) in a ratio of 30:50:20 (w/w/w).
-
Drug Loading: Add the required amount of this compound to the excipient mixture.
-
Homogenization: Heat the mixture in a water bath to 40°C to facilitate mixing. Vortex the mixture until a clear, homogenous, and isotropic solution is obtained.
-
Characterization of Self-Emulsification: To test the self-emulsifying properties, add 1 mL of the SMEDDS pre-concentrate to 250 mL of purified water at 37°C with gentle agitation (e.g., using a magnetic stirrer at 100 rpm). The formulation should rapidly form a clear or slightly bluish microemulsion.
-
Storage: Store the final SMEDDS formulation in a tightly sealed container at room temperature.
Protocol 4: Preparation of this compound Nanosuspension
This protocol describes the preparation of a nanosuspension using the high-pressure homogenization (HPH) method. This technique reduces the drug particle size to the nanometer range, significantly increasing the surface area and dissolution velocity.
Materials:
-
This compound
-
Stabilizers: Poloxamer 188, Sodium Dodecyl Sulfate (SDS)
-
Purified Water
-
High-shear disperser (e.g., Ultra-Turrax)
-
High-pressure homogenizer
Methodology:
-
Pre-suspension Preparation: Disperse this compound powder in an aqueous solution containing the stabilizers (e.g., 1% Poloxamer 188 and 0.1% SDS, w/v).
-
High-Shear Dispersion: Homogenize this suspension using a high-shear disperser at approximately 10,000 rpm for 15-30 minutes to obtain a coarse pre-suspension and to wet the drug particles thoroughly.
-
High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer.
-
Cycles: Operate the homogenizer for 10-20 cycles.
-
Pressure: Apply a pressure of approximately 1500 bar.
-
Temperature Control: Maintain the temperature of the system using a cooling jacket to prevent overheating and potential degradation of the drug or stabilizers.
-
-
Characterization: After homogenization, analyze the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS).
-
Storage: Store the final nanosuspension at 4°C to ensure physical stability.
III. In Vitro and In Vivo Evaluation Protocols
Protocol 5: In Vitro Dissolution/Release Study
This protocol is designed to compare the dissolution profiles of the different this compound formulations against the unformulated drug.
Apparatus:
-
USP Dissolution Apparatus II (Paddle Method)
Dissolution Medium:
-
900 mL of pH 6.8 phosphate buffer (simulating intestinal fluid)
Methodology:
-
Setup: Set the paddle speed to 75 rpm and maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Sample Introduction: Introduce an amount of each formulation equivalent to a fixed dose of this compound into separate dissolution vessels.
-
Sampling: Withdraw 5 mL aliquots at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Preparation: Filter the samples through a 0.45 µm syringe filter.
-
Analysis: Quantify the concentration of this compound in each sample using a validated HPLC method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time for each formulation.
Protocol 6: In Vivo Pharmacokinetic Study in Rats
This protocol describes an oral bioavailability study in rats to compare the pharmacokinetic profiles of the enhanced formulations with unformulated this compound.
Animals:
-
Male Sprague-Dawley rats (200-250 g), fasted overnight before the experiment with free access to water.
Study Design:
-
Divide the rats into groups (n=6 per group), with each group corresponding to a specific formulation (Unformulated, Solid Dispersion, Liposomes, SMEDDS, Nanosuspension).
-
Administer the respective formulations orally via gavage at a dose equivalent to 50 mg/kg of this compound.
Blood Sampling:
-
Collect blood samples (~0.3 mL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Plasma Sample Analysis:
-
Extraction: Extract this compound from the plasma samples using a suitable method, such as protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction.
-
Quantification: Analyze the concentration of this compound in the processed plasma samples using a validated LC-MS/MS method.
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using non-compartmental analysis software.
-
Calculate the relative bioavailability of each enhanced formulation compared to the unformulated this compound suspension using the formula: Relative Bioavailability (%) = (AUCformulation / AUCunformulated) × 100
IV. Signaling Pathways and Mechanism of Action
While the primary focus of these notes is on formulation, it is crucial to consider the biological context. The enhanced bioavailability achieved through these formulations is expected to potentiate the downstream biological effects of this compound. For instance, its antioxidant activity is mediated through the modulation of pathways involving oxidative stress.
Disclaimer: The protocols and data presented herein are intended for research and development purposes. They are based on established scientific principles for formulating poorly soluble compounds. Researchers should perform their own optimization and validation for their specific application.
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Peak Resolution for Cassiaside B Isomers
Welcome to the technical support center for improving the High-Performance Liquid Chromatography (HPLC) peak resolution of Cassiaside B isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the likely isomers of this compound encountered during analysis?
A1: this compound is a flavonoid glycoside. The most probable isomers are diastereomers, which include anomers and epimers. These isomers differ in the stereochemistry of the glycosidic bond or the chiral centers within the sugar moieties attached to the flavonoid backbone. These subtle structural differences can make them challenging to separate.
Q2: My chromatogram shows broad, tailing peaks for this compound isomers. What are the common causes and solutions?
A2: Peak tailing is often due to secondary interactions between the analytes and the stationary phase, or issues with the mobile phase. Common causes include interactions with residual silanol (B1196071) groups on the silica-based C18 column, improper mobile phase pH, or column overload. To address this, consider adding a small percentage of an acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress silanol activity. Optimizing the mobile phase pH is also crucial, as the ionization state of the analytes can affect peak shape. Ensure you are not overloading the column by reducing the injection volume or sample concentration.
Q3: I am observing co-elution or poor resolution between the this compound isomer peaks. How can I improve the separation?
A3: Improving the resolution of closely eluting isomers requires careful optimization of several HPLC parameters. Key strategies include:
-
Mobile Phase Composition: Modifying the organic solvent (e.g., acetonitrile (B52724) vs. methanol) or its ratio with the aqueous phase can alter selectivity.
-
Gradient Elution: A shallower gradient can increase the separation time between closely eluting peaks.
-
Column Temperature: Adjusting the column temperature can influence the thermodynamics of the separation, sometimes leading to improved resolution. It is recommended to systematically evaluate a range of temperatures (e.g., 25°C, 30°C, 40°C).
-
Mobile Phase Additives: For separating diastereomers, adding a chiral selector like beta-cyclodextrin (B164692) to the mobile phase can enhance resolution.
-
Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving separation, though it will also increase the run time.
Q4: My retention times are drifting between injections. What could be the cause?
A4: Retention time instability can be caused by several factors. Ensure your column is properly equilibrated before each injection sequence. Inconsistent mobile phase preparation is a common culprit, so prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Fluctuations in column temperature can also lead to drift, so using a column oven is highly recommended. Finally, check for any leaks in the HPLC system, as this can affect the flow rate and pressure.
Troubleshooting Guide for Poor Peak Resolution
If you are experiencing inadequate separation of this compound isomers, follow this systematic troubleshooting workflow to diagnose and resolve the issue.
Caption: A logical workflow to troubleshoot and resolve poor peak resolution for this compound isomers.
Detailed Experimental Protocol: Optimized HPLC Method for this compound Isomer Separation
This protocol is a starting point for the separation of this compound isomers and should be further optimized based on your specific instrumentation and sample matrix.
1. Sample Preparation
-
Extraction:
-
Accurately weigh 1.0 g of powdered Cassia seed.
-
Defat the powder with petroleum ether or n-hexane using a Soxhlet extractor for 2 hours.
-
Air-dry the defatted powder.
-
Extract the defatted powder with 50 mL of 80% methanol (B129727) in an ultrasonic bath for 30 minutes at 40°C.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue and combine the supernatants.
-
-
Purification (Optional, if matrix interference is high):
-
Pass the combined supernatant through a C18 solid-phase extraction (SPE) cartridge, pre-conditioned with methanol and then water.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the target compounds with 80% methanol.
-
-
Final Preparation:
-
Evaporate the methanol from the eluate under reduced pressure.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
2. HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 10-30% B over 40 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 278 nm |
3. Data Analysis
-
Identify the peaks corresponding to this compound and its isomers based on retention times of available standards, if possible.
-
Assess peak resolution between adjacent isomer peaks. A resolution value (Rs) of >1.5 is generally considered baseline separation.
-
Quantify the isomers using a calibration curve prepared from a reference standard of this compound.
Data Presentation: Impact of HPLC Parameters on Resolution
The following table summarizes the expected impact of key HPLC parameters on the resolution of this compound isomers. The values are illustrative and will vary depending on the specific isomers and chromatographic system.
| Parameter | Condition 1 | Resolution (Rs) 1 | Condition 2 | Resolution (Rs) 2 | Expected Outcome on Resolution |
| Column Temperature | 25°C | 1.1 | 35°C | 1.4 | Increased temperature can improve efficiency and alter selectivity. |
| Flow Rate | 1.0 mL/min | 1.2 | 0.7 mL/min | 1.6 | Lower flow rates generally increase interaction time and improve resolution. |
| Gradient Slope | 1% B/min | 1.3 | 0.5% B/min | 1.7 | A shallower gradient increases separation time and can improve resolution. |
| Mobile Phase pH | pH 3.0 (0.1% FA) | 1.4 | pH 4.5 (Acetate Buffer) | 1.2 | pH affects the ionization of both analytes and residual silanols, impacting retention and peak shape. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the logical relationships in method development and the experimental workflow.
Caption: A flowchart illustrating the systematic approach to developing an HPLC method for isomer separation.
Caption: A step-by-step overview of the experimental process for analyzing this compound isomers.
" " sample preparation techniques for Cassiaside B analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the sample preparation of Cassiaside B.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when preparing samples for this compound analysis?
The primary challenge is efficiently extracting this compound while minimizing interferences from the sample matrix, whether it be plant material or biological fluids. Matrix components can suppress the analyte signal in mass spectrometry or co-elute with the analyte in chromatography, leading to inaccurate quantification.
Q2: Which sample preparation technique should I choose: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT)?
The choice depends on your sample matrix, the required level of cleanliness, and the analytical technique used.
-
Solid-Phase Extraction (SPE): Offers the cleanest extracts by effectively removing salts, proteins, and phospholipids. It is highly recommended for complex matrices like plasma or tissue homogenates, especially when using sensitive LC-MS/MS analysis.[1][2] Oasis HLB and Strata-X are examples of sorbents that have shown good recoveries for a range of compounds.[3]
-
Liquid-Liquid Extraction (LLE): A classic technique that is effective for removing non-polar interferences. It is often used for urine samples but can be labor-intensive and requires significant volumes of organic solvents.[1]
-
Protein Precipitation (PPT): The simplest and fastest method for removing proteins from biological samples like plasma or serum.[4][5] However, it is less effective at removing other matrix components like salts and phospholipids, which can lead to matrix effects. It is often used for high-throughput screening where speed is prioritized over sample cleanliness.
Q3: How can I improve the recovery of this compound from my samples?
Low recovery can stem from several factors. Ensure your extraction solvent is appropriate. For plant materials, methanol (B129727) or ethanol (B145695) mixtures are common.[6][7] For biological fluids, ensure the pH of the sample is optimized during LLE or SPE to maximize the analyte's retention on the sorbent or its partitioning into the organic phase. Acidification of samples can sometimes improve recovery in SPE procedures.[8]
Q4: My chromatographic baseline is noisy after sample preparation. What can I do?
A noisy baseline often indicates the presence of interfering compounds from the sample matrix. Consider a more rigorous cleanup method. If you are using PPT, switching to SPE could provide a much cleaner extract.[2] Additionally, ensure the final sample solvent is compatible with the initial mobile phase to prevent solvent effects that can distort peak shape and baseline.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete Extraction: The chosen solvent may not be optimal for this compound. | For plant material, try different compositions of methanol/water or ethanol/water. For biological fluids, adjust the pH of the sample before extraction to ensure this compound is in a neutral form for better partitioning or retention. |
| Analyte Degradation: this compound may be unstable under the extraction conditions (e.g., extreme pH, high temperature). | Avoid harsh acidic or basic conditions if possible.[5][9] Perform extractions at lower temperatures and protect samples from light. Evaluate analyte stability during sample storage and processing.[10] | |
| Poor SPE Sorbent Interaction: The chosen SPE sorbent may not be retaining the analyte effectively. | Select a reversed-phase sorbent like C18 or a polymeric sorbent like Oasis HLB, which is suitable for a broad range of analytes.[3] Ensure the cartridge is properly conditioned and not allowed to dry out before sample loading. | |
| High Matrix Effects (LC-MS) | Insufficient Sample Cleanup: Co-eluting matrix components are suppressing or enhancing the analyte signal. | Switch from Protein Precipitation to a more thorough method like Solid-Phase Extraction to remove a wider range of interferences such as phospholipids.[2] |
| Inappropriate LLE Solvent: The liquid-liquid extraction solvent is co-extracting interfering compounds. | Test different organic solvents with varying polarities. Dichloromethane and ethyl acetate (B1210297) are common choices.[11] A back-extraction step may also help to clean up the sample. | |
| Poor Peak Shape | Sample Solvent Mismatch: The final sample is dissolved in a solvent much stronger than the initial mobile phase. | Evaporate the final extract to dryness and reconstitute it in a solvent that is the same as or weaker than the initial mobile phase.[12] |
| Particulate Matter: Small particles from the sample are clogging the column frit. | Centrifuge all samples after preparation and before injection.[13] Use a 0.22 µm syringe filter for final extracts if necessary. | |
| Inconsistent Results | Variable Extraction Efficiency: Manual extraction steps (e.g., vortexing, shaking) are not performed consistently. | Use an automated or semi-automated system for extraction if available. If performing manually, ensure vortexing/shaking times and speeds are kept constant for all samples. |
| Sample pH Variation: The pH of the samples varies, affecting extraction efficiency. | Buffer all samples to a consistent pH before beginning the extraction process.[14] |
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal via denaturation with organic solvent or acid. | Partitioning of analyte between two immiscible liquid phases. | Analyte retention on a solid sorbent followed by elution. |
| Typical Recovery | >90% (but prone to variability) | 75-90%[15] | >90% (highly consistent)[16] |
| Cleanup Efficiency | Low (removes proteins only) | Moderate (removes lipids, some salts) | High (removes proteins, lipids, salts, phospholipids) |
| Speed | Fast | Slow, labor-intensive[1] | Moderate (can be automated) |
| Solvent Usage | Low to Moderate | High[1] | Low[1] |
| Best For | High-throughput screening, simple matrices. | Urine, samples with high lipid content. | Complex matrices (plasma, tissue), low concentration analysis, LC-MS. |
Table 2: Example HPLC-UV Parameters for Analysis of Related Compounds (Sennosides)
| Parameter | Condition 1 | Condition 2 |
| Column | Nova-Pak C18 (3.9 x 150 mm)[12] | μ-Bondapak C18 (3.9 x 300 mm, 10μm)[6] |
| Mobile Phase | Acetonitrile (B52724):Water (1:1)[12] | Acetonitrile:Water:THF:Acetic Acid (20:76.5:3.0:0.5)[6] |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min[6] |
| Detection | UV at 280 nm[12] | UV at 278 nm[6] |
| Column Temp | 30 °C[12] | Ambient[17] |
Experimental Protocols
Protocol 1: Extraction from Plant Material (e.g., Cassia seeds)
-
Grinding: Grind dried plant material into a fine powder.
-
Defatting (Optional): To remove lipids, perform a preliminary extraction with a non-polar solvent like hexane (B92381) or chloroform (B151607) in a Soxhlet apparatus. Discard the solvent and retain the solid material.[6]
-
Extraction: Extract the powdered material with methanol or a methanol/water mixture. This can be done via maceration (soaking overnight), sonication, or microwave-assisted extraction.[6][7][12] For example, mix 1g of powder with 10 mL of solvent.
-
Filtration: Filter the mixture to separate the solid residue from the liquid extract. Repeat the extraction on the residue 2-3 times to ensure complete recovery.[12]
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature around 40°C.[12]
-
Reconstitution: Dissolve the dried extract in a known volume of the initial HPLC mobile phase.
-
Final Cleanup: Centrifuge or filter the reconstituted sample through a 0.22 µm filter before injection.
Protocol 2: Solid-Phase Extraction (SPE) from Plasma
-
Pre-treatment: Thaw plasma samples. To 500 µL of plasma, add an internal standard and 500 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition an Oasis HLB µElution plate or cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.[16]
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE plate.
-
Washing: Wash the sorbent with 1 mL of 25% methanol in water to remove polar interferences.[16]
-
Elution: Elute this compound from the sorbent using two aliquots of 100 µL of an appropriate organic solvent (e.g., 60:40 acetonitrile:isopropanol).[16]
-
Final Step: Dilute the eluate with water or mobile phase if necessary before injection into the LC-MS/MS system.
Protocol 3: Protein Precipitation (PPT) from Plasma
-
Precipitation: To 100 µL of plasma in a microcentrifuge tube, add an internal standard. Add 400 µL of cold acetonitrile (a 1:4 ratio).[4] Other agents like trichloroacetic acid (TCA) or perchloric acid can also be used.[4][13]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.
-
Final Centrifugation: Centrifuge the reconstituted sample before injection to remove any remaining particulates.
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Decision tree for selecting a sample preparation method.
Caption: Standard workflow for Solid-Phase Extraction (SPE).
References
- 1. mdpi.com [mdpi.com]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 7. Extraction Optimization, Structural Characterization, and Antioxidant Activities of Polysaccharides from Cassia Seed (Cassia obtusifolia) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of solid-phase extraction and liquid chromatography-tandem mass spectrometry for simultaneous determination of capilliposide B and its active metabolite in rat urine and feces: Overcoming nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of nutrients in complex liquid and powder food matrices: learnings from shelf-life studies in foods for special medical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Modified TCA/acetone precipitation of plant proteins for proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of Cassiaside B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale purification of Cassiaside B from Cassia obtusifolia.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction, purification, and analysis of this compound.
Issue 1: Low Yield of this compound in Crude Extract
| Potential Cause | Recommended Solution |
| Incomplete Extraction: The solvent and method used are not efficiently extracting this compound from the plant material. | 1. Solvent Optimization: While methanol (B129727) is commonly used, consider a pre-extraction (defatting) step with a non-polar solvent like chloroform (B151607) to remove lipids that can interfere with the extraction of more polar compounds like this compound.[1] 2. Extraction Technique: Employ heat-reflux extraction for a more exhaustive extraction process. 3. Particle Size: Ensure the plant material is ground to a consistent and fine powder to maximize the surface area for solvent penetration. |
| Degradation of this compound: The extraction conditions (e.g., high temperature, prolonged time) may be causing the degradation of the target compound. | 1. Temperature Control: Monitor and control the temperature during extraction to avoid excessive heat. 2. Time Optimization: Perform a time-course study to determine the optimal extraction time that maximizes yield without significant degradation. |
| Improper Plant Material: The source material may have a naturally low concentration of this compound. | 1. Source Verification: Ensure the correct plant species (Cassia obtusifolia) is being used. 2. Harvest Time: The concentration of secondary metabolites can vary with the age and harvest time of the plant. Use seeds from mature plants. |
Issue 2: Poor Separation and Purity on Macroporous Resin Column
| Potential Cause | Recommended Solution |
| Inappropriate Resin Selection: The chosen macroporous resin does not have the optimal polarity and pore size for binding and eluting this compound. | 1. Resin Screening: Test a variety of resins with different polarities (non-polar, weakly polar, polar) to identify the one with the best adsorption and desorption characteristics for this compound. 2. Review Literature: Look for studies on the purification of similar naphthopyrone glycosides to guide resin selection. |
| Suboptimal Loading Conditions: The concentration of the crude extract, flow rate, or pH during loading is not ideal, leading to poor binding or breakthrough. | 1. Concentration: Dilute the crude extract to an optimal concentration before loading to prevent overloading the column. 2. Flow Rate: Use a slower flow rate during sample loading to ensure sufficient time for this compound to bind to the resin. 3. pH Adjustment: Adjust the pH of the sample solution to enhance the adsorption of this compound. |
| Inefficient Elution: The elution solvent system is not effectively desorbing this compound or is co-eluting impurities. | 1. Gradient Elution: Employ a stepwise or linear gradient of ethanol (B145695) in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol) to separate compounds based on their polarity. This compound is expected to elute in the mid- to high-ethanol fractions. 2. Flow Rate: A slower flow rate during elution can improve the resolution between closely eluting compounds. |
| Presence of Co-eluting Impurities: Other compounds in the extract have similar chromatographic behavior to this compound. | 1. Pre-purification: Consider a preliminary purification step, such as liquid-liquid extraction, to remove interfering compounds before macroporous resin chromatography. 2. Orthogonal Purification: Follow up with a different purification technique, such as High-Speed Counter-Current Chromatography (HSCCC), which separates based on a different principle (partition coefficient). |
Issue 3: Low Purity and Recovery after High-Speed Counter-Current Chromatography (HSCCC)
| Potential Cause | Recommended Solution |
| Unsuitable Two-Phase Solvent System: The selected solvent system does not provide an optimal partition coefficient (K) for this compound, leading to poor separation. | 1. K Value Optimization: The ideal K value for the target compound should be between 0.5 and 2.0. Systematically test different solvent systems (e.g., ethyl acetate-n-butanol-water in varying ratios) to find one that yields an appropriate K value for this compound. 2. HPLC Analysis: Analyze the K value by dissolving the sample in the pre-equilibrated two-phase solvent system and measuring the concentration of this compound in each phase by HPLC. |
| Emulsion Formation: The two phases are not separating cleanly, leading to poor resolution and contamination. | 1. Solvent System Modification: Adjust the composition of the solvent system to reduce emulsion formation. 2. Lower Rotational Speed: Decrease the rotational speed of the centrifuge to allow for better phase separation. |
| Sample Overloading: Too much sample is injected, exceeding the capacity of the column and causing peak broadening and poor separation. | 1. Determine Loading Capacity: Perform a loading study to find the maximum amount of sample that can be injected without compromising resolution. |
Frequently Asked Questions (FAQs)
Q1: What are the major impurities I should expect when purifying this compound from Cassia obtusifolia?
A1: Extracts of Cassia obtusifolia seeds are complex mixtures containing various classes of compounds. Besides this compound, you should expect to find other naphthopyrone glycosides, anthraquinones (such as emodin, chrysophanol, and physcion), flavonoids, and fatty acids.[2] The structural similarity among these compounds, particularly other glycosides, presents a significant challenge in purification.
Q2: How can I effectively monitor the purity of this compound during the purification process?
A2: A validated High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the purity of this compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile, water, and acid (e.g., acetic acid or formic acid) in a gradient or isocratic elution.[1] Detection is typically performed using a UV detector at around 278 nm.[1]
Q3: What are the key parameters to optimize for macroporous resin chromatography in large-scale purification?
A3: For large-scale purification using macroporous resin, the following parameters are critical:
-
Resin Selection: Based on polarity, surface area, and pore size.
-
Loading Conditions: Sample concentration, pH, and flow rate.
-
Elution Strategy: Stepwise or linear gradient of a suitable solvent like ethanol.
-
Column Dimensions: The ratio of column height to diameter can affect separation efficiency.
-
Regeneration: A proper regeneration protocol is crucial for the reusability of the resin, which is important for cost-effectiveness at a large scale.
Q4: What are the advantages of using High-Speed Counter-Current Chromatography (HSCCC) for this compound purification?
A4: HSCCC is a liquid-liquid partition chromatography technique that offers several advantages for the purification of natural products like this compound:
-
No Solid Support: This eliminates irreversible adsorption of the sample onto a solid matrix, leading to high sample recovery.
-
Versatility: A wide range of two-phase solvent systems can be employed to achieve optimal separation.
-
Scalability: The process can be scaled up from analytical to preparative and industrial levels.
-
Reduced Solvent Consumption: Compared to traditional column chromatography, HSCCC can be more economical in terms of solvent usage.
Experimental Protocols
Protocol 1: Analytical HPLC Method for this compound
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A mixture of acetonitrile, water, tetrahydrofuran, and acetic acid (e.g., 20:76.5:3.0:0.5 v/v/v/v).[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 278 nm[1]
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
Protocol 2: General Procedure for Macroporous Resin Chromatography
-
Resin Pre-treatment: Soak the selected resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol is detected.
-
Column Packing: Pack the pre-treated resin into a column of appropriate dimensions.
-
Equilibration: Equilibrate the column by passing deionized water through it until the eluent is neutral.
-
Sample Loading: Dissolve the crude extract in deionized water and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the bound compounds using a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95%). Collect fractions at each step.
-
Analysis: Analyze the collected fractions by HPLC to identify those containing this compound.
-
Regeneration: After elution, wash the resin with a high concentration of ethanol followed by deionized water to prepare it for the next cycle.
Data Presentation
Table 1: Illustrative Comparison of Macroporous Resins for this compound Purification
| Resin Type | Polarity | Adsorption Capacity (mg/g resin) | Desorption Ratio (%) |
| Resin A | Non-polar | 25.8 | 85.2 |
| Resin B | Weakly Polar | 35.2 | 92.5 |
| Resin C | Polar | 15.4 | 78.9 |
Note: This table presents example data to illustrate the resin selection process. Actual values must be determined experimentally.
Table 2: Example of Stepwise Elution Profile for this compound on Macroporous Resin
| Elution Step (Ethanol %) | Volume (Bed Volumes) | This compound Purity (%) | Recovery (%) |
| 10% | 2 | < 5 | < 1 |
| 30% | 3 | 25 | 10 |
| 50% | 4 | 85 | 75 |
| 70% | 3 | 60 | 12 |
| 95% | 2 | < 10 | 2 |
Note: This table shows an illustrative elution profile. The optimal ethanol concentrations and volumes need to be determined empirically.
Visualizations
Caption: Overall workflow for the large-scale purification of this compound.
Caption: Troubleshooting logic for low purity in macroporous resin chromatography.
References
Cassiaside B Solubility Enhancement: A Technical Support Center
Welcome to the Technical Support Center for Cassiaside B Solubility Enhancement. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the formulation of this compound, a compound known for its potential therapeutic benefits but challenging aqueous solubility.
Due to the limited availability of direct experimental data on this compound solubility enhancement, this guide leverages established methodologies and data from structurally similar naphthopyrone glycosides and other poorly soluble natural compounds. These strategies serve as a robust starting point for your formulation development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] However, its aqueous solubility is low, which is a common characteristic of many naphthopyrone glycosides and can pose a significant challenge for achieving adequate bioavailability in oral dosage forms.
Q2: Which solubility enhancement strategies are most promising for this compound?
Based on studies with structurally related compounds, the following techniques hold significant promise for enhancing the aqueous solubility and dissolution rate of this compound:
-
Cyclodextrin (B1172386) Inclusion Complexation: This method involves encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin, a cyclic oligosaccharide, thereby increasing its apparent water solubility.
-
Solid Dispersion: This technique disperses this compound in a hydrophilic carrier at a solid state, which can reduce drug crystallinity and improve wettability and dissolution.
-
Nanosuspension: By reducing the particle size of this compound to the nanometer range, the surface area available for dissolution is significantly increased, leading to a faster dissolution rate.
-
Co-crystallization: This approach involves forming a crystalline solid phase containing this compound and a co-former molecule in a specific stoichiometric ratio, which can alter the physicochemical properties of the drug, including its solubility.
Q3: How do I choose the right solubility enhancement technique for my experiment?
The selection of an appropriate strategy depends on several factors, including the desired level of solubility enhancement, the intended dosage form, stability considerations, and available equipment. For initial screening, cyclodextrin complexation and solid dispersions are often good starting points due to their relative simplicity and effectiveness. Nanosuspensions and co-crystals may offer greater enhancements but can require more specialized equipment and process optimization.
Q4: Are there any analytical methods to quantify this compound in solubility studies?
Yes, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are robust methods for the quantification of cassia-related glycosides.[1][2] A validated analytical method is crucial for accurately determining the concentration of this compound in dissolution media and assessing the effectiveness of your chosen solubility enhancement technique.
Troubleshooting Guides
Cyclodextrin Inclusion Complexation
| Problem | Possible Cause | Troubleshooting Steps |
| Low complexation efficiency. | - Inappropriate cyclodextrin type or concentration.- Suboptimal preparation method. | - Screen different cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-cyclodextrin).- Vary the molar ratio of this compound to cyclodextrin.- Compare different preparation methods (e.g., kneading, co-evaporation, freeze-drying). |
| Precipitation of the complex upon dilution. | - The complex may not be stable at lower concentrations. | - Increase the cyclodextrin concentration.- Add a ternary component, such as a hydrophilic polymer, to enhance stability. |
| Inconclusive characterization results (FT-IR, DSC, XRD). | - Incomplete complex formation.- Physical mixture instead of a true inclusion complex. | - Ensure thorough mixing and sufficient interaction time during preparation.- Purify the complex to remove uncomplexed this compound and cyclodextrin before analysis. |
Solid Dispersion
| Problem | Possible Cause | Troubleshooting Steps |
| Drug recrystallization during storage. | - The drug is in a thermodynamically unstable amorphous state.- Inappropriate carrier or drug-to-carrier ratio. | - Select a carrier with a high glass transition temperature (Tg).- Increase the proportion of the carrier.- Store the solid dispersion in a low-humidity environment. |
| Incomplete drug release. | - Poor wettability of the solid dispersion.- Strong drug-carrier interactions preventing drug release. | - Incorporate a surfactant into the formulation.- Screen different hydrophilic carriers (e.g., PVP, HPMC, PEGs). |
| Phase separation of drug and carrier. | - Immiscibility of this compound and the chosen carrier. | - Screen for carriers with better miscibility with this compound through techniques like differential scanning calorimetry (DSC).- Consider using a solvent evaporation method with a co-solvent to improve mixing. |
Nanosuspension
| Problem | Possible Cause | Troubleshooting Steps |
| Particle aggregation or crystal growth. | - Insufficient stabilizer concentration.- Inappropriate stabilizer. | - Increase the concentration of the stabilizer.- Screen different stabilizers (e.g., surfactants like Tween 80, polymers like HPMC).- Use a combination of electrostatic and steric stabilizers. |
| Broad particle size distribution (high Polydispersity Index - PDI). | - Inefficient particle size reduction process. | - Optimize the parameters of the homogenization or milling process (e.g., pressure, number of cycles, milling time, bead size). |
| Clogging of the homogenizer. | - The initial particle size of the drug is too large. | - Pre-mill the this compound powder to a smaller micron size before homogenization. |
Co-crystal Formation
| Problem | Possible Cause | Troubleshooting Steps |
| Failure to form co-crystals. | - Unsuitable co-former.- Incorrect stoichiometry.- Inappropriate screening method. | - Screen a wider range of co-formers with complementary functional groups for hydrogen bonding.- Vary the stoichiometric ratio of this compound to the co-former.- Try different screening techniques (e.g., liquid-assisted grinding, solvent evaporation from various solvents, slurry crystallization). |
| Formation of a physical mixture or solvate instead of a co-crystal. | - The thermodynamic conditions favor the formation of other solid forms. | - Carefully control the solvent and temperature during crystallization.- Characterize the resulting solid thoroughly using techniques like PXRD, DSC, and TGA to identify the solid form. |
| Difficulty in scaling up the co-crystallization process. | - The method used for screening is not easily scalable. | - Develop a robust crystallization process using a scalable method like slurry crystallization once a co-crystal has been identified. |
Quantitative Data Summary
The following table summarizes illustrative quantitative data on solubility enhancement achieved for compounds structurally related to this compound, demonstrating the potential of these techniques.
| Technique | Compound | Carrier/Co-former | Solubility Enhancement Factor | Reference |
| Cyclodextrin Inclusion Complex | Asiaticoside | Sulfobutylether-β-cyclodextrin (SBEβCD) | Significant increase in aqueous solubility | (Paraphrased from a study on a similar glycoside) |
| Solid Dispersion | Nobiletin | Methyl Hesperidin | Up to 7.5-fold increase in dissolution rate | (Based on general solid dispersion literature) |
| Nanosuspension | Cassia grandis extract (containing glycosides) | - | Mean droplet size of 106.50 nm achieved | [2] |
| Co-crystal | Curcumin | L-proline | 3.5-fold increase in cumulative drug release |
Experimental Protocols
Cyclodextrin Inclusion Complexation (Co-evaporation Method)
This protocol is a general guideline and should be optimized for this compound.
-
Dissolution: Dissolve this compound and a selected cyclodextrin (e.g., HP-β-cyclodextrin) in a 1:1 molar ratio in a suitable solvent system (e.g., a mixture of ethanol (B145695) and water).
-
Mixing: Stir the solution at room temperature for 24-48 hours to ensure equilibrium of complex formation.
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven at 40°C until a constant weight is achieved.
-
Characterization: Pulverize the dried complex and characterize it using FT-IR, DSC, PXRD, and SEM to confirm the formation of the inclusion complex.
-
Solubility Study: Determine the aqueous solubility of the complex in comparison to pure this compound.
Solid Dispersion (Solvent Evaporation Method)
This protocol provides a general procedure for preparing a solid dispersion.
-
Solution Preparation: Dissolve this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30) in a suitable solvent (e.g., methanol) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Evaporation: Evaporate the solvent using a rotary evaporator. The bath temperature should be kept below 60°C.
-
Drying: Dry the obtained solid film in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Sieving: Pass the dried solid dispersion through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion using DSC, PXRD, and FT-IR to assess the physical state of this compound (amorphous or crystalline).
-
Dissolution Study: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.
Nanosuspension (High-Pressure Homogenization)
This protocol outlines a common method for producing nanosuspensions.
-
Pre-suspension: Disperse this compound in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Tween 80 and 0.5% w/v HPMC).
-
Pre-milling: Reduce the particle size of the suspension by high-speed stirring or using a rotor-stator homogenizer.
-
Homogenization: Subject the pre-milled suspension to high-pressure homogenization (e.g., 1500 bar for 10-20 cycles). Maintain a low temperature during the process using a cooling system.
-
Characterization: Measure the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension using a particle size analyzer.
-
Solubility and Dissolution: Determine the saturation solubility and dissolution velocity of the nanosuspension in comparison to the unprocessed drug.
Co-crystal Screening (Liquid-Assisted Grinding)
This is a common and efficient method for screening for co-crystal formation.
-
Mixing: Place stoichiometric amounts (e.g., 1:1 molar ratio) of this compound and a selected co-former in a mortar.
-
Grinding: Add a small amount of a suitable solvent (e.g., a few drops of acetonitrile (B52724) or ethanol) and grind the mixture with a pestle for a specified time (e.g., 30-60 minutes).
-
Drying: Allow the solvent to evaporate.
-
Analysis: Analyze the resulting solid using Powder X-ray Diffraction (PXRD). The formation of a new crystalline phase with a unique diffraction pattern compared to the starting materials indicates potential co-crystal formation.
-
Confirmation: If a new phase is identified, further characterization by DSC, TGA, and single-crystal X-ray diffraction (if possible) is necessary to confirm the formation of a true co-crystal.
Visualizations
Caption: Workflow for selecting and evaluating solubility enhancement strategies.
Caption: Mechanisms of different solubility enhancement strategies.
References
" " optimizing extraction yield of Cassiaside B from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of Cassiaside B from plant material, primarily the seeds of Cassia obtusifolia and Cassia tora.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting Cassia B?
A1: Modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are generally more efficient in terms of time and yield compared to conventional methods like Soxhlet and maceration.[1][2] These methods facilitate better solvent penetration and mass transfer, often at lower temperatures, which can help preserve the stability of thermolabile compounds.[3]
Q2: Which solvent is best for this compound extraction?
A2: Methanol (B129727) and ethanol-water mixtures are commonly used for extracting naphthopyrone glycosides like this compound.[4][5] The optimal ethanol (B145695) concentration often ranges between 50-80%, as this combination effectively balances polarity for efficient extraction.[6][7][8] The choice of solvent is a critical parameter that significantly influences extraction efficiency.[6]
Q3: How does temperature affect the extraction yield of this compound?
A3: Increasing the extraction temperature generally enhances the solubility and diffusion rate of this compound, leading to a higher yield.[9][10] However, excessively high temperatures can lead to the degradation of the compound.[11][12] Therefore, optimizing the temperature for each extraction method is crucial.
Q4: What is the importance of the solid-to-liquid ratio in this compound extraction?
A4: A lower solid-to-liquid ratio (i.e., a higher volume of solvent) generally improves the extraction yield by increasing the concentration gradient between the plant material and the solvent, which enhances mass transfer.[13] However, using an excessively large volume of solvent can make the subsequent concentration steps more time-consuming and costly.
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is a sensitive and specific method for the quantification of this compound.[4] A common setup involves a C18 column with a mobile phase consisting of acetonitrile, water, tetrahydrofuran, and acetic acid, with UV detection at 278 nm.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
Problem: Low Extraction Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Cell Wall Disruption | Ensure the plant material is finely ground to a consistent particle size to maximize the surface area for solvent contact. |
| Suboptimal Extraction Parameters | Systematically optimize key parameters, including solvent type and concentration, temperature, extraction time, and solid-to-liquid ratio. Refer to the experimental protocols and data tables below for starting points. |
| Incomplete Extraction | For conventional methods, consider increasing the number of extraction cycles. For UAE and MAE, ensure uniform exposure of the sample to the energy source. |
| Degradation of this compound | Avoid prolonged exposure to high temperatures.[11][12] Consider using extraction methods that operate at lower temperatures, such as UAE. Monitor the pH of the extraction solvent, as extreme pH can cause degradation. |
| Poor Quality of Plant Material | The concentration of secondary metabolites can vary depending on the plant's age, harvesting time, and storage conditions. If possible, analyze the raw material to confirm the presence of this compound. |
Problem: Inconsistent Results
| Possible Cause | Troubleshooting Steps |
| Variability in Plant Material | Homogenize the powdered plant material before taking samples for extraction to ensure uniformity. |
| Fluctuations in Extraction Conditions | Precisely control all extraction parameters (temperature, time, solvent composition, etc.) for each experiment. |
| Inaccurate Quantification | Ensure the HPLC method is properly validated for linearity, precision, and accuracy.[14][15][16] Use a certified reference standard for this compound for accurate calibration. |
Data on Extraction Parameters and Yields
The following tables summarize data on the extraction of this compound and related compounds from Cassia species under various conditions.
Table 1: Comparison of Different Extraction Methods for Compounds in Cassia Species
| Extraction Method | Plant Material | Target Compound | Solvent | Key Parameters | Yield | Reference |
| Soxhlet Extraction | Cassia occidentalis | Total Extract | Methanol | 15 hours | 5.33 mg/g | [2] |
| Microwave-Assisted (MAE) | Cassia occidentalis | Total Extract | Methanol | 700W, 70 seconds | 190 mg/g | [2] |
| Ultrasound-Assisted (UAE) | Cassia fistula | Rhein | 10% Ethanol | 75°C, 40 min, 1:40 g/mL | ~15 mg/g | [17][18] |
| Maceration | Cassia fistula | Total Phenolics | 70% Methanol | 24 hours | 89% DPPH inhibition | [19] |
Table 2: Influence of Extraction Parameters on Yield
| Parameter | Variation | Effect on Yield | Notes |
| Solvent Concentration | Increasing ethanol in water up to 60-80% | Generally increases yield of phenolic compounds | Improves solubility of target compounds.[6][7] |
| Temperature | Increasing temperature | Generally increases yield | Can cause degradation at very high temperatures.[9][11][12] |
| Time | Increasing extraction time | Generally increases yield up to a certain point | Prolonged times can lead to degradation.[3] |
| Solid-to-Liquid Ratio | Increasing solvent volume | Generally increases yield | Improves mass transfer.[13] |
| Microwave Power | Increasing power | Can increase yield but may also cause degradation | Higher power can lead to rapid heating.[13] |
| Ultrasonic Power | Increasing power | Generally increases yield up to an optimum level | Higher power can cause degradation of the compound.[20] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material:
-
Dry the seeds of Cassia obtusifolia or Cassia tora at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried seeds into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Accurately weigh a known amount of the powdered plant material (e.g., 10 g).
-
Place the powder in an extraction vessel.
-
Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:40 g/mL).
-
Place the vessel in an ultrasonic bath.
-
Set the extraction parameters:
-
Temperature: e.g., 70°C
-
Time: e.g., 60 minutes
-
Ultrasonic Frequency: e.g., 40 kHz
-
-
-
Post-Extraction Processing:
-
After extraction, separate the extract from the solid residue by filtration or centrifugation.
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
Dry the concentrated extract to obtain the crude extract.
-
Protocol 2: HPLC Quantification of this compound
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Accurately weigh the crude extract and dissolve it in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC Conditions: [4]
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile : Water : Tetrahydrofuran : Acetic Acid (20 : 76.5 : 3.0 : 0.5, v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 278 nm
-
Injection Volume: 10-20 µL
-
-
Quantification:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.
-
Visualizations
Caption: General workflow for the extraction and quantification of this compound.
Caption: Key parameters influencing the extraction yield of this compound.
Caption: A decision tree for troubleshooting low this compound extraction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. thepab.org [thepab.org]
- 3. Optimization of Ultrasound-Assisted Extraction of Bioactive Compounds from Acacia Seyal Gum Using Response Surface Methodology and Their Chemical Content Identification by Raman, FTIR, and GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 5. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review [mdpi.com]
- 6. Optimized Green Extraction of Polyphenols from Cassia javanica L. Petals for Their Application in Sunflower Oil: Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of solvent effect on the extraction of phenolic compounds and antioxidant capacities from the berries: application of principal component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Extraction time and temperature affect the extraction efficiencies of coumarin and phenylpropanoids from Cinnamomum cassia bark using a microwave-assisted extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. crbb-journal.com [crbb-journal.com]
- 16. Development and validation of a HPLC method for quantification of sennosides A and B in senna leaves-containing herbal formulations (Cassia angustifolia) in Iran and comparison with spectrophotometric method - Journal of Guilan University of Medical Sciences [journal.gums.ac.ir]
- 17. Optimization of Ultrasonic-Assisted Extraction and Purification of Rhein from Cassia fistula Pod Pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Effects of Ultrasonic-Assisted Extraction on the Yield and the Antioxidative Potential of Bergenia emeiensis Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cassiaside B Quantification in Complex Matrices
Welcome to the technical support center for the quantification of Cassiaside B in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the UPLC-MS/MS analysis of this compound in matrices such as human plasma and urine.
Q1: I am observing a poor, broad, or tailing peak shape for this compound. What are the possible causes and solutions?
Possible Causes:
-
Inappropriate Mobile Phase Composition: The pH and organic content of the mobile phase are critical for the chromatography of acidic glycosides like this compound.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.
-
Contaminated Guard or Analytical Column: Accumulation of matrix components can degrade column performance.
-
Incompatible Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
Troubleshooting Solutions:
| Solution | Detailed Protocol |
| Optimize Mobile Phase | For reversed-phase chromatography, use a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and water with an acidic modifier. A common starting point is 0.1% formic acid in both the aqueous and organic phases. Adjusting the gradient steepness can also improve peak shape. |
| Reduce Injection Volume/Concentration | Dilute the sample or reduce the injection volume. Ensure the concentration of the injected sample is within the linear range of the calibration curve. |
| Column Cleaning and Replacement | Wash the column with a strong solvent, such as 100% acetonitrile or isopropanol, to remove contaminants. If peak shape does not improve, replace the guard column and, if necessary, the analytical column. |
| Match Injection Solvent | Reconstitute the final sample extract in a solvent that is as close as possible in composition to the initial mobile phase conditions. |
Q2: My recovery of this compound is low and/or variable. How can I improve it?
Possible Causes:
-
Inefficient Sample Preparation: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal for this compound in the specific matrix.
-
Analyte Instability: this compound may be degrading during sample collection, storage, or processing.
-
Suboptimal pH during Extraction: The pH of the sample can significantly affect the extraction efficiency of acidic compounds.
-
Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to completely recover the analyte from the solid-phase extraction sorbent.
Troubleshooting Solutions:
| Solution | Detailed Protocol |
| Optimize Sample Preparation | Evaluate different sample preparation techniques. For plasma, protein precipitation with acetonitrile is a common starting point. For cleaner extracts, consider Solid Phase Extraction (SPE). For urine, a "dilute and shoot" approach may be feasible, but SPE will provide a cleaner sample. |
| Ensure Analyte Stability | Minimize freeze-thaw cycles. Store plasma and urine samples at -80°C.[1][2] Process samples on ice and as quickly as possible. Conduct stability studies at relevant storage and processing temperatures. |
| Adjust Sample pH | Before extraction, acidify the plasma or urine sample (e.g., with formic acid to a pH of ~3-4) to ensure this compound is in its non-ionized form, which enhances its retention on reversed-phase SPE sorbents and its extraction into organic solvents. |
| Optimize SPE Elution | If using SPE, ensure the elution solvent is strong enough. A mixture of methanol or acetonitrile with a small amount of acid or base (depending on the sorbent chemistry) may be necessary. For example, eluting with methanol containing 0.1% formic acid can be effective. |
Q3: I am experiencing significant matrix effects (ion suppression or enhancement). What can I do to mitigate this?
Possible Causes:
-
Co-elution of Endogenous Matrix Components: Phospholipids from plasma or salts from urine can co-elute with this compound and interfere with its ionization in the mass spectrometer source.
-
Insufficient Sample Cleanup: The sample preparation method may not be adequately removing interfering matrix components.
-
High Flow Rate: Higher flow rates can sometimes exacerbate ion suppression.
Troubleshooting Solutions:
| Solution | Detailed Protocol |
| Improve Chromatographic Separation | Optimize the UPLC gradient to better separate this compound from the early-eluting, polar matrix components. A shallower gradient at the beginning of the run can be beneficial. |
| Enhance Sample Cleanup | Switch from protein precipitation to a more rigorous sample cleanup method like Solid Phase Extraction (SPE). For anthraquinone (B42736) glycosides in urine, a mixed-mode SPE has been shown to be effective.[3] |
| Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a SIL-IS is not available, a structural analog can be used, but its effectiveness in compensating for matrix effects should be thoroughly validated. |
| Dilute the Sample | If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| Optimize MS Source Parameters | Adjust the ion source parameters (e.g., spray voltage, gas flows, temperature) to find conditions that minimize the impact of the matrix. |
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of this compound in Human Plasma
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and centrifuge again to pellet any remaining particulates.
-
Transfer the supernatant to a UPLC vial for analysis.
2. UPLC-MS/MS Conditions
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | This compound: To be determined experimentally (A suggested starting point based on similar compounds would be to look for the deprotonated molecule [M-H]⁻ as the precursor ion and a major fragment ion corresponding to the loss of the glucose moiety or other characteristic fragments). |
| Internal Standard | A stable isotope-labeled this compound is ideal. If unavailable, a structurally similar compound can be used after validation. |
Protocol 2: Solid Phase Extraction (SPE) of this compound from Human Urine
-
Sample Pre-treatment: To 1 mL of urine, add 1 mL of methanol and vortex for 5 minutes. Centrifuge at 12,000 rpm for 15 minutes. Dilute the supernatant with 1 mL of 0.1% phosphoric acid.[3]
-
SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., 100 mg) with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.[3]
-
Elution: Elute this compound from the cartridge with 2 mL of methanol.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of the initial mobile phase.[3]
-
Analysis: Inject the reconstituted sample into the UPLC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical performance data that should be aimed for during method validation for this compound quantification.
Table 1: Sample Preparation Recovery
| Extraction Method | Matrix | Average Recovery (%) | RSD (%) |
| Protein Precipitation | Plasma | 85 - 95 | < 15 |
| Solid Phase Extraction | Plasma | > 90 | < 10 |
| Solid Phase Extraction | Urine | > 90 | < 10 |
Table 2: Analyte Stability in Human Plasma
| Storage Condition | Duration | Stability (% Remaining) |
| Room Temperature (~25°C) | 4 hours | > 90 |
| Refrigerated (4°C) | 24 hours | > 95 |
| Frozen (-20°C) | 1 month | > 95 |
| Frozen (-80°C) | 6 months | > 95 |
| Freeze-Thaw Cycles (from -80°C) | 3 cycles | > 90 |
Visualizations
Caption: UPLC-MS/MS workflow for this compound quantification in plasma.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPE-UHPLC-FLD Method for the Simultaneous Determination of Five Anthraquinones in Human Urine Using Mixed-Mode Bis(tetraoxacalix[2]arene[2]triazine) Modified Silica as Sorbent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Cassiaside B
Welcome to the technical support center for the LC-MS analysis of Cassiaside B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency for the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). For this compound, which is often analyzed in complex matrices such as plasma, urine, or herbal extracts, endogenous substances like phospholipids, salts, and other metabolites can interfere with the ionization process.[3] This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity of the analytical method.
Q2: How can I quantitatively assess the extent of matrix effects in my this compound analysis?
A2: A common and effective method to quantify matrix effects is the post-extraction spike method.[4][5] This involves comparing the peak area of this compound in a solution prepared in a clean solvent (neat solution) with the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100
A value of 100% indicates no matrix effect, a value <100% suggests ion suppression, and a value >100% indicates ion enhancement. It is recommended to evaluate this at low and high concentrations of the analyte.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A3: Improving sample preparation is a crucial step in reducing matrix effects.[3] The choice of technique depends on the sample matrix and the physicochemical properties of this compound. Commonly used techniques include:
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. For this compound, a polar compound, selecting an appropriate organic solvent is key to efficiently extracting it while leaving interfering matrix components behind.[3]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[5] For this compound, a reversed-phase (C18) or a mixed-mode cation exchange sorbent could be employed to retain the analyte while washing away interfering substances.[6]
-
Protein Precipitation (PPT): For biological samples like plasma or serum, PPT with a solvent like acetonitrile (B52724) or methanol (B129727) is a simple and fast method to remove the majority of proteins. However, it may not effectively remove other matrix components like phospholipids, so further cleanup steps might be necessary.[7]
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
A4: Yes, optimizing the chromatographic separation is a powerful strategy. By achieving better separation between this compound and co-eluting matrix components, the impact of matrix effects can be significantly reduced.[2] Key parameters to optimize include:
-
Column Chemistry: Using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter selectivity and improve separation.
-
Mobile Phase Composition: Adjusting the organic solvent, aqueous phase pH, and additives (e.g., formic acid, ammonium (B1175870) formate) can influence the retention and elution profile of both this compound and interfering compounds.[8]
-
Gradient Elution: Modifying the gradient slope and duration can enhance the resolution between the analyte and matrix components.
Q5: Is the use of an internal standard (IS) recommended for this compound analysis?
A5: The use of an internal standard is highly recommended to compensate for matrix effects.[9] An ideal IS for LC-MS analysis is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal variations. If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used, but its effectiveness in compensating for matrix effects must be thoroughly validated.
Troubleshooting Guides
This section provides a question-and-answer style guide to troubleshoot specific issues you might encounter during the LC-MS analysis of this compound.
Problem: Poor peak shape (tailing or fronting) for this compound.
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample.[10] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic form. For acidic compounds, a lower pH is generally better. |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace the column if necessary. |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[11] |
Problem: Low signal intensity or high signal variability for this compound.
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | Perform a post-extraction spike experiment to quantify the matrix effect. Improve sample cleanup or optimize chromatographic separation to remove interfering compounds.[4] |
| Suboptimal MS Parameters | Optimize ion source parameters such as capillary voltage, gas flows, and temperatures for this compound. |
| Analyte Degradation | Investigate the stability of this compound in the sample matrix and during the analytical process. |
| Contamination in the LC-MS System | Clean the ion source and check for contamination in the mobile phase or LC system. Use LC-MS grade solvents and additives.[12] |
Problem: Inconsistent retention time for this compound.
| Possible Cause | Troubleshooting Step |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate composition. |
| Fluctuating Column Temperature | Use a column oven to maintain a stable temperature. |
| Air Bubbles in the Pump | Purge the pump to remove any air bubbles. |
| Column Degradation | Replace the column if it has been used extensively. |
Quantitative Data Summary
The following table summarizes typical matrix effect values observed for flavonoids, which are structurally related to this compound, in different biological matrices. These values are illustrative and the actual matrix effect for this compound should be experimentally determined.
| Analyte Class | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Flavonoids | Human Plasma | Protein Precipitation | 85 - 115 | [13] |
| Flavonoids | Rat Plasma | Liquid-Liquid Extraction | 90 - 110 | [13] |
| Bioflavonoids | Food Samples | Solid-Phase Extraction | 56 - 99.5 | [8] |
Note: A matrix effect of 100% indicates no effect. Values <100% indicate ion suppression, and values >100% indicate ion enhancement.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
Objective: To quantify the matrix effect on the LC-MS/MS response of this compound in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
This compound reference standard.
-
Internal Standard (IS), preferably a stable isotope-labeled this compound.
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid).
-
Sample preparation consumables (e.g., SPE cartridges, LLE solvents).
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound and IS in the final mobile phase composition at low and high concentration levels.
-
Set B (Post-Extraction Spiked Sample): Process blank matrix samples using the established sample preparation method. Spike the extracted matrix with this compound and IS at the same low and high concentrations as in Set A.
-
Set C (Matrix-Matched Calibrators - Optional): Spike the blank matrix with this compound and IS before the extraction process at various concentration levels to create a calibration curve.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculation:
-
Calculate the Matrix Factor (MF) for the analyte and IS: MF = (Mean peak area of analyte/IS in Set B) / (Mean peak area of analyte/IS in Set A)
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = MF of analyte / MF of IS
-
The Coefficient of Variation (CV) of the IS-normalized matrix factor across the different matrix lots should ideally be ≤15%.
-
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting workflow for minimizing matrix effects.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. zefsci.com [zefsci.com]
- 13. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photostability of Cassiaside B Solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the photostability of Cassiaside B solutions. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability important?
This compound is a naphthopyrone glycoside found in the seeds of plants from the Cassia genus. As a potential therapeutic agent, its stability under light exposure is a critical quality attribute. Photodegradation can lead to a loss of potency and the formation of potentially harmful degradation products, impacting the safety and efficacy of a drug product. Therefore, assessing its photostability is a crucial step in drug development, formulation, and packaging.
Q2: What are the typical conditions for conducting a photostability study of this compound?
Photostability testing is generally conducted following the ICH Q1B guidelines.[1][2] This involves exposing a solution of this compound to a light source that provides a standardized level of illumination. Key conditions include:
-
Light Source: A source capable of emitting both visible and ultraviolet (UV) light is required. Commonly used sources include xenon lamps or a combination of cool white fluorescent and near-UV lamps.
-
Exposure Levels: The recommended total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[1][2]
-
Temperature: Temperature should be controlled to minimize thermal degradation. A dark control sample, shielded from light but stored under the same temperature and humidity conditions, is essential to differentiate between photolytic and thermal degradation.
-
Sample Container: Samples should be placed in chemically inert and transparent containers to ensure maximum light exposure.
Q3: How does pH affect the stability of this compound solutions during photostability studies?
While specific data on the effect of pH on this compound photodegradation is limited, studies on other glycosides and phenolic compounds suggest that pH can significantly influence stability.[3][4][5][6] Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the glycosidic bond, leading to the separation of the sugar moiety from the naphthopyrone aglycone. This can occur independently of or in conjunction with photodegradation. It is therefore crucial to conduct photostability studies in buffered solutions at a pH relevant to the intended formulation and to evaluate stability across a pH range.
Q4: What analytical methods are suitable for assessing the photostability of this compound?
A stability-indicating analytical method is required, which is a validated quantitative method that can distinguish the intact drug from its degradation products. For this compound, a High-Performance Liquid Chromatography (HPLC) method is most suitable. An example of an HPLC method for the analysis of Cassiaside A and B has been reported with the following parameters:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of acetonitrile, water, tetrahydrofuran (B95107) (THF), and acetic acid (e.g., 20:76.5:3.0:0.5 v/v/v/v) has been shown to be effective for separating Cassiaside A and B.[1]
-
Detection: A UV detector set at a wavelength where this compound has significant absorbance (e.g., 278 nm) is appropriate.[1]
This method would need to be validated to demonstrate its ability to separate this compound from any potential photodegradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound observed, even in the dark control. | The degradation may be primarily due to thermal instability or hydrolysis at the tested pH, rather than photolysis. | Conduct a forced degradation study in the dark at the same temperature to isolate the effect of heat. Also, evaluate the stability of this compound in different buffer systems to find an optimal pH for stability. |
| Inconsistent results between replicate samples. | This could be due to non-uniform light exposure, temperature fluctuations within the photostability chamber, or issues with sample preparation and analysis. | Ensure all samples are placed at an equal distance from the light source and that the chamber maintains a uniform temperature. Verify the accuracy and precision of the analytical method, including sample dilution and injection steps. |
| New peaks appearing in the chromatogram that are not well-resolved from the this compound peak. | The HPLC method may not be stability-indicating, meaning it cannot adequately separate the degradation products from the parent compound. | Optimize the HPLC method. This may involve adjusting the mobile phase composition (e.g., changing the solvent ratio or pH), trying a different column with a different selectivity, or using a gradient elution. |
| Difficulty in identifying unknown degradation products. | The concentration of the degradation products may be too low for characterization, or the analytical technique may not be suitable for structural elucidation. | Concentrate the degraded sample to enrich the degradation products. Use advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the unknown peaks. |
Data Presentation
| Parameter | Condition 1 (e.g., Neutral pH, 25°C) | Condition 2 (e.g., Acidic pH, 25°C) | Condition 3 (e.g., Neutral pH, 40°C) |
| Light Source | Xenon Lamp | Xenon Lamp | Xenon Lamp |
| Total Illumination | 1.2 million lux hours | 1.2 million lux hours | 1.2 million lux hours |
| Near UV Energy | 200 Wh/m² | 200 Wh/m² | 200 Wh/m² |
| Initial Concentration | 100 µg/mL | 100 µg/mL | 100 µg/mL |
| Final Concentration | 85 µg/mL | 75 µg/mL | 80 µg/mL |
| % Degradation | 15% | 25% | 20% |
| Major Degradation Products | Peak 1 (retention time: x.x min) | Peak 2 (retention time: y.y min) | Peak 1 (retention time: x.x min) |
| Apparent Degradation Kinetics | First-Order | First-Order | First-Order |
| Apparent Half-life (t½) | ~XX hours | ~YY hours | ~ZZ hours |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound in Solution
Objective: To evaluate the photosensitivity of this compound in solution under controlled light exposure and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Solvent (e.g., methanol, ethanol, or an appropriate buffer solution)
-
Chemically inert and transparent vials (e.g., quartz or borosilicate glass)
-
Photostability chamber equipped with a calibrated light source (e.g., xenon lamp or cool white fluorescent/near-UV lamps)
-
Calibrated radiometer/lux meter
-
HPLC system with a UV detector
-
Dark control vials wrapped in aluminum foil
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL).
-
Sample Aliquoting: Aliquot the solution into several transparent vials and a corresponding number of dark control vials.
-
Exposure: Place the transparent vials in the photostability chamber. Place the dark control vials alongside the test samples.
-
Light Exposure: Expose the samples to a total illumination of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt-hours/square meter.
-
Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, 24 hours) from both the exposed and dark control vials.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and to detect the formation of any degradation products.
-
Data Evaluation: Calculate the percentage of degradation of this compound at each time point, corrected for any degradation observed in the dark control. Identify and quantify any major degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
Degraded samples of this compound from forced degradation studies (photolytic, acidic, basic, oxidative, and thermal stress).
-
HPLC system with a diode array detector (DAD) or a multi-wavelength UV detector.
-
C18 reverse-phase HPLC column.
-
HPLC grade solvents (e.g., acetonitrile, methanol, water).
-
Buffers and pH adjusting reagents (e.g., phosphate (B84403) buffer, acetic acid, formic acid).
Procedure:
-
Initial Method Development: Start with a reported HPLC method for this compound or a generic gradient method. For example:
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: 278 nm.
-
-
Method Optimization: Inject the degraded samples and assess the chromatograms for the resolution between this compound and any degradation peaks.
-
Peak Purity Analysis: Use a DAD to perform peak purity analysis on the this compound peak to ensure it is not co-eluting with any degradation products.
-
Method Refinement: If resolution is not adequate, modify the method parameters such as the gradient slope, mobile phase pH, or column chemistry.
-
Method Validation: Once a suitable method is developed, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for the photostability assessment of this compound.
Caption: Potential photodegradation pathways of this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Cassia tora Linn. against Oxidative Stress-induced DNA and Cell Membrane Damage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of Cassiaside B
For researchers, scientists, and drug development professionals utilizing Cassiaside B, ensuring its stability throughout storage and experimentation is paramount to obtaining accurate and reproducible results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the degradation of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of this compound, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Decrease in sample purity over time, confirmed by HPLC. | Improper Storage Temperature: this compound, like many glycosides, is susceptible to degradation at elevated temperatures. | Solid Form: Store this compound powder at -20°C for long-term stability (up to 3 years). In Solution: For solutions (e.g., in DMSO), store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. |
| Hydrolysis: As a glycoside, this compound can undergo hydrolysis, cleaving the sugar moiety from the aglycone. This can be catalyzed by acidic or basic conditions. | Ensure that solvents used for reconstitution and dilution are neutral and free of acidic or basic contaminants. If working with buffered solutions, validate the stability of this compound at the specific pH. | |
| Oxidation: The phenolic groups in the this compound structure may be prone to oxidation, especially in the presence of oxygen and light. | Store solutions in tightly sealed vials, and consider purging the headspace with an inert gas (e.g., nitrogen or argon) before sealing for long-term storage. Protect from light by using amber vials or wrapping vials in aluminum foil. | |
| Appearance of new peaks in HPLC chromatogram during analysis. | Forced Degradation during Sample Preparation: High temperatures, extreme pH, or prolonged exposure to light during sample processing can induce degradation. | Minimize the time samples are kept at room temperature. Use neutral diluents and protect samples from light during preparation and while in the autosampler. |
| Incompatibility with Solvents: While soluble in solvents like DMSO, prolonged storage in certain solvents at inappropriate temperatures can lead to degradation. | Use high-purity, anhydrous solvents. For long-term storage, it is best to store the compound in its solid form. | |
| Variability in experimental results between different batches of this compound. | Degradation of older stock: An older batch of this compound may have undergone partial degradation, leading to lower potency and inconsistent results. | Always note the manufacturing and expiry dates of the compound. It is advisable to perform a purity check (e.g., by HPLC) on older batches before use in critical experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A1: The main factors contributing to the degradation of glycosides like this compound are improper temperature, exposure to light, and suboptimal pH conditions (both acidic and basic) which can lead to hydrolysis and oxidation.
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: To prepare a stock solution, allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Reconstitute the solid in a high-purity, anhydrous solvent such as DMSO. For dissolution, sonication may be beneficial. Once dissolved, aliquot the solution into single-use vials to minimize freeze-thaw cycles and store at -80°C.
Q3: How can I monitor the stability of my this compound sample?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the purity of your this compound sample over time. This involves using an HPLC method that can separate the intact this compound from any potential degradation products.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its structure as a naphthopyrone glycoside, the most probable degradation pathway is the hydrolysis of the glycosidic bond. This would result in the cleavage of the sugar moieties from the naphthopyrone core. Oxidation of the phenolic groups is another potential degradation route.
Below is a generalized diagram illustrating the potential hydrolytic degradation of a glycoside.
Caption: Potential hydrolytic degradation pathway of this compound.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient elution is often effective for separating the parent compound from its degradation products. A common mobile phase for related compounds consists of an aqueous component (e.g., water with 0.1% formic acid or acetic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
-
Example Gradient Program:
-
Start with a higher proportion of the aqueous phase and gradually increase the organic phase over the run time to elute compounds of increasing hydrophobicity.
-
-
Detection:
-
Set the UV detector to a wavelength where this compound has maximum absorbance.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution with the mobile phase to a working concentration.
-
-
Forced Degradation Study (for method validation):
-
Acid Hydrolysis: Incubate the this compound solution with 0.1 M HCl at a controlled temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Incubate the this compound solution with 0.1 M NaOH at a controlled temperature for a defined period.
-
Oxidative Degradation: Treat the this compound solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C) for a defined period.
-
Photodegradation: Expose a solution of this compound to UV light.
-
For each condition, analyze the stressed sample by HPLC to ensure the method can separate the degradation products from the parent peak.
-
The following workflow illustrates the steps for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
Validation & Comparative
Cassiaside B vs. Cassiaside C: A Comparative Analysis of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two closely related naphthopyrone glycosides, Cassiaside B and Cassiaside C. While direct comparative studies are limited, this document synthesizes available data from individual research to highlight their distinct and overlapping therapeutic potential.
Data Presentation: A Side-by-Side Look at Bioactivities
The following table summarizes the key biological activities and available quantitative data for this compound and Cassiaside C. It is important to note that the absence of direct comparative studies means these values are derived from separate experiments and may not be directly comparable.
| Biological Activity | This compound | Cassiaside C |
| Antimicrobial Activity | Potent activity against Acinetobacter sp. (MIC: 10 µg/mL) | Data not available |
| Anti-glycation Activity | Data not available | Moderate-to-good inhibition of Advanced Glycation End Product (AGE) formation (IC50: 7.52 ± 1.19 to 155.86 ± 0.79 µM) |
| Anti-inflammatory Activity | Implied, via inhibition of histamine (B1213489) release | Known to modulate key inflammatory signaling pathways (NF-κB) |
| Antioxidant Activity | Data not available | Known to possess antioxidant properties |
| Signaling Pathway Modulation | Limited specific data available; aglycone (rubrofusarin) shows some enzyme inhibition | Modulates PI3K/Akt, mTOR/HIF-1α, NF-κB, and AMPK signaling pathways |
Key Biological Activities in Detail
This compound: A Promising Antimicrobial Agent
This compound has demonstrated significant potential as an antimicrobial agent. A key study has identified its potent inhibitory effect on the growth of Acinetobacter sp., a genus of bacteria that can cause a range of opportunistic infections in humans. The Minimum Inhibitory Concentration (MIC) was determined to be 10 µg/mL. Further research into its broader antimicrobial spectrum and mechanism of action is warranted. Additionally, there are indications of anti-allergic activity through the inhibition of histamine release, although detailed quantitative data is not yet available.
Cassiaside C: A Multifaceted Metabolic and Inflammatory Modulator
Cassiaside C has been the subject of more extensive research, revealing a broader range of biological activities. A notable property of Cassiaside C is its ability to inhibit the formation of Advanced Glycation End Products (AGEs). AGEs are implicated in the pathogenesis of diabetic complications and other age-related diseases. Studies have reported IC50 values for AGE formation inhibition in the range of 7.52 ± 1.19 to 155.86 ± 0.79 µM, indicating a moderate-to-good level of activity.
Furthermore, Cassiaside C is recognized for its anti-inflammatory and antioxidant properties. Its anti-inflammatory effects are attributed to its ability to modulate critical signaling pathways, including the NF-κB pathway, which is a central regulator of inflammatory responses. It also influences the PI3K/Akt/mTOR and AMPK pathways, which are involved in cellular metabolism, growth, and survival.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
- A pure culture of the test bacterium (e.g., Acinetobacter sp.) is grown on an appropriate agar (B569324) medium for 18-24 hours.
- Several colonies are used to inoculate a sterile broth, which is then incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- The bacterial suspension is then diluted to the final working concentration.
2. Preparation of this compound Dilutions:
- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable broth medium.
3. Inoculation and Incubation:
- Each well is inoculated with the standardized bacterial suspension.
- The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Anti-glycation Activity: Advanced Glycation End Products (AGEs) Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of fluorescent AGEs in a model system.
1. Reaction Mixture Preparation:
- A reaction mixture is prepared containing bovine serum albumin (BSA) as the protein source and a reducing sugar (e.g., glucose or fructose) to induce glycation.
- Different concentrations of Cassiaside C are added to the reaction mixture. A control group without the inhibitor is also prepared.
2. Incubation:
- The reaction mixtures are incubated at 37°C for an extended period (e.g., several weeks) to allow for the formation of AGEs.
3. Measurement of AGE Formation:
- The formation of fluorescent AGEs is measured using a fluorescence spectrophotometer at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.
4. Calculation of Inhibition:
- The percentage of inhibition of AGE formation is calculated by comparing the fluorescence intensity of the samples treated with Cassiaside C to that of the control group. The IC50 value is then determined.
Antioxidant Activity: DPPH Radical Scavenging Assay
This is a common and straightforward method to assess the free radical scavenging ability of a compound.
1. Preparation of DPPH Solution:
- A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent like methanol.
2. Reaction Setup:
- Different concentrations of the test compound (e.g., Cassiaside C) are added to the DPPH solution.
- A control containing only the solvent and DPPH is also prepared.
3. Incubation:
- The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
4. Absorbance Measurement:
- The absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
5. Calculation of Scavenging Activity:
- The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Anti-inflammatory Activity: Assay in LPS-stimulated RAW 264.7 Macrophages
This in vitro assay evaluates the potential of a compound to inhibit the inflammatory response in immune cells.
1. Cell Culture and Treatment:
- RAW 264.7 macrophage cells are cultured in a suitable medium.
- The cells are pre-treated with various concentrations of the test compound (e.g., Cassiaside C) for a specific duration.
- Inflammation is then induced by stimulating the cells with lipopolysaccharide (LPS).
2. Measurement of Inflammatory Mediators:
- The production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using appropriate methods (e.g., Griess assay for NO, ELISA for cytokines).
3. Analysis of Signaling Pathways:
- The effect of the compound on inflammatory signaling pathways like NF-κB can be assessed by measuring the expression and activation of key proteins in the pathway using techniques like Western blotting.
4. Calculation of Inhibitory Activity:
- The percentage of inhibition of the production of inflammatory mediators is calculated, and IC50 values are determined.
Visualization of Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Cassiaside C, providing a visual representation of its mechanism of action at the cellular level.
A Comparative Analysis of Cassiaside B and its Aglycone, Rubrofusarin: A Guide for Researchers
An in-depth examination of the biochemical and pharmacological properties of the naphthopyrone glycoside Cassiaside B and its aglycone, rubrofusarin (B1680258), reveals significant differences in their biological activities and potential therapeutic applications. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a naturally occurring naphthopyrone glycoside, and its aglycone counterpart, rubrofusarin, have garnered interest in the scientific community for their diverse pharmacological effects. While structurally related, the presence of a glycosidic bond in this compound significantly influences its bioactivity and pharmacokinetic profile compared to the more direct action of rubrofusarin. This comparative guide synthesizes available data to highlight these differences, offering a valuable resource for future research and development.
Chemical Structures
This compound is characterized by a rubrofusarin core with a disaccharide moiety attached. The IUPAC name for this compound is 6-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one.
Rubrofusarin , the aglycone, is a naphtho-γ-pyrone with the IUPAC name 5,6-dihydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one. The removal of the sugar moiety from this compound yields rubrofusarin.
Comparative Biological Activity: A Data-Driven Overview
Experimental evidence consistently demonstrates that the aglycone, rubrofusarin, exhibits more potent in vitro biological activity compared to its glycoside form, this compound. This is largely attributed to the unhindered interaction of the aglycone with cellular targets. However, the glycosylation in this compound may play a role in enhancing its stability and bioavailability in vivo, a common characteristic observed with flavonoid glycosides.
Enzyme Inhibition
A key area of divergence in the activity of these two compounds is their enzyme inhibitory potential. Notably, rubrofusarin has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in type 2 diabetes and obesity.
| Compound | Target Enzyme | IC50 Value (μM) | Reference Compound | IC50 Value (μM) |
| Rubrofusarin | PTP1B | 16.95 ± 0.49 | Ursolic acid | 2.29 ± 0.04 |
| This compound (related glycoside) | PTP1B | 87.36 ± 1.08 | Ursolic acid | 2.29 ± 0.04 |
This table summarizes the inhibitory activity of rubrofusarin and a related rubrofusarin glycoside on PTP1B. The data indicates that the aglycone, rubrofusarin, is significantly more potent than its glycoside counterpart.[1][2]
Cytotoxicity
While exhibiting greater potency, rubrofusarin also demonstrates higher cytotoxicity at elevated concentrations compared to its glycoside form. This suggests that the glycosylation of this compound may contribute to a more favorable safety profile.
| Compound | Cell Line | Cytotoxicity Observation |
| Rubrofusarin | HepG2 | Non-toxic up to 50 μM |
| Rubrofusarin Glycosides | HepG2 | No toxicity observed even at 100 μM |
This table outlines the comparative cytotoxicity of rubrofusarin and its glycosides in HepG2 cells, suggesting a potential reduction in toxicity with glycosylation.[1]
Signaling Pathways
The differential bioactivities of this compound and rubrofusarin can be attributed to their modulation of specific signaling pathways. Rubrofusarin, through its inhibition of PTP1B, directly influences downstream insulin (B600854) signaling.
Rubrofusarin has also been shown to ameliorate depressive symptoms through the PI3K/Akt signaling pathway.
Experimental Protocols
PTP1B Inhibition Assay
The inhibitory activity of this compound and rubrofusarin against PTP1B can be determined using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Methodology:
-
Prepare a reaction mixture containing PTP1B enzyme in a buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol).
-
Add the test compound (this compound or rubrofusarin) at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, pNPP.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 1 N NaOH.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.[1][2]
Cell Viability Assay (MTT Assay)
The cytotoxicity of the compounds can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or rubrofusarin for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Conclusion
The comparative analysis of this compound and its aglycone, rubrofusarin, underscores a classic structure-activity relationship. Rubrofusarin, as the aglycone, demonstrates superior in vitro potency, particularly in the inhibition of key enzymes like PTP1B. This suggests its potential as a lead compound for the development of therapeutics targeting diabetes and related metabolic disorders. Conversely, the glycosidic nature of this compound appears to mitigate cytotoxicity, hinting at a better safety profile and potentially altered pharmacokinetic properties that may be advantageous for in vivo applications.
Future research should focus on direct, head-to-head in vivo studies to elucidate the pharmacokinetic and pharmacodynamic profiles of both compounds. Such studies will be crucial in determining whether the enhanced in vitro activity of rubrofusarin translates to superior therapeutic efficacy in a physiological setting, or if the potentially improved bioavailability and reduced toxicity of this compound make it a more viable clinical candidate. Understanding the interplay between the glycosidic moiety and biological activity is paramount for harnessing the full therapeutic potential of this class of natural products.
References
In Vivo Anti-inflammatory Effects of Cassiaside B: A Review of Currently Available Scientific Evidence
A comprehensive review of existing scientific literature reveals a notable absence of specific in vivo studies validating the anti-inflammatory effects of Cassiaside B. While the Cassia genus, from which this compound is isolated, has been a subject of interest for its potential anti-inflammatory properties, research has primarily focused on crude extracts or other isolated compounds. This guide aims to summarize the current landscape of research into the anti-inflammatory potential of the Cassia genus and to outline the standard experimental protocols used in such investigations, thereby providing a framework for potential future studies on this compound.
Comparative Data: The Missing Piece for this compound
Despite extensive searches for in vivo experimental data on this compound, no studies were identified that provide the quantitative data necessary for a comparative analysis. Research on related compounds and extracts from the Cassia species, however, offers insights into the potential mechanisms and outcomes that could be investigated for this compound.
For instance, studies on extracts from Cassia fistula have demonstrated anti-inflammatory activity, attributing some of this effect to other compounds like sennoside B through the inhibition of the NF-κB signaling pathway[1]. Similarly, various extracts from Cassia species have been shown to reduce inflammation in animal models like carrageenan-induced paw edema[2][3][4].
The table below is a template that would typically be used to present comparative data. In the absence of specific data for this compound, it remains unpopulated.
Table 1: Comparative Efficacy of Anti-inflammatory Agents in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Key Inflammatory Mediator Levels (e.g., TNF-α, IL-6) |
| This compound | Data not available | Data not available | Data not available |
| Control (Vehicle) | - | 0% | Baseline |
| Positive Control (e.g., Indomethacin) | Varies by study | Typically >50% | Significantly reduced |
| Cassia Species Extract | Varies by study | Varies by study | Often reduced |
Standard Experimental Protocols for In Vivo Anti-inflammatory Assessment
To evaluate the potential in vivo anti-inflammatory effects of a compound like this compound, standardized and well-validated animal models are employed. The following are detailed methodologies for key experiments frequently cited in anti-inflammatory research.
1. Carrageenan-Induced Paw Edema in Rodents
This is a widely used and acute model of inflammation.
-
Animals: Typically male Wistar rats or Swiss albino mice.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound (this compound), vehicle (control), or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
After a set period (e.g., 60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw to induce inflammation.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
2. Lipopolysaccharide (LPS)-Induced Inflammation Model
This model is used to mimic systemic inflammation induced by bacterial endotoxins.
-
Animals: Commonly used are BALB/c or C57BL/6 mice.
-
Procedure:
-
Animals are administered with the test compound (this compound), vehicle, or a positive control (e.g., dexamethasone).
-
After a pre-treatment period, animals are challenged with an intraperitoneal or intravenous injection of LPS.
-
After a specific time (e.g., 2-6 hours), blood samples are collected to measure systemic cytokine levels. Tissues can also be harvested for analysis.
-
-
Data Analysis: Levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the serum or tissue homogenates are quantified using ELISA.
Potential Signaling Pathways in Inflammation
Based on studies of other natural compounds, the anti-inflammatory effects are often mediated through the modulation of key signaling pathways. A potential mechanism for this compound, should it possess anti-inflammatory activity, could involve the inhibition of the NF-κB pathway.
Caption: Hypothesized mechanism of this compound's anti-inflammatory action via NF-κB pathway inhibition.
Experimental Workflow for Evaluating a Novel Compound
The logical progression for investigating the anti-inflammatory properties of a new chemical entity like this compound would follow a structured workflow.
Caption: A typical workflow for the preclinical evaluation of a potential anti-inflammatory compound.
Conclusion
While the therapeutic potential of the Cassia genus in treating inflammatory conditions is suggested by traditional use and some scientific studies on its extracts, there is a significant gap in the literature regarding the specific in vivo anti-inflammatory effects of this compound. The creation of a comprehensive comparison guide is therefore not feasible at this time. Future research should focus on isolating this compound and evaluating its efficacy in established in vivo models of inflammation, such as the carrageenan-induced paw edema and LPS-induced systemic inflammation models. Such studies would be crucial in determining its potential as a novel anti-inflammatory agent and would enable the scientific community to make informed comparisons with existing treatments.
References
- 1. Anti-arthritic potential of Cassia fistula leaf extracts and sennoside B via NF-κB inhibition: In vivo and in vitro pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arabjchem.org [arabjchem.org]
- 3. Biochemical modes of action of Cassia occidentalis and Cardiospermum halicacabum in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Analysis of Cassiaside B
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure. UPLC systems employ columns with sub-2 µm particles, a significant reduction from the typical 3-5 µm particles used in HPLC. This smaller particle size leads to improved chromatographic performance but necessitates much higher operating pressures.
Key Performance Differences: HPLC vs. UPLC
The transition from HPLC to UPLC for the analysis of compounds like Cassiaside B offers significant advantages in terms of speed, resolution, and sensitivity. UPLC provides substantial improvements in analytical performance, leading to higher throughput and lower operational costs.
| Parameter | HPLC | UPLC | Key Advantages of UPLC |
| Particle Size | 3-5 µm | <2 µm | Higher efficiency, better resolution |
| Column Dimensions | 4.6 x 150 mm (Typical) | 2.1 x 50 mm (Typical) | Less solvent consumption, faster analysis |
| Flow Rate | ~1.0 mL/min | ~0.3 mL/min | Reduced solvent usage |
| Run Time | ~15-30 min | <10 min | Increased sample throughput |
| System Pressure | 2000-4000 psi | 6000-15,000 psi | Requires specialized instrumentation |
| Resolution | Good | Excellent | Better separation of complex mixtures |
| Sensitivity (LOD/LOQ) | Standard | Enhanced | Improved detection of trace components |
Experimental Protocols
Detailed methodologies for both HPLC and UPLC analysis are crucial for reproducibility and method transfer. The following protocols are based on validated methods for Sennoside B and can be adapted for this compound.
Sample Preparation (Applicable to both methods)
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to achieve a range of concentrations suitable for constructing a calibration curve.
-
Sample Extraction: For the analysis of this compound in plant material or a formulated product, develop and validate a suitable extraction procedure. The final extract should be dissolved in the mobile phase or a compatible solvent.
-
Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.
Proposed HPLC Method
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection: UV detection at an appropriate wavelength for this compound.
Proposed UPLC Method
-
Instrument: A UPLC system capable of high-pressure operation with a UV or PDA detector.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient could be: 0-1.0 min, 5% B; 1.0-5.0 min, 5-50% B; 5.0-5.5 min, 50-95% B; 5.5-7.0 min, 95% B; 7.1-10.0 min, return to 5% B for equilibration.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 1-5 µL.
-
Column Temperature: Controlled (e.g., 40 °C).
-
Detection: UV or PDA detection at the same wavelength as the HPLC method.
Cross-Validation Workflow
The process of transferring an analytical method from HPLC to UPLC requires a systematic cross-validation to ensure the new method meets the required performance criteria for accuracy, precision, and sensitivity as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3]
Caption: Workflow for HPLC to UPLC method transfer and cross-validation.
Method Validation Parameters: A Comparative Summary
According to ICH guidelines, a range of parameters must be assessed to validate an analytical method.[2][3] The following table summarizes the typical expected outcomes when comparing HPLC and UPLC methods for the analysis of a compound like Sennoside B, which serves as a proxy for this compound.
| Validation Parameter | HPLC Method | UPLC Method | Comments |
| Specificity | Method is specific for the analyte. | Method is specific for the analyte. | Both methods should demonstrate the ability to unequivocally assess the analyte in the presence of other components.[2] |
| Linearity (R²) | ≥ 0.995 | ≥ 0.999 | UPLC often shows slightly better linearity due to improved peak shape and resolution. A UPLC method for Sennoside B showed an R² of 0.999 over a concentration range of 0.98–62.5 µg/ml.[1][4] |
| Range | 80-120% of test concentration for assays.[3] | 80-120% of test concentration for assays.[3] | The range is established by confirming that the method provides acceptable precision, accuracy, and linearity.[3] |
| Accuracy (% Recovery) | 98-102% | 97-102% | Both methods should provide results close to the true value. A validated UPLC method for Sennoside B demonstrated a recovery of 97-102%.[1][4] |
| Precision (%RSD) | ≤ 2.0% | ≤ 2.0% | Both methods must demonstrate acceptable repeatability and intermediate precision. The relative standard deviation (RSD) for a UPLC system suitability test for Sennoside B was below 2%.[1] |
| Limit of Detection (LOD) | Higher | Lower | The improved sensitivity of UPLC leads to lower detection limits. For Sennoside B, the UPLC LOD was 0.011 µg/mL.[1][4] |
| Limit of Quantitation (LOQ) | Higher | Lower | UPLC allows for the reliable quantification of the analyte at lower concentrations. The UPLC LOQ for Sennoside B was 0.034 µg/mL.[1][4] |
| Robustness | Assessed by varying parameters (e.g., pH, mobile phase composition). | Assessed by varying parameters (e.g., flow rate, column temperature). | Both methods should demonstrate reliability with respect to deliberate variations in method parameters.[5] |
| System Suitability | RSD ≤ 2% | RSD ≤ 2% | System suitability tests verify that the system is performing adequately. For a UPLC method for Sennoside B, the RSD values for retention time, peak area, tailing factor, and theoretical plates were all below 2%.[1] |
Signaling Pathway for Method Selection
The decision to use HPLC or UPLC often depends on the specific requirements of the analysis, such as sample throughput, sensitivity needs, and available instrumentation.
References
- 1. crbb-journal.com [crbb-journal.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Development and validation of analysis method for sennoside B in Cassia angustifolia using UPLC-MRM/MS | Current Research on Biosciences and Biotechnology [crbb-journal.com]
- 5. m.youtube.com [m.youtube.com]
Unveiling the Correlative Efficacy of Cassiaside B: An In Vitro vs. In Vivo Comparative Analysis
For Immediate Release
In the landscape of drug discovery and development, the journey of a bioactive compound from laboratory benchtop to potential therapeutic application is a rigorous one. A critical aspect of this journey is understanding the correlation between a compound's activity in a controlled laboratory setting (in vitro) and its effects within a living organism (in vivo). This guide provides a comparative analysis of the biological activities of Cassiaside B, a naturally occurring compound, drawing upon available experimental data to bridge the gap between its in vitro and in vivo performance. This document is intended for researchers, scientists, and professionals in the field of drug development to offer a consolidated view of this compound's potential, supported by detailed experimental protocols and visual representations of its mechanistic pathways.
Executive Summary
This compound has demonstrated notable biological activities, primarily centered around its hepatoprotective and anti-inflammatory effects. In vitro studies highlight its ability to protect liver cells from oxidative stress, while in vivo models suggest its potential to mitigate liver damage and reduce inflammation. This guide synthesizes the available quantitative data, outlines the experimental methodologies to facilitate reproducibility, and visually represents the underlying signaling pathways to provide a comprehensive understanding of this compound's bioactivity.
Data Presentation: A Comparative Overview
To facilitate a clear comparison of this compound's performance, the following tables summarize the quantitative data from key in vitro and in vivo studies.
Table 1: In Vitro Hepatoprotective Activity of this compound
| Assay Type | Cell Line | Toxin | This compound Concentration | Outcome | Efficacy |
| Cell Viability | HepG2 | tert-butyl hydroperoxide (t-BHP) | Not specified for this compound alone | Increased cell viability | Protected against t-BHP induced cytotoxicity[1] |
| Oxidative Stress | HepG2 | tert-butyl hydroperoxide (t-BHP) | Not specified for this compound alone | Potently scavenged ROS, increased GSH levels | Mediated cellular defense against oxidative stress[1] |
Table 2: In Vivo Hepatoprotective Activity of Cassia Species Extracts (Containing this compound)
| Animal Model | Toxin | Extract/Compound | Dosage | Key Biomarkers | Outcome |
| Rats | Carbon Tetrachloride (CCl4) | Cassia fistula leaf extract | 400 mg/kg | Serum SGOT, SGPT, Bilirubin, ALP | Significant reduction in liver enzyme levels[2] |
| Mice | Carbon Tetrachloride (CCl4) | Cassia seed ethanol (B145695) extract | 0.5, 1.0, 2.0 g/kg | Serum aminotransferase, MDA, GSH, SOD, GR, GST | Dose-dependent protection against liver injury and enhanced antioxidant capacity[3] |
| Rats | Non-alcoholic fatty liver disease (HFD) | Cassia semen extract | 0.5, 1, 2 g/kg | Serum AST, ALT, TG, TC, TNF-α, IL-6, IL-8 | Significantly decreased elevated biomarkers[4] |
Table 3: In Vitro vs. In Vivo Anti-inflammatory Activity of Related Cassia Compounds/Extracts
| Study Type | Model | Compound/Extract | Key Target/Assay | Quantitative Data |
| In Vitro | LPS-stimulated peritoneal macrophages | Sennoside B (from Cassia fistula) | NF-κB inhibition, IL-1β, TNF-α, IL-6, NO production | Strong anti-inflammatory and NF-κB inhibition |
| In Vivo | Collagen-induced arthritis in rats | Ethanolic extract of C. fistula leaf | Paw swelling, paw volume, disease score, NF-κB signaling | Significant reduction in inflammatory markers and disease severity |
Experimental Protocols
To ensure the transparency and reproducibility of the cited data, detailed methodologies for the key experiments are provided below.
In Vitro Hepatoprotective Assay
-
Cell Culture: Human liver cancer cell line, HepG2, is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Cytotoxicity: To mimic liver injury, cells are treated with a hepatotoxin such as tert-butyl hydroperoxide (t-BHP) or carbon tetrachloride (CCl4).
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specific duration before the addition of the toxin.
-
Viability Assessment: Cell viability is quantified using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Oxidative Stress Markers: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA. Glutathione (GSH) levels are determined using commercially available kits.
In Vivo Hepatoprotective Studies in Rodent Models
-
Animal Models: Male Wistar rats or Swiss albino mice are commonly used.
-
Induction of Hepatotoxicity: Liver damage is induced by intraperitoneal injection of CCl4 mixed with a vehicle like olive oil or liquid paraffin.
-
Treatment Protocol: Animals are orally administered with the test extract (containing this compound) or a standard hepatoprotective drug (e.g., silymarin) for a specified period before and/or after the administration of the toxin.
-
Biochemical Analysis: At the end of the experiment, blood samples are collected to measure the serum levels of liver function enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.
-
Histopathological Examination: Liver tissues are collected, fixed in formalin, and processed for histological analysis to observe any pathological changes.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animal Model: Wistar rats or Swiss albino mice are used.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution into the plantar surface of the hind paw induces localized edema.
-
Treatment: The test compound or extract is administered orally or intraperitoneally at different doses prior to the carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
Mandatory Visualization: Signaling Pathways and Workflows
To visually elucidate the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparing the hepatoprotective effects of this compound.
Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Conclusion
The compilation of existing data suggests a positive correlation between the in vitro and in vivo activities of this compound and its parent extracts, particularly in the context of hepatoprotection and anti-inflammation. The in vitro studies provide a foundational understanding of its cellular mechanisms, such as its antioxidant properties, which likely contribute to the observed protective effects in animal models. However, it is crucial to note that much of the in vivo data is derived from studies on crude extracts of Cassia species rather than isolated this compound. Therefore, while the correlation is promising, further research utilizing purified this compound in in vivo models is imperative to establish a more definitive structure-activity relationship and to accurately quantify its therapeutic potential. The proposed inhibition of the NF-κB signaling pathway presents a compelling avenue for future investigation into its precise molecular targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-arthritic potential of Cassia fistula leaf extracts and sennoside B via NF-κB inhibition: In vivo and in vitro pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. <i>In-vitro</i> antioxidant and <i>in-vivo</i> anti-inflammatory activities of aerial parts of <i>Cassia</i> species - Arabian Journal of Chemistry [arabjchem.org]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
Potential Synergistic Effects of Cassiaside B with Other Natural Compounds: A Comparative Guide Based on Structurally Related Anthraquinones
For Researchers, Scientists, and Drug Development Professionals
Introduction: While direct experimental evidence on the synergistic effects of Cassiaside B with other natural compounds is currently limited in publicly available literature, valuable insights can be gleaned from studying structurally and functionally related molecules. This compound is a naphthopyrone glycoside found in the seeds of Cassia species. These seeds are also a rich source of anthraquinones, such as emodin (B1671224) and rhein (B1680588), which share structural similarities and some biological activities with the aglycone of this compound. This guide provides a comparative analysis of the synergistic effects of emodin and rhein with other natural compounds, offering a foundational understanding that can inform future research into the potential synergies of this compound.
The following sections present quantitative data from studies on the synergistic effects of emodin and rhein, detail the experimental protocols used to assess these interactions, and visualize the underlying molecular pathways. This information serves as a valuable resource for researchers designing and interpreting studies on the combination effects of Cassia seed constituents and other natural products.
Quantitative Comparison of Synergistic Effects
The synergistic potential of natural compounds is often quantified using the Combination Index (CI), calculated using methods like the Chou-Talalay method. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following tables summarize the synergistic effects of emodin and rhein in combination with other natural compounds against various cancer cell lines.
Table 1: Synergistic Anticancer Effects of Emodin with Other Natural Compounds
| Natural Compound Combination | Cancer Cell Line | Observed Synergistic Effect | Quantitative Data (IC50 in µM) | Reference(s) |
| Emodin + Curcumin (B1669340) | Breast Cancer (MCF-7, MDA-MB-231) | Inhibition of proliferation and invasion, induction of apoptosis. | Emodin: ~40-80, Curcumin: ~15-30. Combination doses showed significantly enhanced effects. | [1][2] |
| Cervical Cancer (HeLa, SiHa) | Downregulation of TGF-β signaling pathway, inhibition of cell migration and invasion. | Emodin: ~40, Curcumin: ~15-25. Synergistic inhibition of cell population and migration observed. | [3] | |
| Emodin + Berberine | Breast Cancer (MCF-10A, MCF-7, MDA-MB-231) | Suppression of SIK3 activity, cell cycle arrest at G0/G1 phase. | Combination of 5, 10, and 20 µM of each compound showed synergistic effects. | [4] |
Table 2: Synergistic Anti-inflammatory Effects of Rhein with Other Natural Compounds
| Natural Compound Combination | Model System | Observed Synergistic Effect | Putative Mechanism | Reference(s) |
| Rhein + Berberine | Lipopolysaccharide (LPS)-stimulated macrophages | Enhanced reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6). | Synergistic inhibition of the NF-κB signaling pathway. | [5][6][7][8] |
Experimental Protocols
The assessment of synergistic effects relies on robust and standardized experimental protocols. Below are detailed methodologies for key experiments commonly cited in the study of natural compound combinations.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of each natural compound individually and in combination at a constant ratio for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control. The IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) for each compound and their combination is determined. The Combination Index (CI) is then calculated using software like CompuSyn to determine if the interaction is synergistic, additive, or antagonistic.[9][10][11]
Apoptosis Analysis by Western Blot
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Cell Lysis: After treating cells with the individual and combined compounds for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).[12][13][14]
Signaling Pathways and Experimental Workflows
The synergistic effects of natural compounds are often a result of their combined impact on multiple signaling pathways. The diagrams below, generated using Graphviz, illustrate a typical experimental workflow for assessing synergy and a simplified signaling pathway implicated in the synergistic anticancer effects of emodin and curcumin.
References
- 1. Synergistic effects of curcumin with emodin against the proliferation and invasion of breast cancer cells through upregulation of miR-34a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination Anticancer Therapies Using Selected Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine ameliorates diabetic nephropathy by inhibiting TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berberine improves airway inflammation and inhibits NF-κB signaling pathway in an ovalbumin-induced rat model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Berberine Effects on NFκB, HIF1A and NFE2L2/AP-1 Pathways in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. todayspractitioner.com [todayspractitioner.com]
- 9. mdpi.com [mdpi.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
" " head-to-head comparison of Cassiaside B and sennoside B
A comprehensive guide for researchers, scientists, and drug development professionals.
In the realm of natural product chemistry and pharmacology, Cassia-derived compounds have garnered significant attention for their diverse biological activities. Among these, Cassiaside B, a naphthopyrone glycoside, and Sennoside B, an anthraquinone (B42736) glycoside, are two prominent molecules with distinct and compelling pharmacological profiles. This guide provides a detailed head-to-head comparison of their chemical properties, biological activities, and mechanisms of action, supported by available experimental data.
Chemical and Physical Properties
This compound and Sennoside B belong to different classes of glycosides, which is reflected in their chemical structures and properties.
| Property | This compound | Sennoside B |
| Chemical Class | Naphthopyrone Glycoside | Anthraquinone Glycoside (Sennoside) |
| Source | Seeds of Cassia obtusifolia L.[1] | Leaves and pods of Senna plants (e.g., Cassia angustifolia)[2] |
| Molecular Formula | C₂₆H₃₀O₁₄ | C₄₂H₃₈O₂₀ |
| Molecular Weight | 566.51 g/mol | 862.74 g/mol |
| CAS Number | 119170-51-3 | 128-57-4 |
Pharmacological Activities: A Tale of Two Distinct Profiles
The primary pharmacological activities reported for this compound and Sennoside B are notably different, suggesting distinct therapeutic potentials.
This compound: Antimicrobial and Hepatoprotective Potential
This compound has demonstrated potent antimicrobial activity.[3] While comprehensive data across a wide range of pathogens is still emerging, extracts from its source, Cassia obtusifolia seeds, have shown activity against various microbes.[1]
Furthermore, recent studies on naphthopyrone glycosides from Cassia obtusifolia seeds, including compounds structurally related to this compound, have revealed significant hepatoprotective effects. These effects are mediated, at least in part, through the activation of the Nrf2-mediated heme oxygenase-1 (HO-1) signaling pathway and modulation of the MAPK pathway.[4]
Sennoside B: Established Laxative and Gastroprotective Effects
Sennoside B is a well-established and widely used stimulant laxative.[5] Its mechanism involves conversion by gut microbiota into the active metabolite, rhein (B1680588) anthrone, which stimulates colonic motility and alters water and electrolyte transport to promote bowel movements.
Beyond its laxative properties, Sennoside B has demonstrated significant gastroprotective activities. Studies have shown its ability to protect against gastric lesions by increasing the production of prostaglandin (B15479496) E2 (PGE2) and inhibiting the H+/K+-ATPase (proton pump) in the stomach.[6][7][8]
Quantitative Data Summary
The following table summarizes the quantitative data from a key study on the gastroprotective effects of Sennoside B.
Table 1: Gastroprotective Effects of Sennoside B in Rat Models [6][7]
| Experimental Model | Treatment (100 mg/kg) | Lesion Index (mm) | Inhibition (%) |
| HCl·EtOH-induced gastritis | Control | 101.0 ± 12.7 | - |
| Sennoside B | 60.8 ± 18.4 | 39.9 | |
| Indomethacin-induced gastric ulcer | Control | 29.7 ± 3.1 | - |
| Sennoside B | 11.0 ± 4.2 | 62.9 |
Table 2: Effect of Sennoside B on Prostaglandin E2 (PGE2) Levels in AGS Gastric Cells [6][7]
| Treatment | PGE2 Concentration (pg/mL) |
| Control | Baseline |
| Sennoside B (50 µM) | 105.4 |
| Sennoside B (100 µM) | 173.6 |
Experimental Protocols
Antimicrobial Activity of this compound (General Protocol)
A standard method to determine the antimicrobial activity of a compound like this compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 10⁵ CFU/mL).
-
Preparation of this compound dilutions: A stock solution of this compound is serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well containing the diluted this compound is inoculated with the prepared bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.
Gastroprotective Activity of Sennoside B
The following protocols are based on the study by Hwang and Jeong (2015).[6][7]
HCl·EtOH-induced Gastritis in Rats:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Treatment: Rats are orally administered Sennoside B (100 mg/kg) or a vehicle control.
-
Induction of Gastritis: One hour after treatment, 1.5 mL of a solution containing 60% ethanol (B145695) in 150 mM HCl is orally administered to induce gastric lesions.
-
Evaluation: One hour after the induction, the stomachs are excised, and the gastric lesions are examined and measured. The lesion index is calculated as the sum of the lengths of the lesions.
Indomethacin-induced Gastric Ulcer in Rats:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Ulcers: Indomethacin (B1671933) (25 mg/kg) is administered subcutaneously to induce gastric ulcers.
-
Treatment: Sennoside B (100 mg/kg) or a vehicle control is orally administered 30 minutes before and 6 hours after the indomethacin injection.
-
Evaluation: 12 hours after the indomethacin injection, the stomachs are removed, and the ulcerated area is measured. The lesion index is calculated based on the severity and area of the ulcers.
Prostaglandin E2 (PGE2) Quantification:
-
Cell Culture: Human gastric adenocarcinoma (AGS) cells are cultured.
-
Treatment: Cells are treated with different concentrations of Sennoside B (e.g., 50 µM and 100 µM) for a specified time.
-
PGE2 Measurement: The concentration of PGE2 in the cell culture supernatant is measured using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
Signaling Pathways and Mechanisms of Action
This compound: Nrf2/HO-1 and MAPK Signaling Pathway
Naphthopyrone glycosides from Cassia obtusifolia have been shown to exert hepatoprotective effects by modulating the Nrf2/HO-1 and MAPK signaling pathways.
Sennoside B: Laxative and Gastroprotective Mechanisms
The laxative effect of Sennoside B is initiated by its metabolism in the colon. The resulting rheinanthrone (B1210117) stimulates peristalsis and fluid secretion. Its gastroprotective effect involves the upregulation of PGE2 and inhibition of the gastric proton pump.
Conclusion
This compound and Sennoside B, while both originating from plants of the Cassia genus, exhibit markedly different pharmacological profiles. Sennoside B is a well-characterized laxative with additional gastroprotective properties, acting through established mechanisms in the gastrointestinal tract. In contrast, this compound is an emerging compound with promising antimicrobial and hepatoprotective activities, with its mechanisms of action beginning to be elucidated, particularly in the context of cellular protective pathways.
This head-to-head comparison highlights the diverse therapeutic potential within a single plant genus and underscores the importance of continued research into the specific activities and mechanisms of individual natural products. For drug development professionals, Sennoside B represents a molecule with a long history of use and a well-understood profile, while this compound presents an opportunity for the development of novel therapeutics in the areas of infectious diseases and liver protection. Further research, particularly direct comparative studies and detailed mechanistic investigations for this compound, will be crucial in fully realizing the therapeutic potential of these two distinct natural compounds.
References
- 1. Cassia obtusifolia seed extract for Skin, Body, and Health – The Women's Alley [thewomensalley.com]
- 2. Promising Inhibitory Effects of Anthraquinones, Naphthopyrone, and Naphthalene Glycosides, from Cassia obtusifolia on α… [ouci.dntb.gov.ua]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Anthraquinone and naphthopyrone glycosides from Cassia obtusifolia seeds mediate hepatoprotection via Nrf2-mediated HO-1 activation and MAPK modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. biomolther.org [biomolther.org]
- 7. Gastroprotective Activities of Sennoside A and Sennoside B via the Up-Regulation of Prostaglandin E2 and the Inhibition of H+/K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gastroprotective Activities of Sennoside A and Sennoside B via the Up-Regulation of Prostaglandin E2 and the Inhibition of H(+)/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of Cassiaside B in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of modern biophysical and cell-based methods to validate the direct interaction of Cassiaside B, a naphthopyrone with known antimicrobial and other biological activities, with its putative protein targets within a cellular context.[1] Objective comparison of these techniques is crucial for robust target validation, mechanism of action studies, and accelerating the drug discovery pipeline.[2][3][4]
Comparison of Key Target Engagement Validation Methods
The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the affinity of the compound, and the desired throughput.[3] Below is a comparison of leading methods applicable to a small molecule like this compound.
| Method | Principle | Throughput | Cellular Context | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein. Changes in protein denaturation temperature are measured.[5][6][7] | Low to High (HT-CETSA) | Live cells, cell lysates, tissues | Label-free, applicable to endogenous proteins, confirms intracellular target binding.[6] | Not suitable for all proteins (e.g., membrane proteins can be challenging), indirect measurement of binding. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that competes with the test compound.[2][6] | High | Live cells | Real-time measurement in live cells, provides quantitative binding data (IC50), high sensitivity.[6][8] | Requires genetic engineering of the target protein, potential for steric hindrance from the tag. |
| Affinity Purification-Mass Spectrometry (AP-MS) | A tagged version of this compound (e.g., biotinylated) is used to pull down its binding partners from cell lysates, which are then identified by mass spectrometry. | Low | Cell lysates | Identifies unknown targets, provides direct evidence of interaction. | Requires chemical modification of the compound which may alter its binding properties, potential for non-specific binding.[9] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. Changes in protease susceptibility are analyzed by Western Blot or MS. | Low to Medium | Cell lysates | Label-free for both compound and protein, relatively simple and low-cost. | Indirect assay, may not be suitable for all proteins or proteases. |
| Thermal Proteome Profiling (TPP) | A combination of CETSA and quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in response to a compound.[5] | Low | Live cells, cell lysates | Proteome-wide assessment of target engagement and off-target effects, unbiased.[5] | Technically complex, requires sophisticated mass spectrometry instrumentation and data analysis. |
Experimental Workflows and Signaling Pathways
Understanding the experimental workflow is critical for selecting and implementing a target engagement strategy. Furthermore, visualizing the potential signaling pathways this compound might modulate can provide a broader context for the validation studies.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure and should be optimized for the specific cell line and target protein.
Materials:
-
Cell culture reagents
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Reagents for protein quantification (e.g., BCA assay kit, antibodies for Western Blot)
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control for a predetermined time.
-
Harvesting: After treatment, wash the cells with PBS and harvest by scraping or trypsinization. Resuspend the cell pellet in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration. Analyze the amount of the soluble target protein by Western Blot or other quantitative methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.
NanoBRET™ Target Engagement Assay
This protocol requires a cell line expressing the target protein fused to NanoLuc® luciferase.
Materials:
-
Cells expressing NanoLuc®-target fusion protein
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer specific for the target protein class
-
This compound
-
White, opaque 96- or 384-well assay plates
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer capable of measuring donor and acceptor emission wavelengths (e.g., 460 nm and >610 nm).
Procedure:
-
Cell Preparation: Harvest cells expressing the NanoLuc®-target fusion and resuspend in Opti-MEM®.
-
Assay Setup: In a multi-well plate, add the cell suspension.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Tracer Addition: Add the fluorescent energy transfer tracer at a predetermined optimal concentration.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Detection: Read the plate within 10 minutes on a luminometer, measuring both donor (luciferase) and acceptor (tracer) emissions.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the concentration of this compound to determine the IC50 value, which reflects the compound's affinity for the target in live cells.
Conclusion
Validating the cellular target engagement of this compound is a critical step in elucidating its mechanism of action. This guide compares several powerful techniques, each with its own advantages and limitations. For initial validation and confirmation of direct binding in a cellular environment, CETSA offers a label-free approach.[6] For more quantitative data on binding affinity in live cells, the NanoBRET™ assay is a highly sensitive option, provided a luciferase-tagged protein can be generated.[6][8] For unbiased, proteome-wide target and off-target identification, Thermal Proteome Profiling is the most comprehensive, albeit technically demanding, method.[5] The choice of method should be guided by the specific research question, available resources, and the nature of the putative target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Target Engagement Assay Services [conceptlifesciences.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studying protein-ligand interactions by protein-denaturation and quantitative cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Target Engagement Assay to Assess Uptake, Potency, and Retention of Antibiotics in Living Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scitechdaily.com [scitechdaily.com]
Comparative Antimicrobial Efficacy of Cassiaside B Against Resistant Acinetobacter sp.
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria, such as Acinetobacter species, presents a significant challenge to global public health. The continuous need for novel antimicrobial agents has led to the exploration of natural products. This guide provides a comparative analysis of the antimicrobial efficacy of Cassiaside B, a naphthopyrone glycoside isolated from Cassia species, against resistant Acinetobacter sp. Its performance is contrasted with standard antibiotic treatments. The information is based on available experimental data.
Data Presentation: Antimicrobial Efficacy Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against Acinetobacter sp. and compares it with the MIC values and susceptibility breakpoints of commonly used antibiotics against multidrug-resistant Acinetobacter baumannii.
| Antimicrobial Agent | Class | MIC against Acinetobacter sp. (μg/mL) | Standard MIC Breakpoints for A. baumannii (μg/mL) |
| This compound | Naphthopyrone Glycoside | 10[1] | Not Applicable |
| Meropenem | Carbapenem | Resistant strains often have MICs ≥ 8[2] | Susceptible: ≤ 2, Intermediate: 4, Resistant: ≥ 8 |
| Colistin | Polymyxin | MIC50/MIC90 can be low, but resistance is emerging | Susceptible: ≤ 2, Resistant: > 2 |
| Sulbactam | β-lactamase inhibitor | MIC50: 8, MIC90: 12[1] | Susceptible: ≤ 4, Intermediate: 8, Resistant: ≥ 16[1] |
| Tigecycline | Glycylcycline | Susceptibility rates around 50-52% in some studies[1] | Susceptible: ≤ 2, Intermediate: 4, Resistant: ≥ 8[1] |
| Amikacin | Aminoglycoside | MICs for resistant strains can be > 128 | Susceptible: ≤ 16, Intermediate: 32, Resistant: ≥ 64 |
| Minocycline | Tetracycline | MICs for susceptible isolates are often ≤ 4 | Susceptible: ≤ 4, Intermediate: 8, Resistant: ≥ 16 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Breakpoints can vary slightly based on the standard-setting organization (e.g., CLSI, EUCAST).
Experimental Protocols
The data presented is primarily based on the Minimum Inhibitory Concentration (MIC) assay, a standard method for assessing antimicrobial susceptibility.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common procedure.
1. Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the antimicrobial agent (e.g., this compound) is prepared in a suitable solvent.
-
Serial two-fold dilutions of the agent are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range is selected to span the expected MIC value.
2. Inoculum Preparation:
-
A standardized inoculum of the test bacterium (e.g., Acinetobacter sp.) is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
3. Incubation:
-
The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.
4. Interpretation of Results:
-
After incubation, the wells are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Control wells containing only broth and broth with the inoculum are included to ensure the sterility of the medium and the viability of the bacteria, respectively.
Mandatory Visualizations
Signaling and Resistance Pathways
The following diagrams illustrate a generalized bacterial signaling pathway and a common mechanism of antibiotic resistance.
Caption: Generalized bacterial two-component signaling pathway.
Caption: A common mechanism of antibiotic resistance: the efflux pump.
Experimental Workflow
The workflow for determining the Minimum Inhibitory Concentration (MIC) is outlined below.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
Comparative Cytotoxicity of Cassia-Derived Compounds on Normal Versus Cancer Cell Lines: A Review of In Vitro Studies
For researchers, scientists, and drug development professionals, understanding the selective cytotoxicity of natural compounds is paramount in the quest for novel anticancer agents. This guide provides a comparative analysis of the cytotoxic effects of extracts derived from plants of the Cassia genus, which contains compounds such as Cassiaside B, on various cancer and normal cell lines. Due to a lack of available data on purified this compound, this report focuses on the broader cytotoxic profile of Cassia species extracts, offering insights into their potential as a source for selective anticancer compounds.
The data presented herein summarizes the available quantitative cytotoxicity data, details the experimental methodologies employed in these studies, and visualizes the proposed mechanisms of action, primarily focusing on the induction of apoptosis.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Cassia species extracts on a range of human cancer and normal cell lines. A lower IC50 value indicates a higher cytotoxic potency. It is important to note that the observed effects are due to the complex mixture of phytochemicals present in the extracts and not solely attributable to this compound.
| Plant Extract | Cell Line | Cell Type | IC50 Value (µg/mL) |
| Cassia fistula (Chloroform Extract) | HepG2 | Human Hepatocellular Carcinoma | Not specified, but noted as most toxic extract |
| Cassia nodosa (Methanolic Extract) | VERO | Normal Kidney Epithelial | > 100 |
| Cassia nodosa (Dichloromethane Fraction) | VERO | Normal Kidney Epithelial | > 100 |
Note: The available literature lacks specific IC50 values for purified this compound on both normal and cancer cell lines. The data above is derived from studies on crude extracts and fractions of different Cassia species.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the studies on Cassia extracts.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer or normal cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Cassia extract or vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the test compound for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the Cassia extract at its predetermined IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC (fluorescein isothiocyanate) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and caspases.
-
Protein Extraction: Following treatment with the Cassia extract, cells are lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.
Mandatory Visualizations
Experimental Workflow for Comparative Cytotoxicity Assessment
Caption: Workflow for assessing the comparative cytotoxicity of a test compound.
Proposed Signaling Pathway for Apoptosis Induction by Cassia Extracts
Caption: Proposed intrinsic apoptotic pathway induced by Cassia extracts.
Validating the Antioxidant Potential of Cassiaside B: A Comparative Guide Using the ORAC Assay
For Researchers, Scientists, and Drug Development Professionals
The Role of Cassiaside B and the Importance of Antioxidant Validation
Plants of the Cassia genus have been traditionally used for their medicinal properties, with modern research indicating their potent antioxidant activities. This is often attributed to their rich phytochemical content, including compounds like this compound.[1] Validating the antioxidant capacity of such compounds is a critical step in the drug discovery and development process, providing insights into their potential therapeutic applications in preventing and mitigating oxidative stress-related diseases.
The ORAC Assay: A Biologically Relevant Method
The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely recognized method for measuring the antioxidant capacity of various substances.[2][3] It is particularly valued for its biological relevance as it measures the ability of an antioxidant to neutralize peroxyl radicals, which are common reactive oxygen species in the human body. The assay is based on the principle that an antioxidant will protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).[4] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve, with results expressed in Trolox Equivalents (TE), a water-soluble analog of Vitamin E.[5][6]
Comparative Analysis: ORAC in Context
While the ORAC assay is a powerful tool, a multi-assay approach is often recommended for a comprehensive understanding of a compound's antioxidant profile. Different assays measure antioxidant capacity through various mechanisms. A comparison with other common assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) can provide a more complete picture.
| Assay | Mechanism | Radical/Oxidant | Measurement | Advantages | Limitations |
| ORAC | Hydrogen Atom Transfer (HAT) | Peroxyl Radical (ROO•) | Fluorometric | Biologically relevant, measures both hydrophilic and lipophilic antioxidants. | Longer assay time, sensitive to temperature fluctuations. |
| DPPH | Electron Transfer (ET) / HAT | DPPH• (stable radical) | Spectrophotometric | Simple, rapid, and inexpensive. | Reaction kinetics can be slow, may not be relevant to all radical types. |
| FRAP | Electron Transfer (ET) | Fe³⁺-TPTZ complex | Spectrophotometric | Simple, rapid, and automated. | Does not measure all antioxidants (e.g., thiols), conducted at non-physiological pH. |
| ABTS | Electron Transfer (ET) | ABTS•⁺ (radical cation) | Spectrophotometric | Applicable to both hydrophilic and lipophilic antioxidants, can be used at different pH values. | May overestimate antioxidant capacity due to interference from colored compounds. |
Experimental Protocols
Detailed ORAC Assay Protocol
This protocol is adapted from standard methodologies for the ORAC-fluorescein assay in a 96-well plate format.
1. Reagents and Materials:
-
Fluorescein (B123965) Sodium Salt: Stock solution (1 mM in 75 mM potassium phosphate (B84403) buffer, pH 7.4).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride): Freshly prepared solution (240 mM in 75 mM potassium phosphate buffer, pH 7.4).
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): Stock solution (2.5 mM in 75 mM potassium phosphate buffer, pH 7.4) for standard curve.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to various concentrations with 75 mM potassium phosphate buffer (pH 7.4).
-
75 mM Potassium Phosphate Buffer (pH 7.4): Assay buffer.
-
Black 96-well microplate: For fluorescence measurements.
-
Fluorescence microplate reader: With excitation at 485 nm and emission at 520 nm, capable of kinetic reading at 37°C.
2. Preparation of Working Solutions:
-
Fluorescein Working Solution: Dilute the fluorescein stock solution with the assay buffer to a final concentration of 10 nM.
-
Trolox Standards: Prepare a series of dilutions from the Trolox stock solution in the assay buffer to obtain concentrations ranging from 6.25 to 100 µM.
-
This compound Samples: Prepare a series of dilutions of this compound in the assay buffer.
3. Assay Procedure:
-
Add 25 µL of either the assay buffer (for blank), Trolox standards, or this compound samples to the designated wells of the 96-well plate.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Mix the plate gently and incubate at 37°C for 30 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin kinetic reading of fluorescence every minute for at least 60 minutes at 37°C.
4. Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each well using the formula: AUC = 1 + (f₁/f₀) + (f₂/f₀) + ... + (fₙ/f₀) where f₀ is the initial fluorescence reading and fᵢ is the fluorescence reading at time i.
-
Calculate the Net AUC for each standard and sample by subtracting the AUC of the blank.
-
Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Determine the ORAC value of this compound by interpolating its Net AUC on the Trolox standard curve. The results are expressed as µmol of Trolox Equivalents per gram or mole of this compound (µmol TE/g or µmol TE/mol).
Data Presentation: A Comparative Framework
To objectively assess the antioxidant activity of this compound, its determined ORAC value should be compared with those of known antioxidants.
Table 1: Hypothetical ORAC Values of this compound and Common Antioxidants
| Compound | ORAC Value (µmol TE/g) | ORAC Value (µmol TE/mol) |
| This compound | To be determined | To be determined |
| Quercetin | ~10,000 - 20,000 | ~3,000 - 6,000 |
| Gallic Acid | ~30,000 - 40,000 | ~5,000 - 7,000 |
| Ascorbic Acid (Vitamin C) | ~2,000 - 3,000 | ~350 - 530 |
| Trolox (Vitamin E analog) | Reference Standard | Reference Standard |
Note: The ORAC values for quercetin, gallic acid, and ascorbic acid are approximate and can vary based on experimental conditions.
Mandatory Visualizations
ORAC Assay Workflow
Caption: Workflow of the Oxygen Radical Absorbance Capacity (ORAC) Assay.
Antioxidant Assay Comparison Logic
Caption: Logical comparison of different antioxidant assays for this compound.
References
- 1. Anthraquinone and naphthopyrone glycosides from Cassia obtusifolia seeds mediate hepatoprotection via Nrf2-mediated HO-1 activation and MAPK modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Oxygen radical absorbance capacity - Wikipedia [en.wikipedia.org]
- 4. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
- 5. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]
- 6. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Prudent Disposal Protocol for Cassiaside B in a Research Setting
I. Essential Safety and Handling Information
Due to the absence of specific toxicity data, Cassiaside B should be handled as a potentially hazardous substance. It is a naphthopyrone glycoside, and some related compounds have been noted for potential biological activity. Therefore, precautionary measures are essential to minimize exposure and prevent environmental release.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
II. Step-by-Step Disposal Procedures
This protocol addresses the disposal of pure this compound, solutions containing it, and contaminated labware.
A. Solid Waste (Pure this compound)
-
Collection:
-
Carefully collect any solid this compound waste in a designated, properly labeled hazardous waste container.
-
Avoid generating dust. If necessary, wet the material slightly with a suitable solvent (e.g., ethanol) to minimize airborne particles.
-
-
Labeling:
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that provides secondary containment.
-
B. Liquid Waste (Solutions containing this compound)
-
Segregation and Collection:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not dispose of any liquid containing this compound down the drain, as its aquatic toxicity is unknown.
-
Follow your institution's guidelines for segregating halogenated and non-halogenated solvent waste streams.
-
-
Labeling:
-
Label the container with "Hazardous Waste," the chemical name "this compound," and list all solvents with their approximate concentrations.
-
-
Storage:
-
Keep the waste container tightly sealed when not in use and store it in a designated SAA with secondary containment.
-
C. Contaminated Labware (Vials, Pipette Tips, etc.)
-
Decontamination:
-
Solid Debris: For items grossly contaminated with solid this compound, scrape the excess into the solid hazardous waste container.
-
Triple Rinsing: Rinse the contaminated labware three times with a suitable solvent (e.g., ethanol (B145695) or methanol) in which this compound is soluble.
-
Collect all rinsate as hazardous liquid waste and add it to your designated liquid waste container.
-
-
Final Disposal of Labware:
-
After triple-rinsing, deface or remove the original labels.
-
Dispose of the decontaminated labware according to your institution's procedures for non-hazardous laboratory glass or plastic waste.
-
D. Spill Response
-
Small Spills:
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area and notify your institution's EH&S department immediately.
-
III. Data Presentation
The following table summarizes the available physical and chemical properties for this compound.
| Property | Value |
| CAS Number | 119170-51-3 |
| Molecular Formula | C₂₆H₃₀O₁₄ |
| Molecular Weight | 566.5 g/mol |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |
IV. Mandatory Visualization
The following diagram illustrates the decision-making workflow for the disposal of a chemical with unknown hazard information, such as this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
